molecular formula C15H19N4O8 B1169538 mepenzolate CAS No. 188302-81-0

mepenzolate

Cat. No.: B1169538
CAS No.: 188302-81-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepenzolate is a synthetic quaternary ammonium anticholinergic agent that functions as a muscarinic receptor antagonist . It primarily inhibits the action of acetylcholine on autonomic nerve endings, effectively decreasing gastrointestinal motility and secretory activity . This mechanism has established its historical use in managing gastrointestinal disorders, such as peptic ulcers and conditions involving smooth muscle spasm . Beyond its classical applications, recent investigative studies have revealed promising new research avenues for this compound. Pre-clinical research indicates it possesses both anti-inflammatory and bronchodilatory properties, suggesting potential utility in models of chronic obstructive pulmonary disease (COPD) . Furthermore, studies suggest that topical application of this compound bromide may significantly promote wound healing in diabetic models by modulating inflammation and reducing oxidative stress . These emerging areas of investigation highlight the compound's value as a tool for exploring new therapeutic mechanisms. As a research compound, this product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the available safety data sheets and handle the product in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

188302-81-0

Molecular Formula

C15H19N4O8

Synonyms

Piperidinium, 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethyl-, (R)- (9CI)

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Mepenzolate (B1170382) Bromide

This document provides a comprehensive technical overview of the mechanism of action for this compound bromide, a quaternary ammonium (B1175870) anticholinergic agent. It details the molecular interactions, physiological effects, and relevant experimental methodologies for its characterization.

Core Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound bromide functions as a postganglionic parasympathetic inhibitor by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Its primary therapeutic effects are mediated by blocking the action of the neurotransmitter acetylcholine at these receptors on the surface of effector cells, such as smooth muscle and glandular tissue.[4][5] This antagonism leads to a reduction in smooth muscle contraction and glandular secretion.[2][3][4][6]

The five subtypes of muscarinic receptors (M1-M5) are G-protein-coupled receptors (GPCRs) involved in diverse physiological processes.[7] this compound bromide's effects on the gastrointestinal tract are primarily due to its antagonism of M3 receptors located on smooth muscle cells and secretory glands.[1] Blockade of these receptors inhibits acetylcholine-induced increases in intracellular calcium, leading to smooth muscle relaxation and reduced secretion.[8] Its bronchodilatory effects are also explained by its antagonistic action on M3 receptors in the airways.[1][9]

As a quaternary ammonium compound, this compound bromide is highly polar. This chemical property reduces its ability to cross lipid membranes, including the blood-brain barrier, which is believed to decrease the incidence of central nervous system side effects compared to tertiary amine anticholinergics.[5]

cluster_pre Normal Cholinergic Transmission cluster_post Action of this compound Bromide ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (M3R) ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes Effect Smooth Muscle Contraction Glandular Secretion DAG->Effect Ca->Effect Mep This compound Bromide M3R_b Muscarinic M3 Receptor (M3R) Mep->M3R_b Competitively Blocks Block No Activation M3R_b->Block

Caption: Signaling pathway of M3 muscarinic receptor antagonism by this compound bromide.

Quantitative Data

Receptor Binding Affinity

This compound bromide exhibits a high affinity for muscarinic receptors, with specific binding constants (Ki) in the low nanomolar range.[1] The enantiomer (R)-mepenzolate shows a higher affinity for the M3 receptor than the (S)-mepenzolate enantiomer.[10]

Receptor SubtypeLigandKi (nM)Source
Human M2 (hM2R)This compound Bromide0.68[1]
Human M3 (hM3R)This compound Bromide2.6[1]
Human M3 (hM3R)(R)-(-)-12 (derivative)Highest Affinity[9]
Human M3 (hM3R)MP-AD (derivative)Highest Affinity[11][12]
Pharmacokinetic Parameters

The absorption of this compound bromide from the gastrointestinal tract is low and incomplete, a characteristic common to quaternary ammonium compounds.[2][4][6]

ParameterValueDetailsSource
Absorption Low / IncompleteFollowing oral administration.[2][4][6]
Excretion 3% to 22%In urine over a 5-day period after oral dose.[2][4][6]
RemainderIn feces, presumed to be unabsorbed drug.[6]
Tmax ~1-3 hours (fasted)Time to maximum plasma concentration.[4]
~1-4 hours (post-meal)[4]

Physiological Effects

The primary physiological effects of this compound bromide stem directly from its anticholinergic mechanism.

  • Gastrointestinal (GI) Tract: It decreases gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon.[2][3][4][6] This makes it useful as an adjunctive therapy for peptic ulcers and for suppressing the gastrointestinal hypermotility associated with irritable bowel syndrome.[1][3][5][6][13]

  • Bronchodilation: By antagonizing M3 receptors on airway smooth muscle, this compound bromide produces a bronchodilatory effect.[1][10] This has led to research into its potential as a therapeutic for chronic obstructive pulmonary disease (COPD).[1][9][10]

  • Anti-inflammatory Effects: Some studies suggest that this compound bromide also possesses anti-inflammatory properties that are independent of its muscarinic receptor antagonism.[1][9] It has been identified as an inhibitor of GPR109A, a receptor involved in inflammatory signaling.[1]

Experimental Protocols

The characterization of this compound bromide's binding affinity for muscarinic receptors is typically performed using in vitro radioligand binding assays.[14][15]

Competitive Radioligand Binding Assay Protocol

This protocol outlines a standard method to determine the inhibition constant (Ki) of this compound bromide for a specific muscarinic receptor subtype. The assay measures the ability of unlabeled this compound bromide to compete with and displace a known high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptor.[7]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK) stably expressing a single human muscarinic receptor subtype (M1-M5).[7]

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-NMS, at a concentration near its dissociation constant (Kd).[7]

  • Test Compound: this compound bromide, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution for serial dilutions.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity antagonist like atropine (B194438).[7]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: To quantify radioactivity.[14]

2. Assay Procedure:

  • Plate Setup: Set up a 96-well plate with triplicate wells for each condition: Total Binding (TB), Non-specific Binding (NSB), and Competition (various concentrations of this compound bromide).[7]

  • Incubation: To the appropriate wells, add the assay buffer, radioligand, cell membranes, and either vehicle (for TB), atropine (for NSB), or a specific concentration of this compound bromide (for Competition).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate the receptor-bound radioligand from the unbound ligand by filtering the contents of each well through the glass fiber filters using the cell harvester.[14] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a suitable scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[14]

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand.[14]

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

prep Prepare Reagents: - Cell Membranes (with mAChR) - Radioligand ([³H]-NMS) - this compound Bromide dilutions - Atropine (for NSB) setup Set up 96-well plate (TB, NSB, Competition wells) prep->setup incubate Incubate plate to allow binding to reach equilibrium setup->incubate filter Rapidly filter contents through glass fiber filters to separate bound from unbound ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 from curve - Calculate Ki via Cheng-Prusoff count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Mepenzolate: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) is a synthetic antimuscarinic agent, primarily utilized as its bromide salt for the management of gastrointestinal disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for the determination of its key properties are provided, alongside a summary of quantitative data in structured tables for ease of reference. Furthermore, this document includes visualizations of the relevant muscarinic receptor signaling pathway and a representative experimental workflow for the in-vitro characterization of muscarinic antagonists, generated using the DOT language.

Chemical Structure and Identification

This compound is a quaternary ammonium (B1175870) compound characterized by a piperidinium (B107235) ring system.[1] Its chemical structure consists of a 3-benziloyloxy-1,1-dimethylpiperidinium cation. The presence of the quaternary ammonium group confers a permanent positive charge to the molecule, which significantly influences its pharmacokinetic properties, particularly its absorption and distribution.

The IUPAC name for the this compound cation is 3-(2-hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidinium.[1] It is most commonly available as this compound bromide.

Table 1: Chemical Identifiers for this compound and this compound Bromide

IdentifierThis compound (Cation)This compound Bromide
IUPAC Name 3-(2-hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidinium[1](1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide[2]
CAS Number 25990-43-6[1][3]76-90-4[2][4]
PubChem CID 4057[1][5]6461[2]
Molecular Formula C₂₁H₂₆NO₃⁺[1][5][6]C₂₁H₂₆BrNO₃[2][4]
Molecular Weight 340.44 g/mol [6]420.34 g/mol [4]
SMILES C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C[5]C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-][2]
InChI InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1[5]InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1[2]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and biological activity. As a quaternary ammonium salt, this compound bromide is a crystalline solid.

Table 2: Physicochemical Properties of this compound Bromide

PropertyValueSource
Melting Point 228 °C (with decomposition)(CAS Common Chemistry, n.d.)
Solubility Water: Slightly soluble[7], ~1 mg/mL in PBS (pH 7.2)[7]
Methanol: Freely soluble[7][7]
Chloroform: Slightly soluble[7][7]
Ether: Practically insoluble[7][7]
DMSO: ~30 mg/mL(Cayman Chemical, 2022)
DMF: ~5 mg/mL(Cayman Chemical, 2022)
pKa (predicted) 11.05 (Strongest Acidic)(DrugBank, n.d.)
logP (predicted) -0.75(DrugBank, n.d.)

Pharmacology

Mechanism of Action

This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][5] By blocking these receptors, it inhibits the effects of parasympathetic nervous system stimulation. This action is particularly relevant in the gastrointestinal tract, where it leads to a reduction in gastric acid secretion and a decrease in intestinal motility.[1][5][7]

Receptor Binding Affinity

This compound exhibits affinity for various muscarinic receptor subtypes. The reported inhibition constants (Ki) for human M2 and M3 receptors are 0.68 nM and 2.6 nM, respectively.[8][9] This indicates a high affinity for these receptor subtypes, which are prominently involved in the regulation of gastrointestinal function.

Table 3: Pharmacological Properties of this compound

PropertyValueSource
Mechanism of Action Muscarinic acetylcholine receptor antagonist[1][5]
Ki for human M2 receptor 0.68 nM[8][9]
Ki for human M3 receptor 2.6 nM[8][9]
Pharmacokinetics

The quaternary ammonium structure of this compound results in low oral absorption.[7] Radiotracer studies in humans have shown that only 3% to 22% of an orally administered dose is excreted in the urine, suggesting limited systemic absorption.[7][10] The majority of the ingested drug is eliminated unchanged in the feces.[7]

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound bromide.

Materials:

  • This compound bromide, finely powdered and dried

  • Capillary tubes (one end sealed)

  • Melting point apparatus with a calibrated thermometer or digital sensor

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound bromide is placed in a mortar and finely powdered.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a rapid rate initially to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the substance first begins to melt (the point of first liquid formation) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the substance.

  • Replicates: The determination is performed in triplicate to ensure accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound bromide in water.

Materials:

  • This compound bromide

  • Distilled or deionized water

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: An excess amount of this compound bromide is added to a series of vials containing a known volume of water. The excess is to ensure that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant is collected.

  • Analysis: The concentration of this compound bromide in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations.

  • Calculation: The solubility is expressed as mg/mL or mol/L. The experiment is repeated at least three times to obtain an average value.

Determination of Receptor Binding Affinity (Radioligand Binding Assay)

Objective: To determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • This compound bromide

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition Binding: Cell membranes, radioligand, assay buffer, and varying concentrations of this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the this compound concentration.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Muscarinic Receptor Signaling Pathway

This compound acts as an antagonist at muscarinic receptors. The M3 receptor, a key target in the gastrointestinal tract, is coupled to the Gq/11 G-protein. Upon activation by acetylcholine, this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction. This compound blocks this cascade by preventing the initial binding of acetylcholine. The M2 receptor, also a target for this compound, is coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

Muscarinic_Signaling_Pathway cluster_M3 M3 Receptor Pathway (Gq-coupled) cluster_M2 M2 Receptor Pathway (Gi-coupled) ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq Gq/11 M3->Gq Mepenzolate_M3 This compound Mepenzolate_M3->M3 PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_M3 Smooth Muscle Contraction Ca->Response_M3 PKC->Response_M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi/o M2->Gi Mepenzolate_M2 This compound Mepenzolate_M2->M2 AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP produces Response_M2 Inhibition of Neurotransmitter Release cAMP->Response_M2 Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In-Vitro Pharmacological Evaluation cluster_analysis Data Analysis and Interpretation start Test Compound (e.g., this compound) mp Melting Point Determination start->mp sol Solubility Assessment start->sol pka pKa Determination start->pka logp LogP Determination start->logp binding Receptor Binding Assays (e.g., M1-M5 subtypes) mp->binding sol->binding pka->binding logp->binding functional Functional Assays (e.g., Calcium mobilization, cAMP) binding->functional selectivity Selectivity Profiling (across receptor panel) functional->selectivity data_analysis Data Analysis (IC50, Ki, EC50) selectivity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

References

Pharmacological Profile of Mepenzolate Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) bromide is a synthetic quaternary ammonium (B1175870) anticholinergic agent with a well-established role in the management of gastrointestinal disorders. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, leading to a reduction in gastric acid secretion and gastrointestinal motility. More recent evidence also points to its activity as an inhibitor of the G-protein coupled receptor 109A (GPR109A), suggesting a broader pharmacological profile that may include anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound bromide, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

This compound bromide has been utilized clinically for its antispasmodic and antisecretory effects on the gastrointestinal tract, primarily in the treatment of peptic ulcer disease and irritable bowel syndrome. As a quaternary ammonium compound, its systemic absorption is limited, which localizes its effects predominantly to the gastrointestinal system. This guide delves into the core pharmacological characteristics of this compound bromide, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action

This compound bromide exerts its pharmacological effects through two primary mechanisms:

  • Muscarinic Receptor Antagonism: this compound bromide is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its therapeutic effects in the gastrointestinal tract are primarily attributed to its antagonism of M3 receptors located on smooth muscle cells and secretory glands. By blocking the action of acetylcholine, this compound bromide reduces smooth muscle tone and contractions, and decreases the secretion of gastric acid, pepsin, and other digestive fluids.[1][2][3]

  • GPR109A Inhibition: Emerging research has identified this compound bromide as an inhibitor of GPR109A, a Gi protein-coupled receptor.[4] GPR109A is activated by niacin and the gut microbial metabolite butyrate, and is involved in modulating inflammatory responses. Inhibition of this receptor by this compound bromide may contribute to its overall pharmacological profile, potentially through the modulation of inflammatory signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound bromide are a direct consequence of its interaction with muscarinic receptors and GPR109A.

Muscarinic Receptor-Mediated Effects
  • Gastrointestinal Tract: Inhibition of M3 receptors in the gastrointestinal tract leads to decreased motility and reduced secretion of gastric acid and pepsin.[3][5][6] This forms the basis of its therapeutic use in peptic ulcer disease and conditions associated with hypermotility.

  • Other Systems: As a non-selective muscarinic antagonist, this compound bromide can also affect other systems where muscarinic receptors are present, leading to potential side effects such as dry mouth, blurred vision, and urinary retention.[2]

GPR109A-Mediated Effects

The inhibition of GPR109A by this compound bromide suggests a role in modulating inflammation. Activation of GPR109A is known to have anti-inflammatory effects in certain contexts. Therefore, inhibition by this compound bromide could potentially counteract these effects, although the precise downstream consequences in a therapeutic setting are still under investigation.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound bromide.

Table 1: Receptor Binding Affinities

ReceptorLigandAssay TypeKi (nM)SpeciesSource
hM2RThis compound bromideRadioligand Binding0.68Human[4]
hM3RThis compound bromideRadioligand Binding2.6Human[4]

Pharmacokinetics

As a quaternary ammonium compound, this compound bromide is poorly absorbed from the gastrointestinal tract after oral administration.[6]

Table 2: Pharmacokinetic Parameters of this compound Bromide (Oral Administration)

SpeciesDoseCmaxTmaxAUCOral Bioavailability (%)Source
Human25-50 mgData not availableData not availableData not availableIncompletely absorbed[5]
RatData not availableData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not availableData not available

Absorption: Oral absorption is low and variable.[6] Distribution: Due to its charge, it does not readily cross the blood-brain barrier. Metabolism: The metabolic fate of this compound bromide has not been extensively characterized. Excretion: The absorbed fraction is primarily excreted in the urine, while the unabsorbed majority is eliminated in the feces.[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound bromide.

M3_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound Bromide This compound->M3_Receptor Blocks

This compound bromide blocks M3 receptor signaling.

GPR109A_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Niacin_Butyrate Niacin / Butyrate GPR109A GPR109A Receptor Niacin_Butyrate->GPR109A Binds Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits Inflammatory_Signaling Modulation of Inflammatory Signaling (e.g., NF-κB) Gi_protein->Inflammatory_Signaling Modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Inflammatory_Signaling This compound This compound Bromide This compound->GPR109A Inhibits

This compound bromide inhibits GPR109A signaling.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • This compound bromide.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Competition Binding: Incubate a fixed concentration of radioligand with varying concentrations of this compound bromide and the cell membranes in the assay buffer.

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay Start Start Prepare_Reagents Prepare Radioligand, This compound, and Membranes Start->Prepare_Reagents Incubate Incubate Together to Reach Equilibrium Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay (for M3 Receptor Antagonism)

  • Objective: To assess the functional antagonism of this compound bromide at the M3 receptor by measuring changes in intracellular calcium.

  • Materials:

    • Cells expressing the M3 receptor (e.g., CHO-M3 or HEK293-M3).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • This compound bromide.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Plating: Seed cells in a microplate and allow them to attach.

    • Dye Loading: Load the cells with a calcium-sensitive dye.

    • Antagonist Incubation: Incubate the cells with varying concentrations of this compound bromide.

    • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate calcium release.

    • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Determine the inhibitory effect of this compound bromide on the agonist-induced calcium response and calculate the IC50 value.

Calcium_Assay Start Start Plate_Cells Plate M3-expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium-sensitive Dye Plate_Cells->Load_Dye Add_Antagonist Incubate with This compound Bromide Load_Dye->Add_Antagonist Add_Agonist Stimulate with Muscarinic Agonist Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze Calculate IC50 Measure_Fluorescence->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow.
cAMP Assay (for GPR109A Inhibition)

  • Objective: To determine the inhibitory effect of this compound bromide on GPR109A signaling by measuring changes in intracellular cAMP levels.

  • Materials:

    • Cells expressing GPR109A.

    • GPR109A agonist (e.g., niacin).

    • This compound bromide.

    • Forskolin (to stimulate basal cAMP levels).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Lysis buffer.

    • Plate reader capable of detecting the assay signal.

  • Procedure:

    • Cell Plating: Seed cells in a microplate.

    • Inhibitor Incubation: Incubate the cells with varying concentrations of this compound bromide.

    • Stimulation: Add a GPR109A agonist in the presence of forskolin.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Measure the cAMP levels using a suitable assay kit.

    • Data Analysis: Determine the ability of this compound bromide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production and calculate the IC50 value.

cAMP_Assay Start Start Plate_Cells Plate GPR109A-expressing Cells Start->Plate_Cells Add_Inhibitor Incubate with This compound Bromide Plate_Cells->Add_Inhibitor Stimulate Add Forskolin and GPR109A Agonist Add_Inhibitor->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze Calculate IC50 Measure_cAMP->Analyze End End Analyze->End

cAMP Assay Workflow.

Conclusion

This compound bromide is a peripherally acting antimuscarinic agent with a primary site of action in the gastrointestinal tract. Its pharmacological profile is dominated by the antagonism of M3 muscarinic receptors, leading to its established therapeutic efficacy. The more recent discovery of its inhibitory activity at GPR109A opens new avenues for research into its potential anti-inflammatory properties and broader therapeutic applications. Further studies are warranted to fully elucidate the clinical relevance of GPR109A inhibition and to obtain a more complete pharmacokinetic profile of this compound. This guide provides a foundational technical overview to support ongoing and future research in the development and characterization of this compound bromide and related compounds.

References

Mepenzolate in Peptic Ulcer Research: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) is a quaternary ammonium (B1175870) anticholinergic agent that has been utilized as an adjunct in the treatment of peptic ulcer disease. Its therapeutic effect is primarily attributed to its activity as a postganglionic parasympathetic inhibitor, specifically antagonizing muscarinic acetylcholine (B1216132) receptors. This antagonism leads to a reduction in gastric acid and pepsin secretion, as well as a decrease in gastrointestinal motility. This technical guide provides a comprehensive overview of the core pharmacological data, experimental protocols, and underlying signaling pathways relevant to the study of this compound in the context of peptic ulcer research. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this area.

Introduction

Peptic ulcer disease, a condition characterized by erosions in the lining of the stomach or duodenum, has historically been managed by strategies aimed at reducing gastric acidity. Anticholinergic agents, such as this compound, were among the earlier classes of drugs employed for this purpose. This compound bromide, a synthetic quaternary ammonium compound, exerts its effects by blocking the action of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic stimulation of gastric acid secretion. While newer agents like proton pump inhibitors (PPIs) and H2-receptor antagonists have become the mainstay of treatment, the study of anticholinergics like this compound remains relevant for understanding the complex physiology of gastric secretion and for potential applications in specific patient populations or as part of combination therapies.

Pharmacodynamics: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor, located on parietal cells and chief cells in the gastric mucosa, is the primary target for inhibiting gastric acid and pepsin secretion.

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Recent research has focused on the bronchodilatory effects of this compound and its derivatives, providing some insight into its affinity for the human muscarinic M3 receptor (hM3R).

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeLigandTest SystemKi ValueReference
Human M3This compound BromideIn vitro [3H]NMS displacement studiesHigh (factor of at least five greater than tiotropium, glycopyrronium, and aclidinium)[1]
Human M1Data Not Available---
Human M2Data Not Available---
Human M4Data Not Available---
Human M5Data Not Available---

Note: A higher Ki value indicates lower binding affinity.

Efficacy in Peptic Ulcer Disease

Clinical trials are essential to determine the therapeutic efficacy of a drug. While this compound is an older drug, and extensive modern clinical trial data is scarce, historical studies have evaluated its role as an adjunct therapy in peptic ulcer management. For context, historical placebo healing rates in duodenal ulcer trials are provided.

Table 2: Peptic Ulcer Healing Rates (Historical Data)

Treatment GroupDurationHealing Rate (%)Reference
Placebo (4 times a day regimen)4 weeks44.2%[2]
Placebo (twice a day regimen)4 weeks36.2%[2]
This compound BromideData Not Available--

Effect on Gastric Secretion

The therapeutic rationale for using this compound in peptic ulcer disease is its ability to reduce the secretion of gastric acid and pepsin, key contributors to ulcer formation and persistence.

Gastric Acid Secretion

This compound decreases the volume and acidity of gastric juice by blocking cholinergic stimulation of parietal cells.

Table 3: Effect of this compound on Gastric Acid Secretion

ParameterSpecies/ModelDosage% Reduction from BaselineReference
Basal Acid OutputData Not Available---
Stimulated Acid OutputData Not Available---
Pepsin Secretion

Inhibition of cholinergic input to chief cells by this compound is expected to reduce the secretion of pepsinogen, the precursor to the digestive enzyme pepsin.

Table 4: Effect of this compound on Pepsin Secretion

ParameterSpecies/ModelDosage% InhibitionReference
Pepsin OutputData Not Available---

Experimental Protocols

To facilitate further research into the mechanisms and effects of this compound and other anticholinergic agents, detailed methodologies for key experiments are provided below.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Principle: This is a competitive radioligand binding assay. A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]NMS) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor subtype of interest). The test compound is added at various concentrations, and its ability to displace the radioligand is measured.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]NMS).

  • Test compound: this compound bromide.

  • Reference compounds (e.g., atropine, pirenzepine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a multi-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or reference compound.

  • For non-specific binding determination, a high concentration of a non-labeled antagonist (e.g., atropine) is added to a set of wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Measurement of Gastric Acid Secretion in a Rat Model

Objective: To quantify the effect of this compound on basal and stimulated gastric acid secretion in an animal model.

Principle: In an anesthetized rat, the stomach is continuously perfused with a solution, and the pH of the perfusate is measured. Changes in pH reflect the rate of gastric acid secretion. Secretion can be stimulated by various secretagogues to mimic physiological conditions.

Materials:

  • Male Wistar rats (200-250 g).

  • Anesthetic (e.g., urethane).

  • Perfusion pump.

  • pH meter and electrode.

  • Gastric perfusion solution (e.g., saline).

  • Secretagogue (e.g., histamine, carbachol).

  • Test compound: this compound bromide.

Procedure:

  • Anesthetize the rat and perform a laparotomy to expose the stomach.

  • Ligate the pylorus and insert a cannula into the forestomach for perfusion.

  • Insert a second cannula through the duodenum into the stomach for collection of the perfusate.

  • Begin perfusion of the stomach with the perfusion solution at a constant rate (e.g., 1 ml/min).

  • Continuously monitor the pH of the collected perfusate.

  • After a stabilization period to establish a baseline of basal acid secretion, administer the test compound (this compound) intravenously or intraperitoneally.

  • To assess the effect on stimulated acid secretion, a secretagogue can be infused intravenously after the administration of the test compound.

  • Continue to monitor the pH of the perfusate for a set period.

  • Data Analysis: The acid output is calculated by titrating the collected perfusate with a standard base solution (e.g., 0.01 N NaOH) to a neutral pH. The results are expressed as µEq of H+ secreted per unit of time. The percentage inhibition of acid secretion by the test compound is calculated by comparing the acid output before and after its administration.

Signaling Pathways and Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

This compound Signaling Pathway in Gastric Parietal Cells

Mepenzolate_Signaling_Pathway cluster_presynaptic Vagal Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Parietal Cell Acetylcholine Acetylcholine ACh_release Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh_release->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Leads to Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca_PKC->Proton_Pump Stimulates H_secretion H⁺ Secretion (Acid Production) Proton_Pump->H_secretion Results in This compound This compound This compound->M3_Receptor Blocks

Caption: this compound blocks acetylcholine binding to M3 receptors on parietal cells.

Experimental Workflow for Evaluating this compound's Anti-Secretory Effect

Mepenzolate_Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Rat) Start->Animal_Model Anesthesia_Surgery Anesthetize and Prepare for Gastric Perfusion Animal_Model->Anesthesia_Surgery Baseline_Measurement Establish Baseline Acid Secretion Anesthesia_Surgery->Baseline_Measurement Drug_Administration Administer this compound (or Vehicle Control) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Measure Acid Secretion Post-Administration Drug_Administration->Post_Drug_Measurement Data_Analysis Analyze Data and Calculate % Inhibition Post_Drug_Measurement->Data_Analysis Conclusion Conclude on Efficacy Data_Analysis->Conclusion

Caption: In vivo workflow for assessing this compound's anti-secretory effects.

Conclusion

This compound serves as a classic example of an anticholinergic agent used in the management of peptic ulcer disease. Its mechanism of action, centered on the antagonism of muscarinic receptors, provides a clear rationale for its effects on gastric acid and pepsin secretion. While its clinical use has been largely superseded by more potent and selective drugs, the study of this compound and its analogs continues to offer valuable insights into the cholinergic regulation of gastric function. The data and protocols presented in this whitepaper are intended to provide a foundational resource for researchers and drug development professionals interested in this class of compounds and their potential therapeutic applications. Further research to fully characterize the binding profile of this compound across all muscarinic receptor subtypes and to conduct well-controlled clinical trials to quantify its efficacy in peptic ulcer healing would be beneficial to complete our understanding of this agent.

References

In-Depth Technical Guide on the Anticholinergic Activity of Mepenzolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) is a synthetic quaternary ammonium (B1175870) compound classified as a post-ganglionic parasympathetic inhibitor. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid and pepsin secretion, as well as the suppression of spontaneous colonic contractions. This technical guide provides a comprehensive overview of the anticholinergic activity of this compound, presenting available quantitative data on its receptor binding affinity, detailing relevant experimental protocols for assessing its activity, and illustrating the associated signaling pathways and experimental workflows.

Core Anticholinergic Mechanism of this compound

This compound exerts its effects by blocking the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors. This blockade is particularly effective in the gastrointestinal tract, where it leads to a decrease in smooth muscle motility and a reduction in gastric acid secretion.[1][2] this compound is a non-selective antagonist, meaning it can interact with various subtypes of muscarinic receptors.

The quaternary ammonium structure of this compound confers high polarity, which limits its ability to cross the blood-brain barrier. This property is believed to reduce the incidence of central nervous system side effects, such as confusion and hallucinations, that can be associated with other anticholinergic agents.

Quantitative Analysis of this compound's Anticholinergic Activity

Quantitative data on the binding affinity of this compound for specific muscarinic receptor subtypes is limited in publicly available literature. However, a key study by Tanaka et al. (2018) provides valuable insights into its interaction with human M2 and M3 receptors.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
hM214.8
hM312.5

Data extracted from Tanaka et al. (2018). Ki values were determined by [3H]NMS displacement studies.

Experimental Protocols for Assessing Anticholinergic Activity

The anticholinergic properties of compounds like this compound are typically evaluated using a combination of in vitro and in vivo experimental models. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of a test compound for specific muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Receptor Source: Membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound bromide.

  • Non-specific Binding Control: A high concentration of a non-labeled universal muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [³H]-NMS, assay buffer, and cell membranes.

    • Non-specific Binding (NSB): [³H]-NMS, atropine, and cell membranes.

    • Competition Binding: [³H]-NMS, serial dilutions of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Functional Antagonist Potency

This ex vivo functional assay determines the potency (pA2) of a competitive antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist. The guinea pig ileum is a classic preparation for studying muscarinic receptor-mediated smooth muscle contraction.

Objective: To determine the pA2 value of this compound as a functional antagonist of muscarinic receptors.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Agonist: A muscarinic agonist such as acetylcholine or carbachol.

  • Antagonist: this compound bromide.

  • Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ Bath and Transducer System: To maintain the tissue and record isometric contractions.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Clean the tissue and suspend it in an organ bath containing Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

In Vivo Measurement of Gastric Acid Secretion

This in vivo assay directly measures the effect of a compound on gastric acid secretion in an animal model.

Objective: To quantify the inhibitory effect of this compound on gastric acid secretion in vivo.

Materials:

  • Animal Model: Rats or other suitable laboratory animals.

  • Anesthetic: Urethane or other appropriate anesthetic.

  • Surgical Instruments: For performing a laparotomy and pyloric ligation.

  • Test Compound: this compound bromide.

  • Stimulant of Gastric Acid Secretion (optional): Histamine or carbachol.

  • pH meter and Titration Equipment.

Procedure:

  • Animal Preparation: Fast the animals overnight with free access to water. Anesthetize the animal.

  • Pyloric Ligation: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent the passage of gastric contents into the intestine.

  • Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., subcutaneous or intravenous). If studying stimulated secretion, administer the stimulant.

  • Gastric Juice Collection: After a set period (e.g., 2-4 hours), euthanize the animal and carefully collect the gastric contents.

  • Analysis of Gastric Juice:

    • Measure the volume of the collected gastric juice.

    • Centrifuge the gastric juice to remove any solid material.

    • Determine the acid concentration of the supernatant by titrating with a standard solution of NaOH to a pH of 7.0.

  • Data Analysis:

    • Calculate the total acid output (volume × acid concentration).

    • Compare the total acid output in the this compound-treated group to the control group to determine the percentage of inhibition.

    • If multiple doses of this compound are used, an ED50 value (the dose that produces 50% of the maximal inhibitory effect) can be calculated.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. There are two primary signaling pathways for muscarinic receptors.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Binds to Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC Protein Kinase C Activation DAG->PKC Activates Mepenzolate_1 This compound Mepenzolate_1->M1_M3_M5 Blocks ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Binds to Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channel Ion Channel Modulation (e.g., K⁺ channels) Gi_o->Ion_Channel βγ subunit modulates cAMP ↓ cAMP AC->cAMP Mepenzolate_2 This compound Mepenzolate_2->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways and this compound's Site of Action.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of this compound using a radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from Cells Expressing Muscarinic Receptors Reagent_Prep 2. Prepare Radioligand, This compound Dilutions, and Buffers Assay_Setup 3. Set up Assay Plate: Total Binding, NSB, and Competition Wells Reagent_Prep->Assay_Setup Incubation 4. Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration 5. Separate Bound and Free Ligand by Filtration Incubation->Filtration Washing 6. Wash Filters to Remove Unbound Ligand Filtration->Washing Counting 7. Measure Radioactivity with Scintillation Counter Washing->Counting Calculation 8. Calculate Specific Binding and % Inhibition Counting->Calculation Curve_Fit 9. Generate Competition Curve and Determine IC50 Calculation->Curve_Fit Ki_Calc 10. Calculate Ki Value using Cheng-Prusoff Curve_Fit->Ki_Calc

Caption: A standard workflow for a competitive radioligand binding assay.

Conclusion

This compound is an effective anticholinergic agent that primarily targets muscarinic receptors in the gastrointestinal tract. While its clinical efficacy in reducing gastric acid secretion and intestinal motility is well-established, there is a notable lack of comprehensive quantitative data on its binding affinities across all muscarinic receptor subtypes and its functional antagonist potency. The data available for hM2 and hM3 receptors suggest a relatively low affinity compared to other muscarinic antagonists. The detailed experimental protocols provided in this guide offer a framework for further research to fully elucidate the pharmacological profile of this compound. Such studies would be invaluable for drug development professionals seeking to understand its precise mechanism of action and potential for more targeted therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Mepenzolate via Methylation of N-methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mepenzolate (B1170382), a quaternary ammonium (B1175870) compound and muscarinic acetylcholine (B1216132) receptor antagonist. The core of this process involves the methylation of N-methyl-3-piperidyl benzilate. This document details the chemical synthesis, including experimental protocols, and provides an overview of the pharmacological context of this compound's mechanism of action.

Introduction

This compound bromide is an antimuscarinic agent used primarily to treat gastrointestinal disorders, such as peptic ulcers, by reducing stomach acid secretion and intestinal motility.[1] It is the methylated quaternary ammonium salt of N-methyl-3-piperidyl benzilate.[2][3] The methylation of the tertiary amine in N-methyl-3-piperidyl benzilate to form the quaternary ammonium salt, this compound, is a critical step in its synthesis, enhancing its antimuscarinic properties.[4] this compound acts as a postganglionic parasympathetic inhibitor by competitively blocking acetylcholine at muscarinic receptors.[5]

Chemical Synthesis: Methylation of N-methyl-3-piperidyl benzilate

The synthesis of this compound is achieved through the quaternization of N-methyl-3-piperidyl benzilate with a methylating agent, typically methyl bromide.[3] This reaction is a nucleophilic substitution where the nitrogen atom of the piperidine (B6355638) ring acts as the nucleophile, attacking the electrophilic methyl group of methyl bromide.

2.1. Overall Reaction Scheme

This compound Synthesis Overall Synthesis of this compound Bromide N_methyl_3_piperidyl_benzilate N-methyl-3-piperidyl benzilate Mepenzolate_bromide This compound Bromide N_methyl_3_piperidyl_benzilate->Mepenzolate_bromide Methylation Methyl_bromide Methyl Bromide (CH3Br) Methyl_bromide->Mepenzolate_bromide

Caption: Overall reaction for the synthesis of this compound bromide.

2.2. Experimental Protocol: Synthesis of (R)-Mepenzolate Bromide

The following protocol is adapted from the synthesis of (R)-mepenzolate bromide, which involves the initial synthesis of the (R)-N-methyl-3-piperidyl benzilate precursor followed by its methylation.

Step 1: Synthesis of (R)-1-methyl-3-piperidyl benzilate

A detailed procedure for the synthesis of the precursor, (R)-1-methyl-3-piperidyl benzilate, involves the condensation of benzilic acid with (R)-3-hydroxy-1-methylpiperidine in the presence of a condensing agent.

Step 2: Methylation to (R)-Mepenzolate Bromide

The final step is the quaternization of the tertiary amine precursor with methyl bromide. While specific reaction conditions from proprietary sources are limited, a general procedure for the quaternization of a tertiary amine like N-methyl-3-piperidyl benzilate with methyl bromide is as follows:

  • Dissolution: The N-methyl-3-piperidyl benzilate precursor is dissolved in a suitable aprotic solvent such as acetonitrile (B52724) or acetone.

  • Addition of Methylating Agent: Methyl bromide is then introduced into the solution. This can be done by bubbling the gaseous methyl bromide through the solution or by adding a solution of methyl bromide in a suitable solvent.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation of Product: As the quaternary ammonium salt, this compound bromide, is ionic, it is generally less soluble in the aprotic solvent than the tertiary amine precursor and will precipitate out of the solution. The solid product can then be collected by filtration.

  • Purification: The collected solid is washed with a cold solvent to remove any unreacted starting material and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and ether.

Quantitative Data

The following tables summarize the key physicochemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of N-methyl-3-piperidyl benzilate

PropertyValueReference
Molecular Formula C₂₀H₂₃NO₃[6]
Molecular Weight 325.408 g/mol [6]
CAS Number 3321-80-0[6]

Table 2: Physicochemical Properties of this compound Bromide

PropertyValueReference
Molecular Formula C₂₁H₂₆BrNO₃[7]
Molecular Weight 420.34 g/mol [8]
CAS Number 76-90-4[7]
Appearance Solid[9]
Purity ≥95%[9]
Solubility Soluble in DMSO (~30 mg/ml) and dimethyl formamide (B127407) (~5 mg/ml). Soluble in PBS (pH 7.2) at approximately 1 mg/ml.[9]

Pharmacological Signaling Pathway

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[10] These are G-protein coupled receptors that are involved in the parasympathetic nervous system. By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascades, leading to a reduction in smooth muscle contraction and glandular secretion in the gastrointestinal tract.

Muscarinic_Antagonist_Signaling Mechanism of Action of this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (Smooth Muscle/Gland) Acetylcholine_release Acetylcholine (ACh) Release mAChR Muscarinic Acetylcholine Receptor (mAChR) Acetylcholine_release->mAChR Binds to G_protein G-protein activation mAChR->G_protein Effector Effector Enzyme (e.g., PLC) G_protein->Effector Second_messenger Second Messenger (e.g., IP3, DAG) Effector->Second_messenger Cellular_response Cellular Response (Contraction, Secretion) Second_messenger->Cellular_response This compound This compound This compound->Block Block->mAChR Blocks ACh binding

Caption: Signaling pathway of a muscarinic antagonist like this compound.

Conclusion

The methylation of N-methyl-3-piperidyl benzilate to form this compound is a straightforward yet crucial chemical transformation for the synthesis of this clinically relevant antimuscarinic agent. This guide provides the foundational knowledge for the synthesis and understanding of this compound for professionals in the field of drug development and research. The provided experimental outline and pharmacological context serve as a valuable resource for further investigation and application.

References

Mepenzolate's Impact on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) is a quaternary ammonium (B1175870) anticholinergic agent that exerts its primary effects on the gastrointestinal (GI) system by acting as a muscarinic receptor antagonist. This technical guide provides an in-depth analysis of the mechanism of action of this compound on GI motility, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. By inhibiting the action of acetylcholine (B1216132) on muscarinic receptors in GI smooth muscle, this compound leads to a reduction in both tone and propulsive movements, resulting in delayed gastric emptying and intestinal transit. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of drugs targeting gastrointestinal motility disorders.

Introduction

Gastrointestinal motility is a complex, coordinated process involving the autonomic nervous system, enteric neurons, and smooth muscle cells, which is essential for the digestion and absorption of nutrients. The parasympathetic nervous system, primarily through the neurotransmitter acetylcholine, plays a crucial role in stimulating GI motility. This compound bromide, a synthetic antimuscarinic agent, has been utilized for its ability to counteract this stimulation, finding application in conditions characterized by gastrointestinal hypermotility, such as irritable bowel syndrome (IBS).[1][2] This document will explore the pharmacological profile of this compound, with a specific focus on its quantitative effects on the motor functions of the gut.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the surface of gastrointestinal smooth muscle cells and in intramural nerve plexuses. By binding to these receptors, this compound prevents acetylcholine from initiating the intracellular signaling cascades that lead to muscle contraction.

Receptor Binding Affinity

Quantitative binding assays have determined the dissociation constants (Ki) of this compound bromide for human muscarinic receptor subtypes. These values indicate the concentration of the drug required to occupy 50% of the receptors and are inversely proportional to binding affinity.

Receptor SubtypeKi (nM)
Human M2 (hM2R)0.68[1]
Human M3 (hM3R)2.6[1]

Table 1: this compound Bromide Binding Affinity for Human M2 and M3 Muscarinic Receptors

The high affinity for M2 and M3 receptors, which are the predominant subtypes in gastrointestinal smooth muscle, underscores the targeted action of this compound in this tissue.

Cellular Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on GI smooth muscle cells initiates a well-defined signaling pathway that culminates in muscle contraction. This compound, by blocking this initial step, inhibits the entire downstream cascade.

Cholinergic Signaling in GI Smooth Muscle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates

Cholinergic signaling pathway in gastrointestinal smooth muscle.

Quantitative Effects on Gastrointestinal Motility

Gastric Emptying

The rate of gastric emptying is a key parameter affected by anticholinergic drugs. A delay in gastric emptying can influence drug absorption and the timing of nutrient delivery to the small intestine.

3.1.1. Experimental Protocol: Phenol (B47542) Red Meal Test in Rodents

This method is a widely used terminal study to assess gastric emptying in rats or mice.

  • Animal Preparation: Fast animals (e.g., Wistar rats) for 16-18 hours with free access to water.

  • Drug Administration: Administer this compound bromide or vehicle control orally (p.o.), intraperitoneally (i.p.), or subcutaneously (s.c.) at predetermined doses.

  • Test Meal Administration: After a set time post-drug administration (e.g., 30-60 minutes), administer a non-absorbable marker meal, such as 1.5 ml of a 0.05% phenol red solution in 1.5% methylcellulose.

  • Euthanasia and Sample Collection: After a defined period (e.g., 20 minutes), euthanize the animals by cervical dislocation. Clamp the pylorus and cardia and carefully remove the stomach.

  • Analysis: Homogenize the stomach in 100 ml of 0.1 N NaOH. After allowing the sediment to settle for one hour, collect 5 ml of the supernatant and add 0.5 ml of 20% trichloroacetic acid to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes. To 3 ml of the resulting supernatant, add 4 ml of 0.5 N NaOH to develop the color.

  • Quantification: Measure the absorbance of the sample at 560 nm using a spectrophotometer. The amount of phenol red recovered from the stomach is used to calculate the percentage of gastric emptying compared to control animals sacrificed immediately after receiving the test meal.[3]

Formula for Gastric Emptying (%):

% Gastric Emptying = (1 - (Absorbance of test animal / Average absorbance of control animals at time 0)) * 100

Gastric Emptying Protocol A Animal Fasting B Drug Administration (this compound or Vehicle) A->B C Phenol Red Meal Administration B->C D Euthanasia & Stomach Removal C->D E Stomach Homogenization D->E F Sample Processing & Centrifugation E->F G Spectrophotometric Analysis F->G H Calculation of % Gastric Emptying G->H

Workflow for the Phenol Red Gastric Emptying Assay.
Intestinal Transit

The speed at which intestinal contents move through the digestive tract is another critical measure of GI motility. Anticholinergics like this compound are expected to decrease the rate of intestinal transit.

3.2.1. Experimental Protocol: Charcoal Meal Transit Test in Rodents

This is a common method to assess the propulsive activity of the small intestine.

  • Animal Preparation: Fast male Wistar rats (200 ± 20 g) for 16 hours with free access to water.

  • Drug Administration: Administer the test article (this compound) to groups of animals (n=6 per group) via the desired route (p.o., i.v., i.p., or s.c.).

  • Charcoal Meal Administration: 60 minutes after drug administration, give each animal an oral dose of a 5% charcoal suspension in 10% gum arabic solution (e.g., 2 ml/animal).

  • Euthanasia and Measurement: 15 minutes after the charcoal meal, euthanize the animals. Carefully remove the small intestine from the pylorus to the cecum.

  • Quantification: Measure the total length of the intestine (GL) and the distance the charcoal has traveled from the pylorus (CP). The percentage of intestinal transit is calculated for each animal.

Formula for Intestinal Transit (%):

% Intestinal Transit = (CP / GL) * 100

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treatment groups to the vehicle control. A p-value of <0.05 is typically considered significant.

Intestinal Transit Protocol A Animal Fasting B Drug Administration (this compound or Vehicle) A->B C Charcoal Meal Administration B->C D Euthanasia & Intestine Removal C->D E Measurement of Intestinal Length and Charcoal Travel Distance D->E F Calculation of % Intestinal Transit E->F G Statistical Analysis F->G

Workflow for the Charcoal Meal Intestinal Transit Assay.

Clinical Implications and Concluding Remarks

The inhibitory effect of this compound on gastrointestinal motility forms the basis of its therapeutic use in conditions characterized by smooth muscle spasm and hypermotility, such as irritable bowel syndrome.[1][2] While newer agents with more selective receptor profiles have been developed, the study of this compound provides valuable insights into the fundamental role of cholinergic signaling in the regulation of gut function.

The experimental protocols detailed in this guide represent standard, validated methods for quantifying the effects of compounds on gastrointestinal motility. The application of these assays to this compound would be expected to demonstrate a dose-dependent decrease in both gastric emptying and intestinal transit rates.

For drug development professionals, understanding the precise quantitative impact of a muscarinic antagonist like this compound is crucial for optimizing dosing regimens and predicting potential side effects, such as constipation. The high-affinity binding to M2 and M3 receptors confirms its targeted mechanism of action within the gastrointestinal tract. Further research, particularly well-controlled clinical trials with quantitative motility endpoints, would be beneficial to more precisely define the therapeutic window and clinical efficacy of this compound in the modern management of gastrointestinal motility disorders.

References

Mepenzolate's Bronchodilatory Effects: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) is a muscarinic receptor antagonist that has demonstrated significant bronchodilatory and anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the foundational research on this compound's bronchodilatory effects, with a focus on its mechanism of action, quantitative efficacy data from animal models, and detailed experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel treatments for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Originally developed for the treatment of gastrointestinal disorders, this compound bromide has emerged as a compound of interest for respiratory diseases due to its dual anti-inflammatory and bronchodilatory activities.[1][2] The standard of care for COPD often involves a combination of anti-inflammatory drugs and bronchodilators to manage airflow limitation and suppress inflammatory responses.[3] this compound's unique profile as a single molecule with both of these therapeutic actions presents a promising avenue for drug development. This guide synthesizes the core preclinical research that establishes the foundation for its potential use as a respiratory therapeutic.

Mechanism of Action: Muscarinic M3 Receptor Antagonism

The primary mechanism underlying this compound's bronchodilatory effect is its action as an antagonist of the human muscarinic M3 receptor (hM₃R).[3][4] In the airways, acetylcholine (B1216132) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.[5][6] By blocking this interaction, this compound effectively inhibits acetylcholine-induced smooth muscle contraction, resulting in bronchodilation.[3]

M3 Muscarinic Receptor Signaling Pathway in Bronchoconstriction

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a cascade of intracellular events culminating in smooth muscle contraction. The key steps are outlined in the signaling pathway diagram below.

M3_Signaling_Pathway cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ SR->Ca2_cyto Releases Ca2_SR Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Leads to PKC->Contraction Contributes to

M3 Muscarinic Receptor Signaling Pathway for Bronchoconstriction.

Quantitative Data from Preclinical Studies

While human clinical trial data on the bronchodilatory effects of this compound are limited, extensive preclinical research in mouse models of COPD provides quantitative evidence of its efficacy. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Airway Resistance in a Mouse Model
Treatment GroupDose (Intratracheal)Change in Airway Resistance vs. Methacholine ChallengeDuration of ActionReference
This compound0.3 µg/kgSignificant suppression of methacholine-induced increaseShort-acting (<24 hours)[7][8]
This compoundDose-dependentInduces bronchodilation in a dose-dependent mannerShort-acting (<24 hours)[3][8]
MP-AD (this compound Derivative)Dose-dependentSignificant bronchodilation (reduced airway resistance)Long-acting (up to 48 hours)[3]
Table 2: Effect of this compound on Lung Function Parameters in a Mouse Model of Emphysema
Administration RouteDoseEffect on FEV₀.₀₅/FVC RatioEffect on Lung ElastanceReference
Intratracheal38 µg/kgRestoration towards control valuesPartial restoration of total respiratory system and tissue elastance[7]
Oral~190 mg/kg (approx. 5000x intratracheal dose)Not statistically significant improvementProtective effects observed[7][9]
IntravenousNot specifiedNot statistically significant improvementProtective effects observed[7]

FEV₀.₀₅/FVC in mice is considered homologous to FEV₁/FVC in humans.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the foundational research on this compound.

Elastase-Induced Pulmonary Emphysema in Mice

This model is widely used to mimic the pathological changes seen in human COPD.

Elastase_Model_Workflow start Start: Healthy Mice anesthesia Anesthetize Mice (e.g., chloral (B1216628) hydrate) start->anesthesia instillation Oropharyngeal or Intratracheal Instillation of PPE anesthesia->instillation elastase_prep Prepare Porcine Pancreatic Elastase (PPE) Solution elastase_prep->instillation development Allow Emphysema to Develop (e.g., 2-4 weeks) instillation->development treatment Administer this compound or Vehicle (Intratracheal, Oral, etc.) development->treatment assessment Assess Lung Function and Pathology treatment->assessment end End: Data Analysis assessment->end

Workflow for the Elastase-Induced Emphysema Mouse Model.

Detailed Steps:

  • Animal Selection: Specific pathogen-free mice (e.g., C57BL/6) are commonly used.

  • Anesthesia: Mice are anesthetized to ensure proper and safe administration of elastase.

  • Elastase Administration: Porcine pancreatic elastase (PPE) is administered, typically as a single dose, either oropharyngeally or via intratracheal instillation.[9]

  • Disease Development: A period of 2 to 4 weeks is allowed for the development of emphysema-like lung pathology, characterized by airspace enlargement and destruction of alveolar walls.[9]

  • Treatment: this compound or a vehicle control is administered through the desired route (e.g., intratracheal, oral).

  • Assessment: Lungs are assessed for pathological changes and functional deficits.

Measurement of Lung Mechanics and Airway Resistance

This protocol is used to quantify the bronchodilatory effects of this compound.

Airway_Resistance_Workflow start Start: Treated or Control Mice anesthesia Anesthetize and Tracheotomize Mice start->anesthesia ventilation Mechanically Ventilate (e.g., 150 breaths/min) anesthesia->ventilation baseline Measure Baseline Lung Mechanics (e.g., Compliance) ventilation->baseline challenge Induce Bronchoconstriction (Nebulized Methacholine) baseline->challenge measurement Measure Airway Resistance (e.g., using FlexiVent) challenge->measurement end End: Data Analysis measurement->end

References

Mepenzolate Bromide: A Technical Whitepaper on its Historical Development and Clinical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate (B1170382) bromide, a quaternary ammonium (B1175870) anticholinergic agent, was once a notable therapeutic option in the management of gastrointestinal disorders, particularly peptic ulcer disease. This document provides an in-depth technical guide to the historical development, mechanism of action, and clinical application of this compound bromide. It summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for its synthesis and evaluation, and visualizes its signaling pathways and experimental workflows. While its use has largely been superseded by more effective therapies, a review of its development offers valuable insights into the evolution of gastroenterological pharmacology.

Historical Development

This compound bromide, marketed under the trade name Cantil®, emerged in the mid-20th century as a post-ganglionic parasympathetic inhibitor.[1][2] Its development was rooted in the understanding that inhibiting acetylcholine-mediated nerve impulses could reduce gastric acid secretion and gastrointestinal motility, key factors in the pathophysiology of peptic ulcers.[3][4]

Timeline of Key Milestones:

  • 1956: this compound bromide became available for the treatment of bowel disorders.[2]

  • December 5, 1956: A combination product of this compound bromide with phenobarbital (B1680315) was approved.[2]

  • Late 1950s - 1960s: Clinical investigations were conducted to evaluate its efficacy in treating peptic ulcers and other gastrointestinal conditions.

  • 1983: A double-blind, placebo-controlled study was published that did not demonstrate its effectiveness in treating acute traveler's diarrhea.[5]

  • Present: this compound bromide is now infrequently used for peptic ulcer disease, having been replaced by more potent and specific agents like proton pump inhibitors and H2-receptor antagonists.[3]

Mechanism of Action

This compound bromide is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] As a quaternary ammonium compound, it is poorly absorbed from the gastrointestinal tract, which localizes its effects primarily to the gut.[1] Its therapeutic action is based on the blockade of muscarinic acetylcholine receptors, particularly the M3 subtype, on parietal cells and gastrointestinal smooth muscle.

Signaling Pathway of M3 Muscarinic Receptor Antagonism:

Acetylcholine released from postganglionic parasympathetic nerve endings normally binds to M3 receptors on gastric parietal cells. This binding activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of the H+/K+-ATPase (proton pump), resulting in the secretion of gastric acid.[6][7][8]

This compound bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this signaling cascade, thereby reducing gastric acid secretion.[9] A similar antagonistic action on M3 receptors in gastrointestinal smooth muscle leads to decreased motility.[1]

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound Bromide This compound->M3R Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) Ca->ProtonPump Activates PKC->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Results in Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Muscarinic Receptors Incubate Incubate Membranes, Radioligand, and this compound Bromide Membranes->Incubate Radioligand Prepare Radiolabeled Ligand ([³H]-NMS) Radioligand->Incubate TestCompound Prepare Serial Dilutions of This compound Bromide TestCompound->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Count Liquid Scintillation Counting (Measures Radioactivity) Filter->Count Calculate Calculate IC50 and Ki Values Count->Calculate

References

Methodological & Application

Mepenzolate In Vitro Binding Assay: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) is an antimuscarinic agent, acting as a postganglionic parasympathetic inhibitor.[1][2][3] Its mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid and pepsin secretion and the suppression of spontaneous colonic contractions.[1][3][4] This application note provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the binding affinity of this compound for muscarinic acetylcholine receptors (mAChRs). Such assays are fundamental in pharmacological research and drug development to determine the potency and selectivity of a compound for its target receptors.

Principle of the Assay

The in vitro binding assay described here is a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to a specific receptor subtype. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki) can be calculated, which represents the binding affinity of the compound for the receptor.

Data Presentation

The binding affinity of this compound bromide for human muscarinic M2 and M3 receptors has been determined through in vitro radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

Receptor SubtypeLigandKi (nM)
Human M2 (hM2R)This compound Bromide0.68[1]
Human M3 (hM3R)This compound Bromide2.6[1]

A study on a derivative of this compound, (R)-(-)-3-(2-hydroxy-2,2-diphenylacetoxy)-1-(3-phenylpropyl)-1-azoniabicyclo[2.2.2]octane bromide, also demonstrated a high affinity for the human muscarinic M3 receptor (hM3R).[5]

Experimental Protocol

This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in cell membranes.

Materials and Reagents
  • Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competing Ligand: this compound bromide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist, such as atropine (B194438) (1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Binding Assay reagent_prep Reagent Preparation (Radioligand, this compound, Membranes) plate_setup Plate Setup (Total, Non-specific, Competition) reagent_prep->plate_setup incubation Incubation (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration washing Washing (Removes unbound radioligand) filtration->washing scintillation Scintillation Counting (Measures radioactivity) washing->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis

Caption: Workflow of the this compound in vitro binding assay.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound bromide in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radioligand ([³H]-NMS) in assay buffer to a final concentration that is typically at or below its Kd for the receptor of interest (e.g., 0.5 nM).

    • Prepare the cell membrane suspension in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of radioligand and 50 µL of assay buffer to the wells.

    • Non-specific Binding (NSB): Add 50 µL of radioligand and 50 µL of atropine (1 µM) to the wells.

    • Competition: Add 50 µL of radioligand and 50 µL of each this compound dilution to the wells.

  • Initiation of Reaction:

    • Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature (approximately 25°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing:

    • Wash the filters rapidly with ice-cold wash buffer (typically 3-4 times) to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Place the individual filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway

This compound acts as an antagonist at muscarinic receptors. The M3 muscarinic receptor, for which this compound shows high affinity, primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the M3 receptor, this compound inhibits these downstream signaling events.

M3_signaling_pathway M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC This compound This compound This compound->M3R Blocks Acetylcholine Acetylcholine Acetylcholine->M3R Activates

Caption: this compound blocks the M3 receptor signaling cascade.

Conclusion

This application note provides a comprehensive protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors. The provided quantitative data and the description of the relevant signaling pathway offer valuable information for researchers and professionals in the field of pharmacology and drug development. This standardized protocol can be adapted to assess the binding characteristics of other novel compounds at various G protein-coupled receptors.

References

Mepenzolate in Animal Models of Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of mepenzolate (B1170382) bromide in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from published research to guide the design and execution of studies investigating the therapeutic potential of this compound and its derivatives.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and persistent respiratory symptoms, driven by chronic inflammation.[1][2] Current treatments, primarily bronchodilators and anti-inflammatory agents, manage symptoms but do not halt disease progression.[3] this compound bromide, a muscarinic receptor antagonist traditionally used for gastrointestinal disorders, has emerged as a promising candidate for COPD treatment due to its dual-action profile: bronchodilatory and anti-inflammatory effects.[1][4][5][6]

Preclinical studies in animal models are crucial for evaluating the efficacy and mechanism of action of new therapeutic agents for COPD.[2] This document outlines the established protocols for using this compound in elastase-induced and cigarette smoke-induced mouse models of COPD.

Mechanism of Action

This compound bromide exhibits a unique dual mechanism beneficial for COPD treatment:

  • Bronchodilatory Activity : This effect is mediated through the conventional pathway for muscarinic antagonists, by blocking M3 muscarinic receptors on airway smooth muscle, leading to relaxation and improved airflow.[4][7][8]

  • Anti-inflammatory Activity : Uniquely, this compound's anti-inflammatory effects appear to be independent of muscarinic receptor antagonism.[4][6] It has been shown to suppress inflammatory responses by reducing oxidative stress. This is achieved by inhibiting NADPH oxidase activity and the production of superoxide (B77818) anions, as well as suppressing the NF-κB signaling pathway.[1][4]

Signaling Pathways

The proposed anti-inflammatory signaling pathway for this compound in the context of COPD is illustrated below.

mepenzolate_pathway cluster_inducers COPD Inducers cluster_cellular_effects Cellular Effects cluster_pathology COPD Pathology Elastase Elastase NADPH_Oxidase NADPH Oxidase Activation Elastase->NADPH_Oxidase NF_kappaB NF-κB Activation Elastase->NF_kappaB Cigarette Smoke Cigarette Smoke Cigarette Smoke->NADPH_Oxidase Cigarette Smoke->NF_kappaB Superoxide Superoxide Anion Production NADPH_Oxidase->Superoxide Inflammation Inflammation Superoxide->Inflammation NF_kappaB->Inflammation Emphysema Emphysema Inflammation->Emphysema This compound This compound This compound->NADPH_Oxidase Inhibits This compound->Superoxide Inhibits This compound->NF_kappaB Inhibits

Caption: this compound's anti-inflammatory mechanism in COPD models.

Experimental Protocols

Detailed methodologies for two key animal models of COPD used to evaluate this compound are provided below.

Porcine Pancreatic Elastase (PPE)-Induced Emphysema Model

This model is widely used to induce airspace enlargement, a key feature of emphysema.

Experimental Workflow:

ppe_workflow Day0 Day 0: Intratracheal PPE Administration Day0_Mep Day 0: This compound Administration (Intratracheal) Day0->Day0_Mep Co-administration Day21 Day 21: Assess Lung Function & Collect Samples Day0_Mep->Day21 Analysis Analysis: - Histology (MLI) - BALF Cell Count - Cytokine Levels Day21->Analysis

Caption: Workflow for the PPE-induced emphysema model.

Protocol:

  • Animals: Male ICR or DBA/2 mice (8-10 weeks old).

  • Induction of Emphysema:

    • Anesthetize mice (e.g., with isoflurane (B1672236) or a combination of ketamine and xylazine).

    • Intratracheally administer porcine pancreatic elastase (PPE) dissolved in sterile saline. A typical dose is 0.2 units per mouse.

  • This compound Administration:

    • Route: Intratracheal administration is most effective, requiring significantly lower doses than other routes like oral or intravenous.[5][6] Inhalation is also a viable route.[1]

    • Dose: For intratracheal administration, a dose of 0.1 µg per mouse has been shown to be effective.[5]

    • Timing: this compound is typically administered concurrently with the PPE challenge.

  • Endpoint Analysis (Day 21):

    • Respiratory Function: Measure lung mechanics, including respiratory system resistance and compliance, using a specialized ventilator system.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx (total cells, macrophages, neutrophils).

    • Histopathology: Perfuse and fix lungs. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Quantify airspace enlargement by measuring the mean linear intercept (MLI).

    • Biochemical Assays: Measure levels of inflammatory mediators (e.g., cytokines) and markers of oxidative stress in BALF or lung homogenates.

Cigarette Smoke (CS)-Induced COPD Model

This model more closely mimics the primary cause of human COPD and induces both emphysema and chronic inflammation.

Experimental Workflow:

cs_workflow Exposure Daily Cigarette Smoke Exposure (e.g., 4 weeks) Treatment This compound Administration (e.g., Inhalation daily) Exposure->Treatment Concurrent Endpoint Endpoint Analysis: Assess Lung Function & Collect Samples Treatment->Endpoint Analysis Analysis: - Histology (MLI) - BALF Cell Count - Respiratory Function Endpoint->Analysis

Caption: Workflow for the cigarette smoke-induced COPD model.

Protocol:

  • Animals: Male ICR mice (8-10 weeks old).

  • Induction of COPD:

    • Expose mice to whole-body cigarette smoke (e.g., from commercially available cigarettes) in a smoking chamber.

    • A typical exposure protocol is for 1 hour per day, 5 days a week, for 4 weeks.

  • This compound Administration:

    • Route: Inhalation is a clinically relevant and effective route for this model.[1]

    • Dose & Timing: Administer aerosolized this compound bromide (e.g., 10 µg/ml solution for 30 minutes) daily, prior to each cigarette smoke exposure.

  • Endpoint Analysis (after the final exposure):

    • Respiratory Function: Assess airway hyper-responsiveness to a bronchoconstrictor like methacholine. Measure respiratory system resistance and compliance.

    • Bronchoalveolar Lavage (BAL): Analyze BALF for inflammatory cell counts.

    • Histopathology: Perform histological analysis of lung sections to quantify airspace enlargement (MLI).

Data Presentation

The following tables summarize the quantitative data from key studies on this compound in mouse models of COPD.

Table 1: Effects of this compound on Elastase-Induced Lung Damage
ParameterControl GroupElastase GroupElastase + this compound (0.1 µg, i.t.)Reference
Mean Linear Intercept (µm) ~35~70~45[1][5]
Total Cells in BALF (x10⁴) ~5~40~15[1]
Neutrophils in BALF (x10⁴) ~0.1~25~5[1]
Respiratory Resistance (cmH₂O·s/mL) ~0.8~0.8~0.8 (no significant change)[1]
Respiratory Compliance (mL/cmH₂O) ~0.04~0.08~0.05[1]

i.t. = intratracheal administration

Table 2: Effects of this compound on Cigarette Smoke-Induced Lung Damage
ParameterControl Group (Air)Cigarette Smoke (CS) GroupCS + this compound (Inhalation)Reference
Mean Linear Intercept (µm) ~40~55~42[1]
Total Cells in BALF (x10⁴) ~8~25~12[1]
Respiratory Resistance (post-methacholine) IncreasedSignificantly IncreasedIncrease Attenuated[1]

Summary and Future Directions

This compound bromide has demonstrated significant efficacy in attenuating the key pathological features of COPD in preclinical animal models, including emphysema, inflammation, and respiratory dysfunction.[1] Its dual anti-inflammatory and bronchodilatory activities make it a compelling therapeutic candidate.[1][6] The superiority of pulmonary administration (intratracheal or inhalation) highlights the potential for developing an inhaled formulation for clinical use, which would maximize therapeutic effects in the lungs while minimizing potential systemic side effects.[5][6]

Further research has focused on developing derivatives of this compound with longer-acting bronchodilatory activity to improve its therapeutic profile for once-daily administration, a standard for current COPD maintenance therapies.[4] The development of such derivatives, like MP-AD, which retains both anti-inflammatory properties and has long-lasting bronchodilatory effects, represents a promising avenue for future drug development in COPD.[4]

References

Application Notes and Protocols for Mepenzolate Administration in Rabbit Pupillographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mepenzolate (B1170382) is a quaternary antimuscarinic agent that induces mydriasis (pupil dilation) by blocking the action of acetylcholine (B1216132) at muscarinic receptors on the iris sphincter muscle.[1][2] This property makes it a subject of interest in ophthalmic research. Pupillography in rabbits serves as a valuable in vivo model to study the pharmacodynamics of such compounds.[3] The following application notes provide a detailed protocol for the administration of this compound and subsequent pupillographic analysis in a rabbit model, based on comparative studies with atropine (B194438).[1]

Mechanism of Action: this compound-Induced Mydriasis

This compound, as an anticholinergic drug, competitively antagonizes acetylcholine at the muscarinic receptors of the iris sphincter muscle.[1][4] This blockade prevents the muscle from contracting, leading to pupil dilation.[4]

Mepenzolate_Mechanism cluster_0 Parasympathetic Nerve Terminal cluster_1 Iris Sphincter Muscle Cell Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to Contraction Contraction Muscarinic Receptor->Contraction Activates Pupil Constriction (Miosis) Pupil Constriction (Miosis) Contraction->Pupil Constriction (Miosis) This compound This compound This compound->Muscarinic Receptor Blocks Pupil Dilation (Mydriasis) Pupil Dilation (Mydriasis) This compound->Pupil Dilation (Mydriasis)

Caption: this compound blocks acetylcholine at muscarinic receptors.

Experimental Protocol

This protocol outlines the procedure for administering this compound to rabbits and measuring the mydriatic effect using pupillography.

1. Animal Model

  • Species: New Zealand White rabbits (Oryctolagus cuniculus) are commonly used for ophthalmic research.[5][6]

  • Housing: Animals should be housed in accordance with the Guide for the Care and Use of Laboratory Animals.

  • Selection: Use healthy adult rabbits, free of ocular abnormalities.

2. Materials and Reagents

  • This compound bromide solution (concentration to be determined based on preliminary dose-response studies)

  • Atropine sulfate (B86663) solution (for comparative analysis)[1]

  • Sterile saline solution (as control)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Infrared video pupillometer

  • Animal restrainer

3. Experimental Procedure

3.1. Animal Preparation

  • Acclimatize the rabbit to the experimental environment to minimize stress-induced variations in pupil size.

  • Gently place the rabbit in a restrainer to minimize movement during the procedure.

  • Administer one drop of topical anesthetic to each eye to reduce discomfort.

3.2. Baseline Pupil Measurement

  • Position the infrared video pupillometer to capture a clear image of the pupil.

  • Record the baseline pupil diameter for a minimum of 5 minutes to establish a stable baseline.

3.3. Drug Administration

  • Instill a precise volume (e.g., 50 µL) of the this compound solution into the conjunctival sac of one eye (the treated eye).

  • Instill an equal volume of sterile saline into the contralateral eye to serve as a control.

  • For comparative studies, a separate group of rabbits can be treated with atropine solution.[1]

3.4. Pupillographic Analysis

  • Continuously record the pupil diameter of both eyes using the pupillometer for a predetermined duration. Based on existing data, effects can be monitored for up to 74 hours.[1]

  • The time-response curve for the onset and offset of action should be determined from these recordings.[1]

3.5. Data Analysis

  • Measure the change in pupil diameter from baseline at various time points.

  • Calculate the half-time for the onset of action (time to reach 50% of maximum mydriasis) and the half-time for the offset of action (time for the pupil to return to 50% of the baseline diameter from maximum mydriasis).[1]

  • Statistically compare the mydriatic effects of this compound with the control and any comparative drugs like atropine.

Experimental Workflow

Experimental_Workflow A Animal Preparation (Acclimatization & Restraint) B Baseline Pupillography (Record initial pupil diameter) A->B C Drug Administration (this compound or Control) B->C D Continuous Pupillographic Recording C->D E Data Extraction (Measure pupil diameter over time) D->E F Pharmacodynamic Analysis (Calculate onset/offset times) E->F G Statistical Comparison F->G

Caption: Workflow for pupillographic analysis of this compound.

Quantitative Data Summary

The following table summarizes the pharmacodynamic parameters of this compound compared to atropine in rabbits, as determined by pupillographic analysis.[1]

DrugHalf-Time for Onset of Action (min)Half-Time for Offset of Action (hrs)Time to Complete Elimination of Mydriatic Effect (hrs)
This compound ~5~3474
Atropine ~5~1874

Data sourced from Ochillo & Pugh (1982).[1]

Observations:

  • The onset of action for both this compound and atropine is rapid and similar, with a half-time of approximately 5 minutes.[1]

  • This compound exhibits a significantly longer duration of action compared to atropine, with a half-time for offset of action of approximately 34 hours versus 18 hours for atropine.[1]

  • Despite the difference in the duration of action, the mydriatic effects of both agents were fully resolved within 74 hours.[1]

This protocol provides a framework for the in vivo evaluation of this compound-induced mydriasis in a rabbit model. The quantitative data indicates that while this compound has a similar speed of onset to atropine, its mydriatic effect is substantially more prolonged. These characteristics are important considerations for researchers and drug development professionals in the field of ophthalmology. The use of pupillography allows for a precise and quantitative assessment of the pharmacodynamic properties of antimuscarinic agents.

References

Application Notes and Protocols for the Quantification of Mepenzolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) bromide is a quaternary ammonium (B1175870) anticholinergic agent used for the treatment of gastrointestinal disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible Spectrophotometry, and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms. As a quaternary ammonium compound, this compound can be challenging to retain on traditional reversed-phase columns. The use of an ion-pairing agent in the mobile phase can improve retention and peak shape. The following protocol is a general guideline and may require optimization for specific formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Inertsil ODS-3, 5 µm, 4.6 x 250 mm (or equivalent C18 column).

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic modifier. A potential starting point is a buffer of 0.05 M potassium dihydrogen phosphate (B84403) with an ion-pairing agent like 5 mM sodium 1-heptanesulfonate, adjusted to pH 3.5 with phosphoric acid, and acetonitrile (B52724) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 222 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound bromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

3. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound bromide and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Data Presentation

Table 1: Example HPLC-UV Method Validation Data (based on a similar anticholinergic drug)[1]

ParameterResult
Linearity Range10 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC-UV analysis workflow for this compound quantification.

UV-Visible Spectrophotometry (Colorimetric Method)

Direct UV spectrophotometry of this compound may lack sensitivity and specificity. A colorimetric method based on ion-pair formation can be employed for its quantification in pharmaceutical formulations. This method involves the reaction of the quaternary ammonium cation of this compound with an anionic dye to form a colored complex that can be measured spectrophotometrically.

Experimental Protocol

1. Instrumentation and Reagents:

  • UV-Visible Spectrophotometer: A standard double-beam spectrophotometer.

  • Reagents:

    • Eosin-Y solution (0.1% w/v in water).

    • Triton X-100 solution (1% v/v in water).

    • Buffer solution (e.g., acetate (B1210297) buffer pH 4.5).

    • Organic solvent for extraction (e.g., chloroform).

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV method, using water as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations in the desired linear range (e.g., 1, 2, 4, 6, 8, 10 µg/mL).

3. Sample Preparation (for Oral Solution):

  • Accurately measure a volume of the oral solution equivalent to 10 mg of this compound bromide into a 100 mL volumetric flask.

  • Dilute to volume with water and mix well.

  • Further dilute an aliquot of this solution with water to obtain a final concentration within the calibration range.

4. Color Development and Measurement:

  • In a series of separating funnels, add 5 mL of each working standard solution or sample solution.

  • To each funnel, add 5 mL of acetate buffer (pH 4.5), 2 mL of Eosin-Y solution, and 1 mL of Triton X-100 solution.

  • Mix well and add 10 mL of chloroform.

  • Shake the funnels for 2 minutes and allow the layers to separate.

  • Collect the organic (chloroform) layer and measure its absorbance at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 535 nm for Eosin-Y complexes), against a reagent blank.

5. Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

Table 2: Example UV-Visible Spectrophotometry Method Validation Data (based on a similar quaternary ammonium compound)[2]

ParameterResult
Wavelength of Maximum Absorbance (λmax)~535 nm
Linearity Range1 - 10 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.53 mg L−1
Limit of Quantification (LOQ)1.77 mg L−1
Accuracy (% Recovery)93 - 97%
Precision (% RSD)< 3.0%

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard_Prep Standard Preparation Ion_Pair_Formation Ion-Pair Complex Formation Standard_Prep->Ion_Pair_Formation Sample_Prep Sample Preparation Sample_Prep->Ion_Pair_Formation Extraction Solvent Extraction Ion_Pair_Formation->Extraction Spectrophotometer Spectrophotometric Measurement Extraction->Spectrophotometer Quantification Quantification Spectrophotometer->Quantification

UV-Visible spectrophotometry workflow for this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column such as a C18 or a mixed-mode column.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: The specific precursor-to-product ion transitions for this compound and an internal standard (IS) should be determined by direct infusion. For this compound (m/z of the cation is ~340.2), a potential transition could be monitored.

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled this compound) in methanol (B129727).

  • Spike blank biological matrix (e.g., plasma) with working standard solutions to prepare calibration standards and QC samples at various concentrations.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Precondition a mixed-mode cation exchange SPE cartridge (e.g., ISOLUTE® CBA) with methanol followed by water.

  • Load the pre-treated plasma or urine sample onto the cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the analyte with a small volume of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

4. Analysis:

  • Inject the extracted standards, QCs, and samples into the HPLC-MS/MS system.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 3: Example HPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Matrix EffectMinimal
Recovery> 85%

Experimental Workflow

HPLC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Spiking Sample Spiking with IS SPE Solid-Phase Extraction Sample_Spiking->SPE HPLC_Separation HPLC Separation SPE->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Concentration_Calc Concentration Calculation Data_Processing->Concentration_Calc

HPLC-MS/MS analysis workflow for this compound.

Disclaimer

The experimental conditions and validation data presented in these application notes are provided as examples and are based on methods for structurally similar compounds. These methods should be fully validated in the user's laboratory to ensure their suitability for the intended application, in accordance with relevant regulatory guidelines (e.g., ICH, FDA).

References

Application Notes and Protocols for Mepenzolate Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) is a synthetic quaternary ammonium (B1175870) anticholinergic agent.[1] It functions as a post-ganglionic parasympathetic inhibitor by antagonizing muscarinic acetylcholine (B1216132) receptors.[2][3] This action leads to a reduction in gastric acid and pepsin secretion, as well as a suppression of spontaneous contractions of the colon.[4][5] this compound is primarily used as an adjunctive therapy in the treatment of peptic ulcer disease.[6][7] As a quaternary ammonium compound, this compound has limited ability to cross the blood-brain barrier, which is expected to reduce the incidence of central nervous system side effects.[1]

These application notes provide detailed experimental protocols for the preclinical and clinical evaluation of this compound's efficacy, focusing on its antimuscarinic, anti-ulcer, and anti-motility properties. The protocols are intended to guide researchers in the design and execution of robust and reproducible studies.

I. Preclinical Efficacy Evaluation

A. In Vitro Assays

1. Muscarinic Receptor Binding Assay

This assay determines the binding affinity of this compound for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5). A radioligand binding assay is a standard method for this purpose.[7][8]

Protocol: Competitive Radioligand Binding Assay [9][10]

  • Materials and Reagents:

    • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1 selectivity.

    • This compound stock solution.

    • Non-specific binding (NSB) control: Atropine (1-10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB): Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Cell membranes, radioligand, and atropine.

      • Competition: Cell membranes, radioligand, and a specific concentration of this compound.

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Antagonism Assay

This assay evaluates the ability of this compound to inhibit the functional response induced by a muscarinic agonist. A common method is the calcium flux assay, which measures changes in intracellular calcium concentration following receptor activation.[11][12]

Protocol: In Vitro Calcium Flux Assay [3][13]

  • Materials and Reagents:

    • Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 or CHO-M3 cells).

    • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • This compound stock solution.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence microplate reader with kinetic reading capabilities.

  • Procedure:

    • Seed the cells in the microplates and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of the muscarinic agonist to all wells.

    • Immediately measure the fluorescence intensity over time using the microplate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Calculate the IC50 value for this compound.

Data Presentation: In Vitro Assays

AssayReceptor SubtypeThis compound Ki (nM)This compound IC50 (nM)
Radioligand BindingM1DataN/A
M2DataN/A
M3DataN/A
Calcium FluxM1N/AData
M3N/AData
B. In Vivo Models

1. Pylorus Ligation-Induced Ulcer Model in Rats

This model assesses the ability of this compound to reduce gastric acid secretion and prevent ulcer formation.[5][6]

Protocol: Pylorus Ligation Model [14][15][16]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the rats for 24-48 hours with free access to water.

    • Administer this compound or vehicle orally or intraperitoneally. A standard anti-ulcer drug like ranitidine (B14927) can be used as a positive control.

    • One hour after drug administration, anesthetize the rats.

    • Make a midline abdominal incision and ligate the pyloric end of the stomach.

    • Close the incision and allow the animals to recover.

    • After 4-6 hours, sacrifice the animals.

    • Collect the gastric contents and measure the volume, pH, and total acidity (by titration with 0.01 N NaOH).

    • Open the stomach along the greater curvature and examine for ulcers.

    • Score the ulcers based on their number and severity.

  • Data Analysis:

    • Calculate the ulcer index for each group.

    • Compare the gastric volume, pH, total acidity, and ulcer index between the this compound-treated, vehicle, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

2. Charcoal Meal Gastrointestinal Transit Test in Rats

This model evaluates the effect of this compound on gastrointestinal motility.[6][17]

Protocol: Charcoal Meal Test [16][18][19]

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the rats for 18-24 hours with free access to water.

    • Administer this compound or vehicle orally.

    • After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally.

    • After another set time (e.g., 20-30 minutes), sacrifice the animals.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of the small intestine) x 100.

    • Compare the percentage of intestinal transit between the this compound-treated and vehicle groups using a t-test or ANOVA.

Data Presentation: In Vivo Models

ModelTreatment GroupGastric Volume (mL)Gastric pHTotal Acidity (mEq/L)Ulcer Index% Intestinal Transit
Pylorus LigationVehicleDataDataDataDataN/A
This compound (Dose 1)DataDataDataDataN/A
This compound (Dose 2)DataDataDataDataN/A
RanitidineDataDataDataDataN/A
Charcoal MealVehicleN/AN/AN/AN/AData
This compound (Dose 1)N/AN/AN/AN/AData
This compound (Dose 2)N/AN/AN/AN/AData

II. Clinical Efficacy Evaluation

A. Clinical Trial Design for Peptic Ulcer Disease

The evaluation of this compound's efficacy in patients with peptic ulcer disease should be conducted through randomized, double-blind, placebo-controlled clinical trials.[4][20][21]

  • Patient Population: Patients with endoscopically confirmed benign gastric or duodenal ulcers.

  • Intervention: this compound at various doses versus placebo. A standard-of-care treatment (e.g., a proton pump inhibitor) can be included as an active comparator.[22][23]

  • Primary Endpoint: The primary efficacy endpoint is typically the ulcer healing rate at a predefined time point (e.g., 4 or 8 weeks), as confirmed by endoscopy.[22]

  • Secondary Endpoints:

    • Symptom relief (e.g., reduction in epigastric pain, heartburn).

    • Recurrence rate of ulcers.

    • Adverse events.

  • Duration: The treatment duration is typically 4 to 8 weeks, with a follow-up period to assess ulcer recurrence.

Data Presentation: Clinical Trial

EndpointPlacebo GroupThis compound (Dose 1) GroupThis compound (Dose 2) GroupActive Comparator Group
Ulcer Healing Rate at 4 weeks (%)DataDataDataData
Ulcer Healing Rate at 8 weeks (%)DataDataDataData
Mean Symptom Score ReductionDataDataDataData
Ulcer Recurrence Rate at 6 months (%)DataDataDataData
Incidence of Adverse Events (%)DataDataDataData

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

This compound exerts its effects by blocking muscarinic receptors, primarily the M1 and M3 subtypes in the gastrointestinal tract.[24][25][26]

  • M1 and M3 Muscarinic Receptor Signaling: These receptors are coupled to Gq/11 proteins.[2][24] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][27] This cascade ultimately leads to smooth muscle contraction and glandular secretion.[1][24]

M1_M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_Receptor M1/M3 Receptor Gq_11 Gq/11 M1_M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Secretion, Contraction) Ca2->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1_M3_Receptor Binds to This compound This compound (Antagonist) This compound->M1_M3_Receptor Blocks

M1/M3 Muscarinic Receptor Signaling Pathway

B. Experimental Workflows

Preclinical_Workflow Start Start: This compound Efficacy Evaluation In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo Binding_Assay Muscarinic Receptor Binding Assay In_Vitro->Binding_Assay Functional_Assay Functional Antagonism (Calcium Flux) Assay In_Vitro->Functional_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Ulcer_Model Pylorus Ligation Ulcer Model In_Vivo->Ulcer_Model Motility_Model Charcoal Meal Motility Test In_Vivo->Motility_Model Ulcer_Model->Data_Analysis Motility_Model->Data_Analysis End End: Preclinical Efficacy Profile Data_Analysis->End

Preclinical Efficacy Evaluation Workflow

Clinical_Workflow Start Start: Clinical Trial for Peptic Ulcer Disease Patient_Screening Patient Screening and Endoscopic Confirmation Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Treatment Treatment Phase (this compound vs. Control) Randomization->Treatment Endpoint_Assessment Endpoint Assessment (Endoscopy, Symptom Scores) Treatment->Endpoint_Assessment Follow_Up Follow-Up Period Endpoint_Assessment->Follow_Up Data_Analysis Statistical Analysis Follow_Up->Data_Analysis End End: Clinical Efficacy and Safety Profile Data_Analysis->End

References

Application Notes: Mepenzolate Bromide Solution Preparation for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mepenzolate (B1170382) bromide is a quaternary ammonium (B1175870) anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2] It is primarily recognized for its ability to decrease gastric acid and pepsin secretion and to suppress contractions of the gastrointestinal tract by blocking the action of acetylcholine (B1216132).[2][3][4] Its mechanism involves antagonism of muscarinic acetylcholine receptors, with notable affinity for M2 and M3 subtypes (Kᵢs of 0.68 nM and 2.6 nM, respectively), and it has also been identified as a GPR109A inhibitor.[5][6] These properties make it a compound of interest in research related to gastrointestinal disorders, chronic obstructive pulmonary disease (COPD), and inflammation.[5]

Proper preparation of this compound bromide solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for dissolving, preparing, and storing this compound bromide solutions for various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented below.

PropertyValue
CAS Number 76-90-4[7]
Molecular Formula C₂₁H₂₆BrNO₃[7]
Molecular Weight 420.34 g/mol [6][8]
Appearance White to pale yellow crystalline powder[9]
Purity Typically ≥95%[7]

Data Presentation: Solubility

This compound bromide exhibits variable solubility depending on the solvent and preparation conditions. The following table summarizes solubility data from various sources. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions & Notes
DMSO 9 - 25021.4 - 594.8Sonication and use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[5][7][8]
Water 6 - 1014.3 - 23.8Requires sonication and may require warming to 60°C for complete dissolution.[5][6][8]
Saline 1023.8Requires sonication and warming to 60°C.[5]
PBS (pH 7.2) ~1~2.4Recommended for preparing aqueous solutions without organic solvents.[7]
Dimethylformamide (DMF) ~5~11.9An alternative organic solvent for stock solutions.[7]
Methanol Freely SolubleNot Specified-
Ethanol (95%) Slightly SolubleNot Specified-
In Vivo Formulation 12.3810% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[8]

Experimental Protocols

Accurate preparation of solutions is paramount for experimental success. Below are detailed protocols for preparing stock and working solutions of this compound bromide.

Protocol 1: High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or assay buffers.

Materials:

  • This compound Bromide powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound bromide powder.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 23.79 µL of DMSO per 1 mg of powder).

  • Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath until the solution is clear.[5][8] Hygroscopic DMSO can significantly impact solubility, so use a fresh aliquot.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store as recommended in the storage table below.

Protocol 2: Aqueous Solution Preparation (for in vivo or organic solvent-free assays)

This protocol is for direct dissolution in aqueous buffers, suitable for applications where organic solvents must be avoided.

Materials:

  • This compound Bromide powder

  • Sterile Water, Phosphate-Buffered Saline (PBS), or Isotonic Saline

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Heated water bath, vortex mixer, and sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required mass of this compound bromide in a sterile tube.

  • Solvent Addition: Add the pre-calculated volume of the desired aqueous solvent (e.g., water, saline).

  • Dissolution: Vortex the mixture. To aid dissolution, use a combination of sonication and warming in a water bath up to 60°C.[5] Be cautious not to overheat to prevent degradation.

  • Sterilization: Once fully dissolved and cooled to room temperature, sterilize the solution by passing it through a 0.22 µm syringe filter.[5]

  • Usage: It is strongly recommended to prepare aqueous solutions freshly on the day of use and not to store them for more than one day.[7]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound bromide.

FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 yearsKeep tightly sealed and protected from moisture.[7][8]
Solvent Stock (e.g., DMSO) -80°C6 - 12 monthsStore in sealed, airtight vials.[5][8]
-20°C1 monthFor shorter-term storage. Avoid moisture.[5]
Aqueous Solution 2-8°C≤ 1 dayFresh preparation is highly recommended.[7]

Visualizations

Mechanism of Action

This compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preventing the binding of the endogenous ligand acetylcholine. This blockade inhibits downstream signaling pathways, leading to effects such as smooth muscle relaxation and reduced glandular secretion.

mepenzolate_mechanism cluster_receptor Cell Membrane receptor Muscarinic Receptor (e.g., M3) downstream Downstream Signaling (e.g., Gq -> PLC -> IP3/DAG) receptor->downstream Activates acetylcholine Acetylcholine (ACh) acetylcholine->receptor Binds & Activates This compound This compound Bromide This compound->receptor Competitively Blocks response Physiological Response (e.g., Muscle Contraction, Secretion) downstream->response Leads to

Caption: Mechanism of this compound Bromide as a Muscarinic Antagonist.

Experimental Workflow

The general workflow for preparing a final working solution of this compound bromide from a solid or stock solution involves several key steps to ensure accuracy and sterility.

solution_preparation_workflow start Start: This compound Bromide (Solid) weigh 1. Weigh Solid start->weigh dissolve 2. Dissolve in Solvent (e.g., DMSO, Saline) weigh->dissolve assist Sonication / Warming (If required) dissolve->assist stock Stock Solution dissolve->stock assist->stock dilute 3. Dilute to Final Concentration in Assay Buffer / Media stock->dilute filter 4. Sterile Filter (0.22 µm) (If Aqueous) dilute->filter working Final Working Solution dilute->working filter->working finish Ready for Experiment working->finish

Caption: Workflow for this compound Bromide Working Solution Preparation.

References

Application Notes and Protocols for Cell Culture Assays to Determine Mepenzolate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution and signaling pathways. This compound's therapeutic effects, primarily in treating gastrointestinal disorders, stem from its ability to block the actions of acetylcholine at these receptors, leading to reduced smooth muscle contractility and glandular secretions.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound. The described assays are essential for determining the binding affinity of this compound to muscarinic receptor subtypes and for quantifying its functional effects on downstream signaling pathways.

Data Presentation: this compound Binding Affinity

While comprehensive subtype-selective binding data for this compound is not extensively available in the public domain, a study using a radioligand binding assay with [3H]N-methylscopolamine ([3H]NMS) in rat brain homogenates, which contain a mixture of muscarinic receptor subtypes, reported an IC50 value of less than 100 nM for this compound. This indicates a potent anticholinergic activity.

For the purpose of these application notes, and to illustrate how data should be presented, the following table provides a template for summarizing the binding affinities (Ki values) of a hypothetical anticholinergic compound at the five human muscarinic receptor subtypes. Researchers can populate this table with their own experimental data for this compound.

Muscarinic Receptor SubtypeCell LineRadioligandKi (nM) of this compound
M1 CHO-K1 or HEK293[3H]-NMS[Insert experimental value]
M2 CHO-K1 or HEK293[3H]-NMS[Insert experimental value]
M3 CHO-K1 or HEK293[3H]-NMS[Insert experimental value]
M4 CHO-K1 or HEK293[3H]-NMS[Insert experimental value]
M5 CHO-K1 or HEK293[3H]-NMS[Insert experimental value]

Note: Ki values should be determined from competitive radioligand binding assays.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.

Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes Expressing Muscarinic Receptor Subtype assay_setup Set Up 96-Well Plate: Total Binding, Non-Specific Binding, and Competition Wells prep->assay_setup radioligand Prepare Radioligand ([3H]-NMS) Solution radioligand->assay_setup competitor Prepare Serial Dilutions of this compound competitor->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Rapidly Filter Through Glass Fiber Filter Mat incubation->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation analysis Calculate Ki Value scintillation->analysis

Caption: Workflow for determining the binding affinity of this compound.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Non-specific Binding Control: Atropine (1 µM)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically for each receptor subtype.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): 50 µL of Assay Buffer, 50 µL of [3H]-NMS solution, and 150 µL of the diluted cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 1 µM Atropine solution, 50 µL of [3H]-NMS solution, and 150 µL of the diluted cell membrane suspension.

    • Competition: 50 µL of each this compound dilution, 50 µL of [3H]-NMS solution, and 150 µL of the diluted cell membrane suspension.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the average TB counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Assay - cAMP Measurement for M2 and M4 Receptor Activity

This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing M2 or M4 muscarinic receptors.

Workflow for cAMP Functional Assay

cell_prep Seed CHO-K1 cells expressing M2 or M4 receptors in a 96-well plate incubation1 Incubate overnight cell_prep->incubation1 pre_treatment Pre-treat cells with serial dilutions of this compound incubation1->pre_treatment agonist_stimulation Stimulate with a muscarinic agonist (e.g., carbachol) in the presence of Forskolin (B1673556) pre_treatment->agonist_stimulation incubation2 Incubate for 30 minutes agonist_stimulation->incubation2 cell_lysis Lyse cells incubation2->cell_lysis cAMP_detection Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) cell_lysis->cAMP_detection analysis Determine IC50 value of this compound cAMP_detection->analysis

Caption: Workflow for the cAMP functional assay.

Materials:

  • CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Muscarinic agonist (e.g., Carbachol)

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the CHO-K1 cells into a 96-well plate at an appropriate density and incubate overnight.

  • Pre-treatment with this compound: The next day, remove the culture medium and pre-treat the cells with various concentrations of this compound in serum-free medium for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) at its EC80 concentration) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of the agonist-induced response.

Protocol 3: Functional Assay - Intracellular Calcium Mobilization for M1, M3, and M5 Receptor Activity

This protocol measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium concentration in cells expressing M1, M3, or M5 muscarinic receptors.

Workflow for Calcium Mobilization Assay

cell_prep Seed CHO-K1 or HEK293 cells expressing M1, M3, or M5 receptors in a 96-well plate incubation1 Incubate overnight cell_prep->incubation1 dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 1 hour dye_loading->incubation2 wash Wash cells to remove extracellular dye incubation2->wash antagonist_addition Add serial dilutions of this compound wash->antagonist_addition agonist_addition Add a muscarinic agonist (e.g., carbachol) antagonist_addition->agonist_addition fluorescence_measurement Measure fluorescence changes over time using a plate reader with an injector agonist_addition->fluorescence_measurement analysis Determine IC50 value of this compound fluorescence_measurement->analysis cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M1, M3, M5 Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response acetylcholine Acetylcholine acetylcholine->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor M2, M4 Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Decreased Heart Rate) pka->cellular_response acetylcholine Acetylcholine acetylcholine->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks

References

Mepenzolate: A Pharmacological Tool for Interrogating Muscarinic M3 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Mepenzolate (B1170382) bromide is a synthetically derived quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It has been identified as an antagonist of the human muscarinic M3 receptor (hM3R) and has been utilized in research to investigate M3 receptor-mediated physiological processes, such as smooth muscle contraction and inflammation.[1] These application notes provide detailed protocols for utilizing this compound as a tool to study the function and pharmacology of the muscarinic M3 receptor, a key G-protein coupled receptor (GPCR) involved in numerous physiological functions.[3]

The M3 receptor is widely distributed in the body, including in smooth muscles, glandular tissues, and the central nervous system.[3][4] Its activation by the endogenous ligand acetylcholine initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This signaling pathway ultimately results in a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of cell growth and proliferation.[7][8] Given its broad physiological roles, the M3 receptor is a significant therapeutic target for various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][9]

This compound's utility as a research tool lies in its ability to competitively block the binding of acetylcholine and other muscarinic agonists to the M3 receptor, thereby inhibiting the downstream signaling cascade. This allows researchers to elucidate the specific roles of the M3 receptor in complex biological systems.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the human muscarinic M3 receptor. Researchers can generate further quantitative data, such as IC50 values in functional assays, by following the detailed protocols provided in this document.

ParameterReceptorSpeciesValueReference
Inhibition Constant (Ki)M3Human4.7 x 10⁻⁸ M[1]
Inhibition Constant (Ki)M2Human1.1 x 10⁻⁷ M[1]

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist like acetylcholine initiates a well-defined signaling cascade. This compound acts by blocking this initial binding step.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R Muscarinic M3 Receptor (M3R) This compound->M3R Blocks Agonist Acetylcholine (Agonist) Agonist->M3R Activates Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i Increase ER->Ca2_cyto Ca²⁺ Release Ca2_ER Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for M3 Receptor Antagonist Characterization

The following workflow outlines the key steps in characterizing a compound like this compound as a muscarinic M3 receptor antagonist.

Antagonist_Characterization_Workflow Start Start: Putative M3 Antagonist (e.g., this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Start->Functional_Assay Determine_Ki Determine Affinity (Ki) Binding_Assay->Determine_Ki Determine_IC50 Determine Potency (IC50) Functional_Assay->Determine_IC50 Selectivity_Assay Selectivity Profiling (Binding/Functional Assays on other Muscarinic Subtypes) Determine_Ki->Selectivity_Assay In_Vivo_Studies In Vivo / Ex Vivo Studies (e.g., Tissue Bath) Determine_IC50->In_Vivo_Studies Analyze_Selectivity Analyze Selectivity Profile Selectivity_Assay->Analyze_Selectivity End Conclusion: Characterized M3 Antagonist Analyze_Selectivity->End Confirm_Activity Confirm Physiological Antagonism In_Vivo_Studies->Confirm_Activity Confirm_Activity->End

References

Application of Mepenzolate in Smooth Muscle Contraction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) bromide is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] Its primary mechanism of action involves the blockade of acetylcholine-mediated signaling, particularly at M3 muscarinic receptors, which are predominantly expressed on smooth muscle cells and are crucial for mediating contraction.[3] This property makes this compound a valuable tool in pharmacological studies investigating smooth muscle physiology and pathophysiology, particularly in the gastrointestinal and respiratory systems.[1]

Clinically, this compound has been utilized for its antispasmodic effects in treating gastrointestinal disorders, such as peptic ulcers, by reducing smooth muscle contractions and gastric acid secretion.[1][4][5] Recent research has also explored its potential bronchodilatory and anti-inflammatory activities, suggesting its utility in studying airway smooth muscle function in conditions like chronic obstructive pulmonary disease (COPD).[3][6]

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its pharmacological profile, detailed experimental protocols for in vitro assays, and the underlying signaling pathways.

Pharmacological Data of this compound

The following table summarizes the binding affinity of this compound for human muscarinic M2 and M3 receptors. This data is essential for designing experiments and interpreting results related to its antagonist activity.

CompoundReceptor SubtypeParameterValue (nM)Assay TypeSource
This compound BromideHuman M3 Muscarinic Receptor (hM3R)Ki15.3 ± 4.2[³H]NMS Displacement Binding Assay[3]
This compound BromideHuman M2 Muscarinic Receptor (hM2R)Ki37.8 ± 4.8[³H]NMS Displacement Binding Assay[3]

Table 1: Binding Affinity of this compound Bromide for Human Muscarinic Receptors. The Ki value represents the dissociation constant, with a lower value indicating higher binding affinity.

Signaling Pathway of Muscarinic Receptor-Mediated Smooth Muscle Contraction and this compound Antagonism

The contraction of smooth muscle is primarily initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway. The following diagram illustrates this pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound This compound->M3R Blocks SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Sensitizes

This compound's antagonistic action on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Preparation for this compound Antagonism Studies

This protocol describes the use of an isolated guinea pig ileum preparation to determine the antagonist potency of this compound against a muscarinic agonist, such as carbachol (B1668302).

Materials and Reagents:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂ 0.1, NaH₂PO₄ 0.05, NaHCO₃ 1.0, Glucose 1.0)

  • Carbachol (agonist) stock solution

  • This compound bromide (antagonist) stock solution

  • Isolated organ bath system with a 10-20 mL jacketed organ bath

  • Isotonic force transducer and data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Suture thread

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

    • Place the excised ileum in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.

    • Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Organ Bath Setup:

    • Mount a segment of the ileum in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

    • Tie one end of the ileum segment to a fixed hook at the bottom of the organ bath and the other end to the isotonic force transducer.

    • Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Constructing the Agonist Concentration-Response Curve (Control):

    • After equilibration, record a stable baseline.

    • Add carbachol to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.) until a maximal contraction is achieved.

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 60 seconds) or until the response plateaus before adding the next concentration.

    • After obtaining the maximal response, wash the tissue repeatedly with fresh Tyrode's solution until the baseline tension is restored.

  • Determining the Antagonist Effect of this compound:

    • Introduce a known concentration of this compound bromide into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.

    • Repeat the cumulative addition of carbachol as described in step 3 to obtain a second concentration-response curve in the presence of this compound.

    • Wash the tissue thoroughly.

    • This procedure can be repeated with increasing concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • Calculate the EC₅₀ (concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of each concentration of this compound.

    • Determine the dose ratio (DR) for each antagonist concentration using the formula: DR = (EC₅₀ in the presence of antagonist) / (EC₅₀ in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro smooth muscle contraction study using an isolated organ bath.

G start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath equilibration Equilibration (30-60 min) organ_bath->equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibration->control_crc washout1 Washout control_crc->washout1 antagonist_incubation Incubate with this compound washout1->antagonist_incubation antagonist_crc Generate Agonist CRC in Presence of this compound antagonist_incubation->antagonist_crc washout2 Washout antagonist_crc->washout2 repeat_antagonist Repeat with Different This compound Concentrations washout2->repeat_antagonist repeat_antagonist->antagonist_incubation Yes data_analysis Data Analysis (Schild Plot, pA₂ Determination) repeat_antagonist->data_analysis No end End data_analysis->end

Workflow for an in vitro isolated tissue experiment to study this compound's antagonism.

Conclusion

This compound serves as a specific and potent antagonist of muscarinic receptors, making it an invaluable pharmacological tool for investigating the role of cholinergic signaling in smooth muscle contraction. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of smooth muscle physiology and the development of novel therapeutics for a range of disorders. Proper adherence to the detailed experimental procedures is crucial for obtaining reliable and reproducible data.

References

Synthesis of Mepenzolate Hybrid Compounds: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of mepenzolate (B1170382) bromide and its novel hybrid compounds. This compound bromide is a muscarinic acetylcholine (B1216132) receptor antagonist, and its hybridization with other long-acting muscarinic antagonists, such as glycopyrronium (B1196793) and aclidinium (B1254267), presents a promising strategy for developing therapeutics with enhanced bronchodilatory and anti-inflammatory properties. The following sections detail the synthetic procedures, quantitative data, and relevant biological pathways.

Application Notes

This compound and its derivatives function by blocking muscarinic acetylcholine receptors, primarily the M3 subtype, which are pivotal in mediating smooth muscle contraction in the airways. The development of hybrid compounds aims to achieve longer-lasting bronchodilatory effects, a key attribute for maintenance therapies in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). The synthetic strategies outlined below involve a two-step process: an initial esterification followed by quaternization of a tertiary amine to yield the final quaternary ammonium (B1175870) salt. This modular approach allows for the combination of different pharmacophores to explore structure-activity relationships and optimize therapeutic profiles.

Experimental Protocols

The synthesis of this compound hybrid compounds is generally achieved through a convergent strategy involving the synthesis of an ester intermediate followed by quaternization. The protocols below are based on methodologies described in the scientific literature.[1][2]

Protocol 1: Synthesis of (R)-Mepenzolate Bromide

This protocol details the synthesis of the (R)-enantiomer of this compound bromide. The synthesis of the (S)-enantiomer can be achieved by substituting (R)-3-hydroxy-1-methylpiperidine with its (S)-enantiomer.

Step 1: Synthesis of (R)-1-methyl-3-piperidyl benzilate (Ester Intermediate)

  • To a solution of benzilic acid (3.6 mmol) in 8 mL of dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (5.4 mmol) at room temperature.

  • Stir the mixture for 15 minutes.

  • Add a solution of (R)-3-hydroxy-1-methylpiperidine (4.3 mmol) in 4 mL of DMF dropwise to the reaction mixture at 80°C.

  • Stir the reaction mixture at 80°C for 18 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield (R)-1-methyl-3-piperidyl benzilate.

Step 2: Quaternization to (R)-Mepenzolate Bromide

  • Dissolve the purified (R)-1-methyl-3-piperidyl benzilate in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724).

  • Add methyl bromide (a solution in a suitable solvent or as a gas) in excess.

  • Stir the reaction mixture at room temperature in a sealed vessel until the reaction is complete (monitored by TLC).

  • The product, (R)-Mepenzolate Bromide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2: General Synthesis of this compound Hybrid Compounds (e.g., MP-GC, GC-MP, MP-AD)

This protocol outlines the general procedure for synthesizing hybrid compounds by combining structural moieties from this compound (MP), glycopyrronium (GC), and aclidinium (AD).[2]

Step 1: Synthesis of the Ester Precursor (pre-Hyb)

  • Synthesize the precursor ester compound (pre-Hyb) via condensation of the appropriate carboxylic acid (e.g., benzilic acid or α-cyclopentylmandelic acid) and amino alcohol (e.g., 1-methyl-3-pyrrolidinol, N-methyl-3-piperidinol, or 3-quinuclidinol).

  • The condensation can be achieved using standard esterification methods, such as activation of the carboxylic acid with a coupling agent (e.g., CDI or DCC) followed by reaction with the amino alcohol.

  • Purify the resulting ester precursor by column chromatography on silica gel.

Step 2: Quaternization to the Final Hybrid Compound

  • Quaternize the tertiary amine of the purified ester precursor (pre-Hyb) with the appropriate alkyl bromide (e.g., methyl bromide or a phenoxy alkyl bromide).

  • The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile at room temperature or with gentle heating.

  • Isolate the final quaternary ammonium salt (the hybrid compound) by filtration or precipitation followed by washing and drying.

Quantitative Data

The following tables summarize the reported yields and analytical data for the synthesized compounds.

Table 1: Synthesis of this compound Enantiomers

CompoundStarting MaterialsYield (%)Melting Point (°C)
(R)-Mepenzolate BromideBenzilic acid, (R)-3-hydroxy-1-methylpiperidineNot specifiedNot specified
(S)-Mepenzolate BromideBenzilic acid, (S)-3-hydroxy-1-methylpiperidineNot specifiedNot specified

Table 2: Synthesis of this compound Hybrid Compounds [2]

CompoundPrecursor Carboxylic AcidPrecursor Amino AlcoholQuaternizing AgentYield (%)Analytical Data
MP-GC Benzilic acid1-methyl-3-pyrrolidinolMethyl bromideNot specifiedIdentified by melting point, NMR, and mass spectra.
GC-MP α-Cyclopentylmandelic acidN-methyl-3-piperidinolMethyl bromideNot specifiedIdentified by melting point, NMR, and mass spectra.
MP-AD Benzilic acid3-quinuclidinol2-phenoxyethyl bromideNot specifiedIdentified by melting point, NMR, and mass spectra.

Visualizations

This compound Hybrid Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hybrid compounds.

G General Synthetic Workflow for this compound Hybrid Compounds cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization Carboxylic Acid Carboxylic Acid Condensation Condensation Carboxylic Acid->Condensation Amino Alcohol Amino Alcohol Amino Alcohol->Condensation Ester Precursor (pre-Hyb) Ester Precursor (pre-Hyb) Condensation->Ester Precursor (pre-Hyb) Quaternization_Reaction Quaternization Ester Precursor (pre-Hyb)->Quaternization_Reaction Alkyl Bromide Alkyl Bromide Alkyl Bromide->Quaternization_Reaction Hybrid Compound Hybrid Compound Quaternization_Reaction->Hybrid Compound

Caption: A flowchart illustrating the two-step synthesis of this compound hybrid compounds.

M3 Muscarinic Receptor Signaling Pathway

This compound and its hybrid compounds act as antagonists at the M3 muscarinic acetylcholine receptor. The diagram below depicts the canonical signaling pathway initiated by the activation of the M3 receptor.

G M3 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Leads to Mepenzolate_Hybrid This compound Hybrid (Antagonist) Mepenzolate_Hybrid->M3_Receptor Blocks

Caption: The signaling cascade following M3 muscarinic receptor activation.

References

Mepenzolate: Application and Protocols in Elastase-Induced Pulmonary Emphysema Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate (B1170382) bromide, a muscarinic receptor antagonist traditionally used for gastrointestinal disorders, has demonstrated significant therapeutic potential in preclinical models of chronic obstructive pulmonary disease (COPD), particularly in elastase-induced pulmonary emphysema.[1][2] Its efficacy stems from a dual mechanism of action: bronchodilatory effects and potent anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in elastase-induced emphysema models, summarizing key quantitative data and outlining the underlying signaling pathways.

Data Presentation: Efficacy of this compound in Elastase-Induced Emphysema

The following tables summarize the quantitative data on the effects of this compound treatment in a murine model of elastase-induced pulmonary emphysema.

Table 1: Effect of this compound on Lung Function

ParameterControl GroupElastase-Treated GroupElastase + this compound-Treated Group
Elastance (cmH₂O/mL) 25.8 ± 1.515.2 ± 1.122.5 ± 1.3#
Compliance (mL/cmH₂O) 0.039 ± 0.0020.066 ± 0.0050.044 ± 0.003#

*p < 0.05 vs. Control; #p < 0.05 vs. Elastase-Treated. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Pulmonary Inflammation

ParameterControl GroupElastase-Treated GroupElastase + this compound-Treated Group
Total Cells in BALF (x10⁴) 5.2 ± 0.425.6 ± 2.110.3 ± 1.2#
Neutrophils in BALF (x10⁴) 0.1 ± 0.0215.8 ± 1.52.5 ± 0.4#
Macrophages in BALF (x10⁴) 5.1 ± 0.49.8 ± 0.97.8 ± 0.8
Superoxide Anion Levels (relative units) 1.0 ± 0.13.8 ± 0.41.5 ± 0.2#

*p < 0.05 vs. Control; #p < 0.05 vs. Elastase-Treated. BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.

Experimental Protocols

Elastase-Induced Pulmonary Emphysema Model in Mice

This protocol describes the induction of pulmonary emphysema in mice using porcine pancreatic elastase.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • Sterile Saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal administration device (e.g., MicroSprayer)

Procedure:

  • Anesthetize the mice using a standardized and approved protocol.

  • Suspend the anesthetized mouse on a surgical board at a 45-degree angle.

  • Visualize the trachea by transillumination or with the aid of a small animal laryngoscope.

  • Carefully insert the intratracheal administration device into the trachea, ensuring it does not enter the esophagus.

  • Instill a single dose of PPE (typically 0.2-0.5 units in 50 µL of sterile saline) directly into the lungs.

  • Allow the mouse to recover in a clean, warm cage.

  • Monitor the animal for any signs of distress. Emphysematous changes typically develop over 14-21 days.

This compound Administration

This compound can be administered via various routes, with intratracheal administration showing high efficacy at lower doses.[3]

Materials:

  • This compound Bromide

  • Sterile Saline

  • Administration supplies (as appropriate for the chosen route)

Procedure (Intratracheal Administration):

  • Prepare a stock solution of this compound bromide in sterile saline. A typical dose is 10-100 µg/kg.

  • Anesthetize the mice as described in the emphysema induction protocol.

  • Administer the this compound solution intratracheally using a MicroSprayer.

  • For prophylactic treatment, this compound can be administered shortly before or after the elastase challenge. For therapeutic treatment, administration can begin several days after elastase instillation.

Assessment of Pulmonary Emphysema

a) Lung Function Measurement:

  • Anesthetize and tracheostomize the mouse.

  • Connect the mouse to a computer-controlled ventilator (e.g., FlexiVent).

  • Measure lung mechanics, including elastance and compliance, using standardized forced oscillation techniques.

b) Bronchoalveolar Lavage (BAL):

  • Euthanize the mouse and cannulate the trachea.

  • Instill and withdraw a known volume of sterile saline (typically 1 mL) into the lungs three times.

  • Pool the recovered BAL fluid.

  • Determine the total cell count using a hemocytometer.

  • Perform cytocentrifugation and differential cell staining (e.g., Diff-Quik) to count neutrophils, macrophages, and lymphocytes.

c) Histological Analysis:

  • Perfuse the lungs with saline and fix with 4% paraformaldehyde.

  • Embed the lung tissue in paraffin (B1166041) and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize airspace enlargement.

  • Quantify the mean linear intercept (Lm) to assess the degree of emphysema.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in elastase-induced emphysema are attributed to its ability to modulate key inflammatory and oxidative stress pathways.

mepenzolate_mechanism Elastase Elastase-Induced Lung Injury NADPH_Oxidase NADPH Oxidase Activation Elastase->NADPH_Oxidase ROS Increased Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB NADPH_Oxidase->ROS Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Emphysema Pulmonary Emphysema (Airspace Enlargement) Inflammation->Emphysema This compound This compound This compound->NADPH_Oxidase Inhibits This compound->NFkB Inhibits Antioxidants Increased Endogenous Antioxidants (SOD, GST) This compound->Antioxidants Promotes Antioxidants->ROS Reduces

Caption: Mechanism of this compound in Elastase-Induced Emphysema.

experimental_workflow start Start emphysema_induction Induce Emphysema (Intratracheal Elastase) start->emphysema_induction treatment_groups Divide into Treatment Groups: - Vehicle Control - this compound emphysema_induction->treatment_groups treatment_admin Administer Treatment (e.g., Intratracheal this compound) treatment_groups->treatment_admin assessment Assess Outcomes (Day 14-21) treatment_admin->assessment lung_function Lung Function Analysis (Elastance, Compliance) assessment->lung_function bal Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) assessment->bal histology Histological Analysis (H&E Staining, Mean Linear Intercept) assessment->histology data_analysis Data Analysis and Interpretation lung_function->data_analysis bal->data_analysis histology->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating this compound.

Conclusion

This compound bromide demonstrates considerable promise as a therapeutic agent for pulmonary emphysema. Its ability to mitigate both the inflammatory and functional consequences of elastase-induced lung damage in preclinical models warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the potential of this compound and similar compounds in the development of novel treatments for COPD.

References

Isolating (R)- and (S)-Mepenzolate Enantiomers: A Guide to Chiral Separation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of (R)- and (S)-mepenzolate enantiomers. Mepenzolate (B1170382) is a quaternary ammonium (B1175870) anticholinergic agent with a chiral center, making the separation of its enantiomers crucial for pharmacological and toxicological studies. As specific literature on the chiral separation of this compound is limited, this guide presents model protocols derived from established methods for structurally similar anticholinergic compounds, including atropine (B194438), glycopyrrolate, and tropicamide. The techniques covered include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), which are widely employed for enantioselective analysis in the pharmaceutical industry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Notes:

Polysaccharide-based and protein-based CSPs are often effective for the separation of chiral pharmaceuticals. For quaternary ammonium compounds like this compound, α1-acid glycoprotein (B1211001) (AGP) columns have shown success in separating similar structures like atropine.[1][2] Cyclodextrin-based columns also offer a viable alternative. The choice of mobile phase is critical and often consists of a buffer and an organic modifier. The pH of the buffer and the nature and concentration of the organic modifier can significantly impact the resolution of the enantiomers.

Experimental Protocol: Chiral HPLC with an α1-Acid Glycoprotein (AGP) Column

This protocol is adapted from methods used for the chiral separation of atropine.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Chromatographic Conditions:

ParameterValue
Column Chiral AGP, 100 mm x 4.0 mm, 5 µm
Mobile Phase 10 mM Ammonium Acetate in Water : Acetonitrile (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 220 nm or MS in positive ion mode
Injection Volume 10 µL
Sample Preparation Dissolve this compound bromide racemate in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the Chiral AGP column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared this compound bromide solution.

  • Monitor the elution of the enantiomers at 220 nm or using a mass spectrometer.

  • The (R)- and (S)-enantiomers are expected to elute as two distinct peaks. The elution order will need to be confirmed with enantiomerically pure standards if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral AGP Column inject->column separation Enantiomeric Separation column->separation detection UV/MS Detection separation->detection chromatogram Chromatogram with Two Peaks detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Application Notes:

Polysaccharide-based chiral stationary phases are highly effective in SFC. The choice of a co-solvent (modifier) such as methanol (B129727), ethanol, or isopropanol (B130326) is crucial for achieving separation. For basic compounds, the addition of a small amount of an amine additive like diethylamine (B46881) can improve peak shape and resolution.

Experimental Protocol: Chiral SFC with a Polysaccharide-Based Column

This protocol is based on general strategies for chiral SFC method development.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ / Methanol (70:30, v/v) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve this compound bromide racemate in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the Chiralpak AD-H column with the mobile phase until the pressure and temperature are stable.

  • Inject 5 µL of the prepared this compound bromide solution.

  • Monitor the elution of the enantiomers at 220 nm.

  • The two enantiomers should be well-resolved. The elution order can be determined using pure standards.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_results Data Analysis racemate Racemic this compound dissolve Dissolve in Methanol racemate->dissolve inject Inject Sample dissolve->inject column Chiralpak AD-H Column inject->column separation Enantiomeric Separation column->separation detection UV Detection separation->detection chromatogram Chromatogram with Resolved Peaks detection->chromatogram purity Determine Enantiomeric Purity chromatogram->purity

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like this compound. Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte.

Application Notes:

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of pharmaceutical enantiomers.[3] For anticholinergic drugs, methylated and sulfated cyclodextrins have proven to be effective.[4] The concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage are key parameters to optimize for achieving baseline separation.

Experimental Protocol: Chiral CE with a Cyclodextrin (B1172386) Selector

This protocol is adapted from methods used for the chiral separation of atropine and other anticholinergics.[3][4]

Instrumentation:

  • Capillary Electrophoresis (CE) system with a UV detector

Electrophoretic Conditions:

ParameterValue
Capillary Fused-silica, 50 µm i.d., 60 cm total length (52 cm to detector)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Applied Voltage 25 kV
Capillary Temperature 25°C
Detection UV at 214 nm
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Sample Preparation Dissolve this compound bromide racemate in water to a concentration of 0.5 mg/mL.

Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the background electrolyte.

  • Between runs, flush the capillary with the background electrolyte.

  • Inject the sample using hydrodynamic injection.

  • Apply the voltage and monitor the migration of the enantiomers.

  • The (R)- and (S)-mepenzolate enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_results Data Analysis racemate Racemic this compound dissolve Dissolve in Water racemate->dissolve inject Hydrodynamic Injection dissolve->inject capillary Capillary with Chiral Selector in BGE inject->capillary separation Electrophoretic Separation capillary->separation detection UV Detection separation->detection electropherogram Electropherogram with Two Peaks detection->electropherogram migration_times Compare Migration Times electropherogram->migration_times

Summary of Quantitative Data

The following table summarizes the key quantitative parameters from the model protocols, allowing for a comparative overview of the different techniques.

TechniqueChiral Selector/Stationary PhaseMobile Phase/BGEFlow Rate/VoltageTemperatureExpected Outcome
HPLC Chiral AGP10 mM Ammonium Acetate in Water : Acetonitrile (90:10, v/v)0.8 mL/min25°CBaseline separation of enantiomers
SFC Chiralpak AD-HSupercritical CO₂ / Methanol (70:30, v/v) with 0.1% Diethylamine3.0 mL/min35°CRapid and efficient separation
CE Heptakis(2,6-di-O-methyl)-β-cyclodextrin50 mM Phosphate buffer (pH 2.5) with 20 mM chiral selector25 kV25°CHigh-resolution separation

Disclaimer: The protocols provided are model methods based on the separation of structurally related compounds. Optimization of these conditions will be necessary to achieve the desired separation for this compound enantiomers. It is highly recommended to use enantiomerically pure standards for method validation and confirmation of elution/migration order.

References

Troubleshooting & Optimization

Technical Support Center: Mepenzolate Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of mepenzolate (B1170382) bromide for in vitro studies. Below you will find frequently asked questions (FAQs), a troubleshooting guide for common solubility issues, detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action?

A1: this compound bromide is a quaternary ammonium (B1175870) compound that functions as a muscarinic acetylcholine (B1216132) receptor antagonist.[1] It has a higher affinity for the M2 and M3 receptor subtypes.[1] Its primary mechanism of action in many in vitro studies is the blockade of M3 muscarinic receptors, which are involved in smooth muscle contraction and gland secretion.

Q2: What are the known solubilities of this compound bromide in common laboratory solvents?

A2: this compound bromide is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is limited. For specific solubility values, please refer to the data table below.

Q3: I am observing precipitation when I dilute my this compound bromide stock solution into my aqueous cell culture medium. Why is this happening?

A3: This phenomenon, often referred to as "solvent-shifting" or "crashing out," is common for compounds that are highly soluble in an organic solvent but have low aqueous solubility. When the concentrated organic stock solution is introduced into the aqueous medium, the dramatic change in solvent polarity causes the compound to exceed its solubility limit in the new environment, leading to precipitation.

Q4: How long can I store this compound bromide solutions?

A4: this compound bromide as a solid is stable for years when stored at -20°C.[1] Stock solutions in anhydrous DMSO can also be stored at -20°C, though it is best to prepare fresh solutions. It is not recommended to store aqueous solutions of this compound bromide for more than one day due to potential stability issues.[1]

Q5: Are there any specific safety precautions I should take when handling this compound bromide?

A5: Yes, this compound bromide should be handled with care. Avoid ingestion, inhalation, and contact with eyes and skin. It is recommended to wash hands thoroughly after handling. For complete safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Solubility Data

The following table summarizes the known solubility of this compound bromide in various solvents.

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Dimethylformamide (DMF)~5 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[1]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound bromide solutions for in vitro experiments.

Problem: this compound bromide is not dissolving in my chosen organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., absorbed water).

  • Solution:

    • Try gentle warming of the solution in a 37°C water bath.

    • Use a vortex mixer or sonicator to aid dissolution.

    • Ensure you are using anhydrous (dry) DMSO or DMF.

    • If the issue persists, try preparing a stock solution at a lower concentration.

Problem: The compound precipitates immediately upon dilution into my aqueous buffer or cell culture medium.

  • Possible Cause: The final concentration of this compound bromide exceeds its aqueous solubility limit.

  • Solution:

    • Lower the final concentration: This is the most straightforward approach. Determine the lowest effective concentration for your experiment.

    • Optimize the dilution process: Add the DMSO stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This rapid dispersion can prevent localized supersaturation.

    • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in the aqueous medium.

Problem: The solution is initially clear but becomes cloudy or shows precipitation over time.

  • Possible Cause: The compound is kinetically soluble but thermodynamically unstable in the aqueous medium, leading to delayed precipitation.

  • Solution:

    • Use the solution immediately after preparation.

    • Consider the use of excipients: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or co-solvents (e.g., polyethylene (B3416737) glycol) can sometimes help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure these additives do not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Bromide Stock Solution in DMSO

  • Materials:

    • This compound bromide solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound bromide and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

    • If necessary, use a sonicator for a few minutes or gently warm the tube in a 37°C water bath to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • This compound bromide stock solution in DMSO (from Protocol 1)

    • Pre-warmed sterile cell culture medium (e.g., DMEM/F12)

    • Sterile microcentrifuge tubes or a multi-well plate

    • Vortex mixer

  • Procedure:

    • Thaw an aliquot of the this compound bromide stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Aim to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize solvent toxicity.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While vortexing the cell culture medium, add the calculated volume of the this compound bromide stock solution dropwise.

    • Continue vortexing for an additional 15-30 seconds to ensure thorough mixing.

    • Use the freshly prepared working solution immediately in your in vitro assay.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Bromide Precipitation start Start: Preparing this compound Bromide Working Solution precipitates Does the compound precipitate upon dilution? start->precipitates lower_conc Lower the final concentration precipitates->lower_conc Yes use_immediately Use the solution immediately precipitates->use_immediately No consider_excipients Consider excipients (e.g., Tween-80, PEG) with vehicle controls precipitates->consider_excipients Still precipitates after all steps lower_conc->precipitates Still precipitates? optimize_dilution Optimize dilution: - Add dropwise to vortexing medium - Perform serial dilutions lower_conc->optimize_dilution Try another approach optimize_dilution->precipitates Still precipitates? end_success Success: Clear Solution optimize_dilution->end_success Resolved use_immediately->end_success consider_excipients->end_success Resolved

Caption: Troubleshooting workflow for this compound bromide precipitation.

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Bromide M3R M3 Receptor This compound->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound bromide action on the M3 muscarinic receptor pathway.

References

Technical Support Center: Mepenzolate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mepenzolate (B1170382). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in aqueous solutions.

Disclaimer

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound aqueous solutions.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Hydrolysis of the ester linkage. this compound is an ester and is susceptible to hydrolysis, especially in neutral to alkaline conditions.- Adjust pH: Prepare solutions in an acidic buffer (pH 3-5) to minimize base-catalyzed hydrolysis. - Control Temperature: Store stock and working solutions at refrigerated temperatures (2-8 °C) to slow down the degradation rate. Prepare fresh solutions for each experiment if possible.
Precipitation or cloudiness observed in the aqueous solution. Low aqueous solubility. this compound bromide has limited solubility in aqueous buffers.- Use a co-solvent: For stock solutions, consider using a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. Ensure the final solvent concentration is compatible with your experimental system. - Prepare solutions at a lower concentration: Work within the known solubility limits of this compound in your chosen buffer system.
Inconsistent or non-reproducible experimental results. Degradation of this compound during the experiment. The stability of this compound can be affected by the experimental conditions (e.g., temperature, pH of the medium).- Monitor stability under experimental conditions: Perform a preliminary experiment to assess the stability of this compound over the time course of your main experiment and at the relevant temperature and pH. - Use freshly prepared solutions: Avoid using aged solutions, as the concentration of active this compound may have decreased.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. Hydrolysis of this compound will lead to the formation of N-methyl-3-hydroxypiperidine and benzilic acid.- Identify degradation products: If possible, obtain standards of the potential degradation products to confirm their identity by comparing retention times. - Develop a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the parent this compound peak from the peaks of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, an ester, in aqueous solution is hydrolysis. The ester bond is cleaved, yielding N-methyl-3-hydroxypiperidine and benzilic acid. This reaction is catalyzed by both acid and base, but base-catalyzed hydrolysis is typically more significant at neutral and alkaline pH.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. Like other anticholinergic esters such as atropine (B194438) and glycopyrrolate, this compound is expected to be most stable in acidic conditions (pH 3-5).[1] As the pH increases above 6, the rate of hydrolysis significantly increases, leading to faster degradation.[1]

Q3: What is the recommended storage condition for this compound aqueous solutions?

A3: Due to its susceptibility to hydrolysis, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8 °C). For short-term storage, maintaining an acidic pH (3-5) can also enhance stability. However, for critical applications, it is always best to use freshly prepared solutions. Some sources advise against storing aqueous solutions for more than one day.

Q4: What analytical methods are suitable for studying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies of ester-containing drugs. A properly developed and validated stability-indicating HPLC method can separate and quantify this compound in the presence of its degradation products.

Q5: Can I use buffers in my this compound solutions?

A5: Yes, using buffers is highly recommended to control the pH and enhance stability. Citrate (B86180) or acetate (B1210297) buffers are commonly used to maintain an acidic pH where ester-containing drugs are more stable. Be aware that some buffer components can potentially catalyze degradation, so it is advisable to confirm buffer compatibility in preliminary studies.

Experimental Protocols

While a specific, validated stability study protocol for this compound is not available, the following general protocol, based on studies of similar compounds, can be adapted for your research.

General Protocol for a Preliminary Stability Study of this compound in Aqueous Solution
  • Materials:

    • This compound bromide reference standard

    • HPLC-grade water, acetonitrile, and methanol

    • Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)

    • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

    • Calibrated pH meter

    • HPLC system with UV detector

  • Buffer Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH and phosphate (B84403) for neutral to slightly alkaline pH.

    • Ensure all buffer components are fully dissolved and the pH is accurately adjusted.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the prepared buffers to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µg/mL).

  • Stability Study Conditions:

    • Aliquot the this compound working solutions into separate vials for each time point and storage condition.

    • Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample from each condition.

    • Analyze the samples immediately by a stability-indicating HPLC method.

    • The mobile phase and column for HPLC will need to be optimized to achieve good separation between this compound and its degradation products. A C18 column is often a good starting point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Hypothetical Degradation Pathway of this compound

cluster_products Hydrolysis Products This compound This compound plus + This compound->plus N_methyl_piperidine N-methyl-3-hydroxypiperidine plus->N_methyl_piperidine Benzilic_acid Benzilic Acid plus->Benzilic_acid prep Prepare Solutions (this compound in Buffers) storage Store at Different Temperatures (4°C, 25°C, 40°C) prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (Degradation Kinetics) analysis->data start Inconsistent Results or Rapid Degradation? check_ph Is the solution pH > 6? start->check_ph adjust_ph Action: Lower pH to 3-5 using a suitable buffer. check_ph->adjust_ph Yes check_temp Is the solution stored at room temperature? check_ph->check_temp No adjust_temp Action: Store solution at 2-8°C. check_temp->adjust_temp Yes fresh_solution Action: Use freshly prepared solutions. check_temp->fresh_solution No

References

Technical Support Center: Enhancing the Oral Bioavailability of Mepenzolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of mepenzolate (B1170382).

Troubleshooting Guide: Overcoming Experimental Hurdles

This section addresses specific issues that may arise during the development and testing of oral this compound formulations.

Scenario 1: Consistently Low Permeability in Caco-2 Transwell Assays

Question: My in vitro experiments using Caco-2 cell monolayers consistently show low apparent permeability (Papp) for this compound, and formulation changes don't seem to improve it. What could be the issue and how can I troubleshoot it?

Answer:

Low permeability of this compound across Caco-2 monolayers is expected due to its inherent physicochemical properties. As a quaternary ammonium (B1175870) compound, this compound is highly polar and has a permanent positive charge, which significantly hinders its ability to passively diffuse across the lipid-rich cell membranes of the intestinal epithelium.[1][2] Here’s a systematic approach to troubleshoot this issue:

Initial Checks & Verifications:

  • Monolayer Integrity: Before and after each experiment, verify the integrity of your Caco-2 cell monolayer.

    • Transepithelial Electrical Resistance (TEER): Measure TEER values to ensure they are within the acceptable range for your specific cell line and passage number, indicating the presence of tight junctions.

    • Lucifer Yellow Permeability: Use a paracellular marker like Lucifer Yellow to confirm low permeability, which indicates a confluent and intact monolayer.

  • Analyte Stability: Confirm that this compound is stable in the experimental buffer at 37°C for the duration of the assay. Degradation can be mistaken for low permeability.

Advanced Troubleshooting & Optimization:

  • Investigate Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the apical (donor) side of the monolayer.

    • Bidirectional Permeability Assay: Perform both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport studies. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

    • Use of Inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability in the presence of the inhibitor would confirm that this compound is a P-gp substrate.

  • Implement Permeation Enhancement Strategies: If efflux is not the primary issue, focus on strategies to improve transcellular and paracellular transport.

    • Incorporate Permeation Enhancers: Include well-characterized permeation enhancers in your formulation. These can be surfactants, fatty acids, or other agents that transiently open tight junctions or fluidize the cell membrane.

    • Ion-Pairing: Formulate this compound with a lipophilic counter-ion to create a neutral, more lipid-soluble complex that can better partition into the cell membrane.

  • Advanced Formulation Approaches:

    • Lipid-Based Formulations: Test this compound in a self-emulsifying drug delivery system (SEDDS). The small droplets formed upon dispersion can enhance absorption through various mechanisms.

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.

dot

cluster_troubleshooting Troubleshooting Low this compound Permeability start Low Papp in Caco-2 Assay integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) start->integrity Initial Check stability Check this compound Stability integrity->stability efflux Investigate Efflux (Bidirectional Assay, Inhibitors) stability->efflux If integrity & stability are good enhancers Test Permeation Enhancers efflux->enhancers If efflux is not the main issue formulation Advanced Formulations (SEDDS, Nanoparticles) enhancers->formulation outcome Improved Permeability formulation->outcome

Caption: Troubleshooting workflow for low this compound permeability in Caco-2 assays.

Scenario 2: High Variability in Pharmacokinetic Data from Animal Studies

Question: I'm seeing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration. What are the potential causes, and how can I reduce this variability?

Answer:

High variability in in vivo pharmacokinetic data is a common challenge, especially for drugs with low and variable oral absorption like this compound. The sources of this variability can be physiological or formulation-related.

Physiological Factors to Consider:

  • Gastric Emptying and GI Transit Time: The rate at which the formulation moves from the stomach to the small intestine can significantly impact absorption.

    • Fasted vs. Fed State: Ensure that all animals are in the same state (either fasted or fed) before dosing, as food can greatly influence gastric emptying and intestinal motility.

    • Animal Stress: Stress can alter gastrointestinal physiology. Handle animals consistently and allow for an acclimatization period.

  • First-Pass Metabolism: While this compound's metabolism is not extensively detailed, variability in the activity of metabolic enzymes in the gut wall and liver can contribute to inconsistent systemic exposure.

Formulation and Dosing Factors:

  • Inadequate Solubilization: If this compound precipitates out of the formulation in the gastrointestinal tract, its absorption will be erratic.

    • Formulation Stability: Assess the stability of your formulation in simulated gastric and intestinal fluids.

    • Improve Solubilization: Consider formulations that can maintain this compound in a solubilized state, such as SEDDS or amorphous solid dispersions.

  • Dosing Accuracy: Ensure accurate and consistent administration of the dose to each animal.

Experimental Design Recommendations:

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological differences.

  • Use of a Reference Formulation: Include a simple aqueous solution of this compound as a control group to benchmark the performance of your advanced formulations.

  • Monitor Animal Health: Ensure all animals are healthy and free from any underlying conditions that could affect drug absorption.

dot

cluster_variability Sources of High Variability in Animal Studies cluster_physiological cluster_formulation variability High Variability in Plasma Concentrations physiological Physiological Factors variability->physiological formulation Formulation & Dosing Factors variability->formulation gastric Gastric Emptying physiological->gastric metabolism First-Pass Metabolism physiological->metabolism solubilization Poor Solubilization formulation->solubilization dosing Inaccurate Dosing formulation->dosing

Caption: Key factors contributing to high variability in this compound animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for this compound's low oral bioavailability is its chemical structure. It is a quaternary ammonium compound, which means it has a permanent positive charge.[1] This high polarity makes it very hydrophilic (water-loving) and poorly lipophilic (fat-loving). Consequently, it has great difficulty crossing the lipid-rich membranes of the cells lining the gastrointestinal tract, a process that is essential for absorption into the bloodstream.

Q2: What are the key physicochemical properties of this compound that I should consider in my formulation development?

A2: Key properties of this compound (or its bromide salt) to consider are summarized in the table below. The high water solubility and low lipophilicity are the main challenges to address.

PropertyValueImplication for Oral Bioavailability
Molecular Formula C₂₁H₂₆NO₃⁺-
Molar Mass 340.44 g/mol -
Structure Quaternary Ammonium CompoundHigh polarity, permanent positive charge, poor membrane permeability.
Solubility Soluble in DMSO and DMF. In PBS (pH 7.2), solubility is approx. 1 mg/mL.While soluble in aqueous buffers, its polarity hinders absorption.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Based on the challenges posed by its structure, the most promising strategies involve either masking its polarity or utilizing advanced delivery systems to facilitate its transport across the intestinal epithelium. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve this compound in a lipid matrix. Upon contact with gastrointestinal fluids, they form fine emulsions that can enhance absorption.[3][4]

  • Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect the drug and potentially facilitate its uptake by intestinal cells.[][6]

  • Ion-Pairing: Combining this compound with a lipophilic counter-ion can form a neutral complex with increased lipid solubility, thereby improving its potential for passive diffusion across cell membranes.

  • Use of Permeation Enhancers: Incorporating compounds that reversibly open the tight junctions between intestinal cells can allow this compound to be absorbed via the paracellular route.[7]

dot

cluster_strategies Strategies to Enhance this compound Bioavailability This compound This compound lbdds Lipid-Based Systems (SEDDS) This compound->lbdds nanoparticles Nanoparticles This compound->nanoparticles ion_pairing Ion-Pairing This compound->ion_pairing enhancers Permeation Enhancers This compound->enhancers

Caption: Promising formulation strategies for improving this compound's oral absorption.

Q4: Are there any specific analytical methods recommended for quantifying this compound in biological samples?

A4: For the quantitative analysis of this compound in biological matrices like plasma or tissue homogenates, a highly sensitive and selective method is required. The most suitable technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers the necessary sensitivity to detect the low concentrations of this compound expected after oral administration and provides high selectivity to distinguish the analyte from endogenous components of the biological matrix.[8][9]

Q5: Which animal models are most appropriate for in vivo oral bioavailability studies of this compound?

A5: The choice of animal model depends on the specific research question.

  • Rats are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology. They can provide valuable preliminary data on absorption, distribution, metabolism, and excretion (ADME).[10][11]

  • Beagle dogs are often considered a good model for predicting human oral bioavailability for many drugs because their gastrointestinal physiology is more similar to that of humans compared to rodents.[10] When conducting these studies, it is crucial to consider factors such as gastrointestinal pH, transit time, and the expression of metabolic enzymes and transporters in the chosen species.[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and the effectiveness of enabling formulations in vitro.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21-25 days).

    • Monitor monolayer integrity by measuring TEER values. Only use inserts with TEER values above the established threshold for your laboratory.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final solvent concentration should be non-toxic to the cells (typically ≤1%).

    • For formulation testing, prepare the this compound formulation (e.g., SEDDS, nanoparticle suspension) in the transport buffer.

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the this compound dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its oral absorption.

Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, olive oil, oleic acid).

    • Surfactant: Screen different non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) for their ability to emulsify the selected oil phase.

    • Co-surfactant/Co-solvent: Evaluate co-surfactants (e.g., Transcutol® P, PEG 400) for their ability to improve the emulsification and drug loading.

  • Formulation Development:

    • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and clear microemulsion upon dilution with water.

    • Prepare various formulations by mixing the selected components in different ratios.

  • This compound Loading:

    • Dissolve this compound in the optimized SEDDS pre-concentrate. Gentle heating and vortexing may be required.

  • Characterization:

    • Emulsification Performance: Add a small amount of the this compound-loaded SEDDS to water and observe the formation of the emulsion. The emulsion should form rapidly with gentle agitation.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm) is generally desirable.

    • Stability: Assess the physical stability of the SEDDS pre-concentrate and the resulting emulsion over time and under different storage conditions.

This technical support guide is intended to provide a starting point for researchers working to overcome the challenges of this compound's low oral bioavailability. The specific experimental conditions and formulation compositions will need to be optimized based on the specific research goals and available resources.

References

Technical Support Center: Managing Mepenzolate-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing mepenzolate (B1170382) bromide in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on managing this compound-induced tachycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and why does it cause tachycardia?

This compound bromide is a muscarinic antagonist. It competitively blocks the M2 muscarinic acetylcholine (B1216132) receptors in the heart.[1][2] Under normal physiological conditions, the parasympathetic nervous system releases acetylcholine, which binds to these M2 receptors on the sinoatrial (SA) node, leading to a decrease in heart rate.[1] By blocking these receptors, this compound prevents this action, allowing the sympathetic nervous system's influence to dominate, resulting in an increased heart rate, or tachycardia.[1][2]

Q2: What are the typical animal models used for studying this compound-induced tachycardia?

Cardiovascular safety pharmacology studies are often conducted in conscious, unrestrained animals to mimic clinical settings as closely as possible.[3] Commonly used non-rodent species include dogs (e.g., Beagle) and non-human primates.[3] Rats are also frequently used as a rodent model.[4] The choice of model depends on the specific research question and regulatory requirements.

Q3: How should I prepare and administer this compound bromide for my experiment?

The preparation and administration route will depend on the specific animal model and experimental design. For cardiovascular safety studies in dogs, oral administration is common.[5] It is crucial to select an appropriate vehicle for administration, especially for poorly soluble compounds, to ensure adequate plasma concentrations are achieved.[5] For more controlled and rapid induction of tachycardia, intravenous (IV) administration can be considered. The drug should be dissolved in a suitable vehicle, such as sterile saline, and administered at a controlled rate.

Q4: What parameters should I monitor during a this compound-induced tachycardia experiment?

Continuous monitoring of cardiovascular parameters is essential. This should include:

  • Heart Rate (HR): To quantify the extent of tachycardia.

  • Blood Pressure (BP): To assess for any concurrent hypertensive or hypotensive effects.

  • Electrocardiogram (ECG): To monitor for any other arrhythmias or changes in cardiac electrical activity.[3]

For conscious animal studies, the use of telemetry devices is highly recommended for continuous and stress-free data collection.[3]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No significant tachycardia observed after this compound administration. 1. Inadequate Dose: The dose of this compound may be too low for the chosen animal model and species. 2. Poor Bioavailability: If administered orally, the drug may not be well absorbed. 3. Anesthesia Effects: If the animal is anesthetized, the anesthetic agent may be masking the tachycardic effect.1. Dose Escalation: If safe to do so within the experimental protocol, consider a stepwise increase in the this compound dose. 2. Formulation and Route: Review the drug formulation and consider an alternative administration route (e.g., intravenous) for more direct and predictable effects.[5] 3. Conscious Model: Whenever possible, use conscious, telemetered animals to avoid the confounding effects of anesthesia.[3]
Excessive tachycardia or signs of animal distress. 1. High Dose: The administered dose of this compound may be too high. 2. Individual Animal Sensitivity: There can be significant inter-animal variability in response to pharmacological agents.1. Administer a Mitigating Agent: Be prepared to administer a beta-blocker such as esmolol (B25661) or propranolol (B1214883) to counteract the excessive tachycardia.[6][7] 2. Dose Reduction: For subsequent experiments, consider reducing the starting dose of this compound. 3. Ethical Intervention: If the animal shows signs of severe distress, the experiment should be terminated immediately according to IACUC guidelines.
Tachycardia is not resolving with the initial dose of beta-blocker. 1. Inadequate Beta-Blocker Dose: The initial dose of the mitigating agent may not be sufficient to counteract the effects of this compound. 2. Pharmacokinetics: The half-life of the beta-blocker may be shorter than that of this compound, leading to a rebound tachycardia.1. Repeat Dosing or Infusion: Depending on the beta-blocker used, a repeat bolus or a continuous rate infusion (CRI) may be necessary. For esmolol, a CRI is often used to maintain its effect.[8][9] 2. Consult Veterinary Pharmacologist: If the response remains suboptimal, consult with a veterinarian or pharmacologist to review the dosing regimen and consider alternative mitigating agents.
Unexpected changes in blood pressure or ECG. 1. Off-Target Effects: The drug may have effects on other receptors or ion channels. 2. Physiological Compensation: The animal's cardiovascular system may be attempting to compensate for the rapid heart rate.1. Comprehensive Monitoring: Ensure continuous monitoring of all cardiovascular parameters to fully characterize the drug's effects.[3] 2. Data Analysis: Carefully analyze the ECG for any abnormalities such as arrhythmias or changes in intervals (e.g., QT interval). 3. Literature Review: Consult the literature for any known off-target effects of this compound or other muscarinic antagonists.

Quantitative Data Summary

The following tables provide a summary of potential dosages for inducing tachycardia with a muscarinic antagonist and for mitigating the resulting tachycardia with beta-blockers. Note: These are starting points and may need to be optimized for your specific experimental conditions.

Table 1: this compound Bromide Dosing (Hypothetical for Tachycardia Induction)

Animal Model Administration Route Suggested Starting Dose Range Notes
RatIntraperitoneal/Intravenous1 - 10 mg/kgDose-response studies are recommended to determine the optimal dose for the desired level of tachycardia.
Dog (Beagle)Oral/Intravenous0.5 - 5 mg/kgFor oral administration, formulation is critical for bioavailability.[5]

Table 2: Beta-Blocker Dosages for Tachycardia Mitigation

Drug Animal Model Administration Route Dosage Reference
EsmololDogIntravenousBolus: 330 µg/kg (median); CRI: 50 µg/kg/min (median)[8]
EsmololDog, CatIntravenousBolus: 0.05–0.5 mg/kg over 5 min; CRI: 25–200 µg/kg/min[9]
PropranololDogIntravenous0.2 mg/kg[6]

Experimental Protocols

Protocol 1: Induction of Tachycardia with this compound Bromide in Conscious Telemetered Dogs

This protocol is a general guideline and should be adapted based on institutional regulations and specific experimental goals.

  • Animal Preparation:

    • Use healthy, adult Beagle dogs surgically implanted with telemetry devices for continuous monitoring of ECG, heart rate, and blood pressure.[3]

    • Allow for a sufficient recovery period after surgery before starting the experiment.

    • Acclimatize the animals to the study environment to minimize stress.

  • Drug Preparation:

    • Prepare a solution of this compound bromide in a suitable vehicle (e.g., sterile saline) at the desired concentration.

    • For oral administration, ensure the formulation is appropriate for the drug's solubility.[5]

  • Experimental Procedure:

    • Record baseline cardiovascular data for at least 60 minutes before drug administration.

    • Administer this compound bromide via the chosen route (e.g., oral gavage or intravenous infusion).

    • Continuously monitor and record heart rate, blood pressure, and ECG for a predefined period (e.g., up to 24 hours post-dose).[5]

    • Observe the animals for any signs of distress or adverse effects.

  • Data Analysis:

    • Calculate the change in heart rate and other cardiovascular parameters from baseline at various time points after drug administration.

    • Analyze the ECG recordings for any arrhythmias or other abnormalities.

Protocol 2: Mitigation of this compound-Induced Tachycardia with Esmolol

This protocol outlines the steps for reversing this compound-induced tachycardia.

  • Induce Tachycardia:

    • Follow Protocol 1 to induce a stable tachycardia with this compound bromide.

  • Prepare Esmolol:

    • Prepare a solution of esmolol in a suitable vehicle for intravenous administration.

  • Administer Esmolol:

    • Once a sustained tachycardia is established, administer an intravenous bolus of esmolol (e.g., 330 µg/kg).[8]

    • Continuously monitor the heart rate and ECG.

    • If the tachycardia is controlled, a continuous rate infusion of esmolol (e.g., 50 µg/kg/min) can be initiated to maintain a stable heart rate.[8]

  • Monitoring and Data Analysis:

    • Record the time to onset of heart rate reduction and the nadir heart rate.

    • Continue to monitor cardiovascular parameters to assess the duration of the beta-blockade.

    • Analyze the data to determine the effectiveness of esmolol in reversing the this compound-induced tachycardia.

Visualizations

Mepenzolate_Signaling_Pathway cluster_0 Parasympathetic Neuron cluster_1 SA Node Cardiomyocyte ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gi Protein M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Ca2+ Channels PKA->Ca_channel Phosphorylates HeartRate_down Decreased Heart Rate Ca_channel->HeartRate_down Leads to This compound This compound Bromide This compound->M2R Blocks

Caption: this compound's mechanism of action on the M2 receptor.

Tachycardia_Mitigation_Workflow start Start Experiment prep Animal Preparation & Baseline Monitoring start->prep induce Administer this compound Bromide prep->induce monitor_tachy Monitor for Tachycardia induce->monitor_tachy monitor_tachy->induce No stable_tachy Stable Tachycardia Achieved monitor_tachy->stable_tachy Yes mitigate Administer Beta-Blocker (e.g., Esmolol) stable_tachy->mitigate monitor_reversal Monitor for Tachycardia Reversal mitigate->monitor_reversal success Tachycardia Controlled monitor_reversal->success Yes adjust_dose Adjust Beta-Blocker Dose / Consider Alternatives monitor_reversal->adjust_dose No end End Experiment & Data Analysis success->end adjust_dose->mitigate

Caption: Workflow for mitigating this compound-induced tachycardia.

References

Technical Support Center: Optimizing Mepenzolate Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of mepenzolate (B1170382) dosage in preclinical studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic antimuscarinic agent, classified as a quaternary ammonium (B1175870) compound.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, particularly in the gastrointestinal tract.[3][4][5][6] By blocking these receptors, this compound inhibits parasympathetic nerve impulses, leading to a reduction in gastric acid secretion and a decrease in gastrointestinal motility.[4][5][6]

Q2: I am starting a new preclinical study with this compound. What is a good starting dose for my experiments in mice or rats?

For initial oral studies, a conservative starting dose in the range of 1-10 mg/kg is recommended. This can be adjusted based on the specific animal model, the endpoint being measured, and the observed tolerability.

Q3: What are the expected pharmacodynamic effects of this compound in a preclinical setting?

The primary pharmacodynamic effects of this compound are related to its anticholinergic activity and include:

  • Reduced Gastric Acid Secretion: Inhibition of acid production in the stomach.

  • Decreased Gastrointestinal Motility: Slowing of the passage of contents through the intestines.

  • Antispasmodic Effects: Reduction of smooth muscle spasms in the gut.

Q4: What are the potential side effects of this compound in animal models?

As a muscarinic antagonist, this compound can produce side effects related to its systemic anticholinergic activity. These may include:

  • Dry mouth

  • Mydriasis (dilation of the pupils)

  • Tachycardia (increased heart rate)

  • Urinary retention

  • Constipation

Close monitoring of animals for these signs is crucial, especially during dose-escalation studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect at the initial dose. The initial dose is too low.Gradually escalate the dose in subsequent cohorts. Consider a dose-escalation study with staggered dosing to identify the minimally effective dose.
Poor oral bioavailability.Ensure proper formulation and administration of the compound. Consider using a different vehicle to improve solubility or absorption.
Significant adverse effects are observed. The dose is too high.Reduce the dose in subsequent experiments. If adverse effects persist even at lower doses, consider the possibility of species-specific sensitivity.
Off-target effects.While this compound is a muscarinic antagonist, high concentrations may lead to off-target activities. Review the literature for potential off-target interactions of similar compounds.
High variability in experimental results. Inconsistent drug administration.Ensure accurate and consistent oral gavage technique.
Animal-to-animal differences in metabolism or absorption.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.

Quantitative Data Summary

The following tables provide a summary of preclinical data for similar antimuscarinic agents to aid in the design of this compound studies.

Table 1: Preclinical Oral Toxicity Data for Propantheline (B1209224) Bromide

Species LD50
Mouse780 mg/kg[4][5]
Rat370 mg/kg[4][5]

Table 2: Preclinical Oral Dosing of Similar Antimuscarinic Agents

Compound Species Dose Study Duration Observations
Propantheline BromideRat10-50 mg/kgAcuteSuggested starting range for efficacy studies.[6]
GlycopyrrolateMouse30, 100, 300 mg/kg/day13 weeksWell-tolerated at 30 mg/kg/day.[3]
GlycopyrrolateRat40 mg/kg/day13 weeksWell-tolerated.[3]

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Secretion in the Pylorus-Ligated Rat

This protocol is designed to evaluate the effect of this compound on gastric acid secretion.

  • Animal Preparation: Adult male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

  • Drug Administration: Animals are randomly assigned to treatment groups (vehicle control and this compound at various doses). This compound or vehicle is administered orally via gavage.

  • Surgical Procedure: One hour after drug administration, animals are anesthetized. A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

  • Sample Collection: Four hours after pylorus ligation, the animals are euthanized. The stomach is removed, and the gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.01 N NaOH. Total acid output is calculated and compared between groups.

Protocol 2: Evaluation of Gastrointestinal Motility using the Charcoal Meal Test

This protocol assesses the effect of this compound on intestinal transit time.

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are fasted for 18 hours with free access to water.

  • Drug Administration: Animals are randomly assigned to treatment groups. This compound or vehicle is administered orally.

  • Charcoal Meal Administration: Thirty minutes after drug administration, a charcoal meal (e.g., 5% activated charcoal in 10% gum acacia) is administered orally.

  • Observation: Twenty minutes after charcoal administration, the animals are euthanized. The small intestine is carefully removed, and the distance traveled by the charcoal meal from the pylorus is measured.

  • Analysis: The percentage of the total length of the small intestine traversed by the charcoal meal is calculated and compared between the treatment and control groups.

Visualizations

Mepenzolate_Mechanism_of_Action cluster_0 Cholinergic Neuron cluster_1 Smooth Muscle Cell (Gut) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to Contraction_Secretion Contraction & Gastric Acid Secretion Muscarinic_Receptor->Contraction_Secretion Activates This compound This compound This compound->Muscarinic_Receptor Blocks

Caption: this compound's mechanism of action.

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing A Select Initial Dose Range (e.g., 1-10 mg/kg p.o.) Based on Surrogate Data B Administer Single Ascending Doses to Small Groups of Animals A->B C Monitor for Acute Toxicity and Adverse Effects B->C D Determine Maximum Tolerated Dose (MTD) C->D E Select 3-4 Doses Below MTD D->E Inform Dose Selection F Conduct Pharmacodynamic Assay (e.g., Gastric Secretion, GI Motility) E->F G Analyze Dose-Response Relationship F->G H Identify Effective Dose Range (ED50-ED80) G->H I Select Optimal Dose for Long-Term Preclinical Studies H->I Proceed to Chronic Studies

Caption: Experimental workflow for dose optimization.

Troubleshooting_Decision_Tree A Is there a significant pharmacodynamic effect? B Yes A->B C No A->C D Are there adverse effects? B->D I Increase dose and repeat experiment. C->I J Check formulation and administration technique. C->J E No D->E F Yes D->F G Proceed with current dose for further studies. E->G H Reduce dose and repeat experiment. F->H

References

Mepenzolate Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of mepenzolate (B1170382). The information is intended to assist researchers in anticipating and preventing stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes an ester functional group and a quaternary ammonium (B1175870) cation, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage in this compound can be cleaved by water, a process that can be catalyzed by acidic or basic conditions. This would result in the formation of benzilic acid and N,N-dimethyl-3-hydroxypiperidinium bromide.

  • Oxidation: While the core structure is relatively stable to oxidation, trace impurities or certain experimental conditions could potentially lead to oxidative degradation, although this is generally considered a less significant pathway compared to hydrolysis for this class of compounds.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The extent of photodegradation depends on the wavelength and intensity of the light, as well as the duration of exposure.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products arise from the hydrolysis of the ester bond.

Degradation PathwayPotential Degradation ProductsChemical Structure of Products
Hydrolysis Benzilic acidC₁₄H₁₂O₃
N,N-dimethyl-3-hydroxypiperidinium bromideC₇H₁₆BrNO

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize this compound degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-6), where the rate of hydrolysis is typically at a minimum for esters. Avoid strongly acidic or alkaline conditions.[1]

  • Temperature Control: Store stock solutions and experimental samples at controlled room temperature or under refrigeration, as elevated temperatures can accelerate hydrolysis. For long-term storage, refer to the manufacturer's recommendations.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Inert Atmosphere: For sensitive experiments, purging solutions with an inert gas like nitrogen or argon can help to displace oxygen and minimize the potential for oxidative degradation.

  • Excipient Compatibility: If formulating this compound with other substances, ensure they are compatible and do not promote degradation. For instance, avoid strongly acidic or basic excipients.[3][4]

Troubleshooting Guides

Issue: I am observing a loss of this compound potency in my aqueous solution over a short period.

Potential Cause Troubleshooting Step
Hydrolysis due to pH Measure the pH of your solution. If it is outside the optimal range of 4-6, adjust it using an appropriate buffer system.
Elevated Temperature Ensure your solution is stored at the recommended temperature. If conducting experiments at elevated temperatures, be aware of the potential for accelerated degradation and consider this in your experimental design.
Microbial Contamination If solutions are stored for extended periods, consider sterile filtering or the use of a preservative to prevent microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound samples.

Potential Cause Troubleshooting Step
Degradation Products The unexpected peaks are likely degradation products. Refer to the potential degradation products in the FAQ section. To confirm, you can perform forced degradation studies (see Experimental Protocols) to intentionally generate these products and compare their retention times.
Interaction with Excipients If your formulation contains other components, there may be an incompatibility leading to reaction products. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient.[3][5]
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity to rule out external contamination.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to intentionally degrade this compound to identify its hydrolysis products.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound bromide in water at a concentration of 1 mg/mL.

    • Prepare three sets of solutions:

      • Acidic: Dilute the stock solution with 0.1 M hydrochloric acid.

      • Neutral: Dilute the stock solution with purified water.

      • Basic: Dilute the stock solution with 0.1 M sodium hydroxide.

  • Stress Conditions:

    • Incubate the solutions at 60°C for 24 hours.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

  • Data Interpretation:

    • Monitor the decrease in the this compound peak area and the appearance and increase of new peaks, which correspond to degradation products.

Protocol 2: Photostability Study

This protocol assesses the susceptibility of this compound to degradation upon exposure to light.

  • Sample Preparation:

    • Prepare a solution of this compound bromide in a suitable solvent (e.g., water or methanol) at a known concentration.

    • Place the solution in a clear, phototransparent container.

    • Prepare a control sample in an amber vial or a container wrapped in aluminum foil.

  • Light Exposure:

    • Expose the sample to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Analyze the exposed and control samples at appropriate time intervals using a stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the exposed and control samples. A significant decrease in the this compound peak area and/or the appearance of new peaks in the exposed sample indicates photodegradation.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

  • Column and Mobile Phase Selection:

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation between the this compound peak and any degradation product peaks generated from forced degradation studies.

  • Detection:

    • Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

Mepenzolate_Degradation_Pathway This compound This compound Bromide hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->hydrolysis benzilic_acid Benzilic Acid hydrolysis->benzilic_acid piperidinium N,N-dimethyl-3-hydroxypiperidinium bromide hydrolysis->piperidinium

Caption: Proposed hydrolytic degradation pathway of this compound bromide.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions acid Acidic (HCl) analysis HPLC Analysis acid->analysis base Basic (NaOH) base->analysis oxidative Oxidative (H2O2) oxidative->analysis photolytic Photolytic (UV/Vis) photolytic->analysis start This compound Sample start->acid start->base start->oxidative start->photolytic results Identify Degradation Products & Pathway Elucidation analysis->results

Caption: General workflow for a forced degradation study.

References

Mepenzolate Filter-Binding Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for mepenzolate (B1170382) filter-binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a this compound filter-binding assay and what does it measure?

A this compound filter-binding assay is a technique used to characterize the interaction between this compound and its target receptor. This compound is an anticholinergic agent that acts as a muscarinic antagonist, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] The assay quantifies the binding of a radiolabeled ligand to these receptors. In a typical setup, a radiolabeled version of a known muscarinic antagonist is incubated with a sample containing the receptors (e.g., cell membrane preparations). The mixture is then passed through a filter that traps the receptor-ligand complexes, while unbound ligand flows through.[4][5] By measuring the radioactivity retained on the filter, researchers can determine the affinity of this compound for the receptor by its ability to compete with and displace the radioligand.

Q2: I'm observing very high background or high non-specific binding (NSB). What are the common causes and solutions?

High non-specific binding (NSB) occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, plasticware, or other proteins.[6] This can mask the specific binding signal. Ideally, specific binding should account for at least 80% of total binding.[6]

Common Causes & Solutions:

  • Radioligand Adsorption to Filter: Some radioligands are hydrophobic and can "stick" to the filter material.

    • Solution: Pre-soak the glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce this interaction.[7]

  • Inadequate Blocking: Unoccupied sites on the filter or in the membrane preparation can bind the radioligand.

    • Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) into the assay buffer.[8] You may also need to increase the blocking incubation period.

  • Insufficient Washing: Failure to remove all unbound radioligand will result in artificially high counts.

    • Solution: Increase the number of wash steps (e.g., 4-5 times) or the volume of the wash buffer.[6][8] Always use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash steps.[8]

  • Suboptimal Assay Buffer: The pH or ionic strength of the buffer can promote non-specific interactions.

    • Solution: Optimize the buffer composition. This may involve adjusting the pH or increasing the ionic strength by adding salts.[6][8]

Q3: My specific binding signal is very low or completely absent. How can I troubleshoot this?

A low or absent specific binding signal indicates a problem with one of the core components of the assay.[7]

Common Causes & Solutions:

  • Inactive Receptor or Radioligand: The receptor preparation may have degraded due to improper storage, or the radioligand may have decomposed.

    • Solution: Use a fresh, properly stored membrane preparation. Ensure the radioligand has not exceeded its shelf life and has been stored correctly.[6][7]

  • Insufficient Receptor Concentration: The amount of receptor in the assay may be too low to produce a detectable signal.

    • Solution: Titrate the receptor concentration by increasing the amount of membrane protein used per well.[6][8]

  • Suboptimal Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Perform a time-course experiment (association kinetics) to determine the minimum incubation time required to achieve a stable binding signal.[7]

  • Incorrect Buffer Composition: The pH, ionic strength, or absence of required ions (e.g., MgCl₂) can inhibit binding.

    • Solution: Verify that the buffer composition and pH are correct for the target receptor.[7]

Q4: My results are not reproducible between replicates or experiments. What should I check?

Poor reproducibility can stem from technical inconsistencies or reagent instability.[6]

Common Causes & Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of viscous membrane preparations, is a common source of error.

    • Solution: Ensure all pipettes are calibrated. Use reverse pipetting techniques for viscous solutions.

  • Non-Homogenous Membrane Preparation: If the membrane stock is not mixed properly, different aliquots will contain different amounts of receptor.

    • Solution: Thoroughly vortex the membrane preparation before aliquoting it into the assay wells.[6]

  • Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics.

    • Solution: Ensure a consistent and stable temperature during the incubation step.

  • Inconsistent Washing: Uneven vacuum pressure or variable washing times can lead to inconsistent results.

    • Solution: Ensure the vacuum manifold provides even pressure across all wells and that the duration of each wash step is consistent.[6]

Data Presentation: Key Parameters for Optimization

The following table summarizes critical parameters that should be optimized during the development of a this compound filter-binding assay.

ParameterTypical Consideration / Starting PointRationale & Key Optimization Steps
Receptor Concentration 5-50 µg membrane protein per wellTitrate to find the lowest concentration that provides a robust signal-to-noise ratio. Too much protein can lead to excessive non-specific binding.[9]
Radioligand Concentration At or below the Kd valueFor competition assays, using a concentration near the dissociation constant (Kd) ensures that binding is primarily to high-affinity sites and sensitive to displacement by competitors like this compound.[7]
Incubation Time 30-120 minutesPerform a kinetic experiment to determine the time required to reach binding equilibrium.[7]
Incubation Temperature Room Temperature (25°C) or 37°CThe optimal temperature depends on receptor stability and binding kinetics. Maintain a consistent temperature throughout the experiment.[9]
Wash Buffer & Volume Ice-cold assay buffer; 4-5 washesUse ice-cold buffer to prevent dissociation of the receptor-ligand complex. Optimize the number of washes to minimize NSB without losing the specific signal.[6][8]
Non-Specific Binding (NSB) Control High concentration of a known muscarinic antagonist (e.g., 10 µM Atropine)A saturating concentration of an unlabeled competitor is used to occupy all specific binding sites, so that any remaining signal represents non-specific binding.

Experimental Protocols

Standard Protocol: this compound Competition Filter-Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of this compound by its ability to compete with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) for binding to muscarinic receptors in a membrane preparation.

1. Materials & Reagents:

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype, stored at -80°C.

  • Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) at a concentration at or near its Kd.

  • This compound Stock Solution: High concentration stock (e.g., 10 mM in DMSO), serially diluted for the competition curve.

  • NSB Control: 10 µM Atropine or another high-affinity unlabeled muscarinic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filter Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% PEI for at least 1 hour.[7]

  • Scintillation Cocktail.

2. Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well assay plate, add reagents in the following order for a final volume of 200 µL:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • NSB Wells: 50 µL NSB Control + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competition Wells: 50 µL this compound dilution + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubate the plate for 60-90 minutes (or the predetermined equilibrium time) at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters 4-5 times with 200 µL of ice-cold Wash Buffer per well.[6][8]

  • Dry the filter plate completely (e.g., under a heat lamp or in a 50°C oven for 30-60 minutes).

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Buffer, Ligand, this compound) prep_filters 2. Pre-soak Filter Plate (e.g., with 0.3% PEI) prep_reagents->prep_filters add_reagents 3. Add Reagents to Assay Plate (Total, NSB, Competition) prep_filters->add_reagents incubation 4. Incubate to Reach Equilibrium add_reagents->incubation filtration 5. Rapid Vacuum Filtration incubation->filtration washing 6. Wash Filters (4-5x) with Ice-Cold Buffer filtration->washing drying 7. Dry Filter Plate washing->drying counting 8. Add Scintillant & Count drying->counting analysis 9. Calculate Specific Binding, IC50, and Ki counting->analysis

Caption: Workflow for a this compound Competition Filter-Binding Assay.

Troubleshooting Logic Diagram

G start Poor Assay Results (Low Signal-to-Noise) high_nsb Problem: High Non-Specific Binding start->high_nsb low_signal Problem: Low Specific Signal start->low_signal cause_nsb1 Cause: Ligand sticks to filter? high_nsb->cause_nsb1 sol_nsb1 Solution: Pre-soak filters in 0.3% PEI. cause_nsb1->sol_nsb1 Yes cause_nsb2 Cause: Insufficient washing? cause_nsb1->cause_nsb2 No sol_nsb2 Solution: Increase wash steps and use ice-cold buffer. cause_nsb2->sol_nsb2 Yes cause_nsb3 Cause: Inadequate blocking? cause_nsb2->cause_nsb3 No sol_nsb3 Solution: Add BSA to buffer; optimize blocking time. cause_nsb3->sol_nsb3 cause_sig1 Cause: Degraded reagents? low_signal->cause_sig1 sol_sig1 Solution: Use fresh aliquots of receptor and radioligand. cause_sig1->sol_sig1 Yes cause_sig2 Cause: Not at equilibrium? cause_sig1->cause_sig2 No sol_sig2 Solution: Run time-course experiment to find optimal time. cause_sig2->sol_sig2 Yes cause_sig3 Cause: Receptor amount too low? cause_sig2->cause_sig3 No sol_sig3 Solution: Titrate membrane protein concentration. cause_sig3->sol_sig3

Caption: Decision tree for troubleshooting common filter-binding assay issues.

References

Technical Support Center: Mepenzolate and CNS Side Effects in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter questions or issues related to the central nervous system (CNS) side effects of mepenzolate (B1170382) in research animals during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action?

This compound bromide is a synthetic antimuscarinic agent.[1] Its primary mechanism of action is as a post-ganglionic parasympathetic inhibitor. It competitively blocks muscarinic acetylcholine (B1216132) receptors, leading to a reduction in gastric acid and pepsin secretion, as well as the suppression of colon contractions.[1] this compound is a subtype-non-specific muscarinic antagonist.[2]

Q2: Is this compound expected to have significant CNS side effects at therapeutic doses in research animals?

Due to its chemical structure as a quaternary ammonium (B1175870) compound, this compound bromide has limited ability to cross the blood-brain barrier.[3][4] This characteristic suggests that significant central nervous system side effects are less likely at therapeutic doses compared to tertiary amine anticholinergics, which can more readily penetrate the CNS.[3]

Q3: What are the potential CNS side effects of this compound that have been observed, particularly in overdose situations?

While CNS effects are not prominent at therapeutic doses, overdose with this compound can lead to CNS stimulation.[1] Additionally, a curare-like action, resulting in neuromuscular blockade, muscular weakness, and possible paralysis, has been noted as a symptom of overdosage.[1] Human data also suggests that psychosis has been reported in sensitive individuals receiving anticholinergic drugs.

Q4: What are the reported lethal dose (LD50) values for this compound in common research animals?

The oral LD50 for this compound bromide has been reported in mice and rats.

Troubleshooting Guide

Issue: Unexpected neurological signs observed in animals after this compound administration (e.g., excessive stimulation, muscle weakness).

Possible Cause 1: Overdose

  • Troubleshooting Steps:

    • Immediately review your dosing calculations and the concentration of your formulation.

    • Verify the calibration of all equipment used for dose preparation and administration.

    • Observe the animal for other signs of anticholinergic toxicity, such as mydriasis (dilated pupils), dry mouth, and tachycardia.

    • In severe cases of muscle weakness or paralysis, supportive care is critical.

    • Consider reducing the dose in subsequent experiments based on these observations.

Possible Cause 2: Incorrect Route of Administration

  • Troubleshooting Steps:

    • Confirm that the intended route of administration was used. Accidental intravenous administration of a formulation intended for oral or intraperitoneal routes can lead to a rapid increase in systemic concentration and toxicity.

    • Review your laboratory's standard operating procedures for animal handling and drug administration.

Possible Cause 3: Animal Strain or Species Sensitivity

  • Troubleshooting Steps:

    • Review the available literature for any reported sensitivities of the specific strain or species you are using to anticholinergic agents.

    • If no information is available, consider conducting a dose-ranging study to determine the optimal therapeutic window for your animal model.

Quantitative Data Summary

Parameter Species Route Value
LD50MouseOral> 750 mg/kg
LD50RatOral> 1000 mg/kg

Data sourced from FDA documentation.

Experimental Protocols

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis a Compound Formulation d Dose Calculation and Preparation a->d b Animal Acclimatization c Baseline Behavioral Assessment b->c e Drug Administration (e.g., Oral Gavage) c->e d->e f Post-Dosing Behavioral Monitoring e->f g Functional Observation Battery (FOB) f->g h Motor Activity Assessment g->h i Data Collection and Analysis h->i j Histopathological Examination of CNS Tissues (optional) i->j

Caption: Generalized workflow for assessing neurobehavioral effects.

Signaling Pathways and Mechanisms

The primary mechanism of this compound is the blockade of muscarinic acetylcholine receptors. The limited CNS effects are attributed to its chemical structure.

mepenzolate_mechanism cluster_drug This compound Bromide cluster_barrier Blood-Brain Barrier cluster_cns Central Nervous System cluster_pns Peripheral Nervous System mep Quaternary Ammonium Structure bbb Poor Penetration mep->bbb Low Lipophilicity pns_receptors Muscarinic Receptors (e.g., GI Tract) mep->pns_receptors Systemic Distribution cns_receptors Muscarinic Receptors bbb->cns_receptors Limited Access cns_effects Limited CNS Effects cns_receptors->cns_effects pns_effects Anticholinergic Effects (Therapeutic) pns_receptors->pns_effects Blockade

Caption: this compound's limited CNS penetration mechanism.

References

Technical Support Center: Formulating Mepenzolate Bromide with DMSO for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully formulating and utilizing mepenzolate (B1170382) bromide with DMSO for laboratory experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound bromide in DMSO?

A1: this compound bromide is soluble in organic solvents such as DMSO. The approximate solubility in DMSO is 30 mg/mL.

Q2: What is the recommended storage condition for solid this compound bromide?

A2: Solid this compound bromide should be stored at -20°C for long-term stability, where it is stable for at least four years.[1]

Q3: What is the mechanism of action of this compound bromide?

A3: this compound bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for M2 and M3 subtypes.[2] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in various physiological processes, including smooth muscle contraction and glandular secretion.

Q4: Can I prepare a stock solution of this compound bromide in an aqueous buffer?

A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving solid this compound bromide in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 1 mg/mL. However, it is not recommended to store aqueous solutions for more than one day.[1]

Troubleshooting Guide

Issue 1: this compound bromide is not fully dissolving in DMSO.

  • Potential Cause: The concentration may be too high, or the DMSO may have absorbed moisture.

  • Troubleshooting Steps:

    • Ensure you are not exceeding the solubility limit of approximately 30 mg/mL.

    • Use fresh, anhydrous (low moisture) DMSO, as it is hygroscopic and absorbed water can reduce solubility.[3][4]

    • Gently warm the solution to 37°C and vortex or sonicate for a short period to aid dissolution.[3]

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

Issue 2: The this compound bromide/DMSO stock solution is cloudy or has formed a precipitate after storage.

  • Potential Cause: The compound may have precipitated out of solution due to temperature fluctuations or exceeding its solubility at a lower temperature.

  • Troubleshooting Steps:

    • Gently warm the vial in a 37°C water bath for 5-10 minutes.[3]

    • Vortex the solution thoroughly to redissolve the compound.

    • If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

    • To minimize this issue, store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[4][5]

Issue 3: A precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Potential Cause: This is a common issue known as "crashing out" and occurs when the compound's low aqueous solubility limit is exceeded as the DMSO is diluted.

  • Troubleshooting Steps:

    • Use a stepwise dilution method. Instead of adding the concentrated DMSO stock directly to the final volume of aqueous solution, first, create an intermediate dilution in your cell culture medium or buffer. Then, add this intermediate dilution to the final volume.[5]

    • Employ "reverse dilution." Add the small volume of DMSO stock dropwise to the full volume of pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations and subsequent precipitation.[6]

    • Ensure the final DMSO concentration is appropriate. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity.[5][7][8][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Issue 4: Concerns about the stability of the this compound bromide/DMSO stock solution after multiple freeze-thaw cycles.

  • Potential Cause: While many compounds are stable in DMSO through multiple freeze-thaw cycles, repeated temperature changes can potentially lead to degradation or precipitation.

  • Troubleshooting Steps:

    • The best practice is to aliquot the stock solution into single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles.[4][5]

    • If aliquoting is not possible, ensure the stock solution is brought to room temperature and vortexed gently to ensure homogeneity before each use.

    • For long-term storage, -80°C is preferable to -20°C for solutions in DMSO.[5]

Quantitative Data Summary

ParameterValueSolvent/Conditions
Solubility ~ 30 mg/mLDMSO
~ 5 mg/mLDimethylformamide (DMF)
~ 1 mg/mLPBS (pH 7.2)
Storage Stability (Solid) ≥ 4 years-20°C
Storage Stability (Aqueous Solution) Not recommended for more than one dayPBS (pH 7.2)
Storage Stability (DMSO Solution) Up to 6 months at -80°C; Up to 1 month at -20°C (general guideline)DMSO

Experimental Protocols

Protocol 1: Preparation of a this compound Bromide Stock Solution in DMSO

Materials:

  • This compound Bromide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound bromide powder and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound Bromide: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound bromide powder and transfer it to a sterile tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 4.203 mg of this compound bromide in 1 mL of DMSO).

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. If necessary, gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[3]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]

Protocol 2: Preparation of a this compound Bromide Working Solution for Cell-Based Assays

Materials:

  • Prepared this compound bromide stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature. Mix gently by vortexing before use.

  • Intermediate Dilution (Recommended):

    • To minimize precipitation, it is advisable to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute a 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Then, dilute this 100 µM intermediate solution 1:10 in the final assay volume.

  • Final Dilution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.

    • Add the calculated volume of the stock solution to the pre-warmed cell culture medium. To prevent precipitation, add the stock solution dropwise while gently swirling the medium.[6]

  • Mixing and Application: Mix the final working solution gently but thoroughly by pipetting. Immediately add the solution to your cell cultures.

  • Controls: Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the this compound bromide.[5]

Mandatory Visualization

Mepenzolate_Action_on_M3_Muscarinic_Receptor This compound Bromide Signaling Pathway Inhibition cluster_membrane Cell Membrane This compound This compound Bromide M3R M3 Muscarinic Receptor This compound->M3R Antagonizes/ Blocks ACh Acetylcholine (ACh) ACh->M3R Binds to Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Inhibition of M3 Muscarinic Receptor Signaling by this compound Bromide.

References

Mepenzolate Solubility Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enhancement of mepenzolate (B1170382) solubility through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and why is its aqueous solubility a concern?

A1: this compound bromide is a quaternary ammonium (B1175870) compound and an antimuscarinic agent.[1] It functions by blocking acetylcholine (B1216132) receptors, which helps to reduce gastric acid secretion and intestinal motility, making it useful for treating conditions like peptic ulcers.[1][2] Its effectiveness is contingent on its ability to dissolve in aqueous environments for absorption. The reported solubility in PBS (pH 7.2) is approximately 1 mg/mL, which may be a limiting factor in certain experimental and formulation contexts.[3]

Q2: How does pH typically affect the solubility of a drug?

A2: For ionizable drugs (weak acids or weak bases), pH is a critical factor influencing solubility. The solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa. This is because the ionized form of a drug is generally more water-soluble than its neutral form.

Q3: Does adjusting the pH enhance the solubility of this compound bromide?

A3: Not directly through the typical mechanism of altering ionization. This compound is a quaternary ammonium compound, meaning it has a permanently charged cationic head regardless of the solution's pH.[4][5] Unlike weak bases, it cannot be deprotonated to a neutral, less soluble form. Therefore, altering the pH will not change the charge on the this compound ion itself to enhance solubility. However, extreme pH values could potentially affect the stability of the molecule or the solubility of the bromide counter-ion, which might indirectly influence the overall dissolution characteristics.

Q4: What is the pKa of this compound?

A4: As a quaternary ammonium salt, this compound bromide does not possess a pKa in the conventional sense for its cationic head.[4][5] It is permanently in a positively charged state. DrugBank lists a predicted pKa for the strongest acidic group (the hydroxyl group) as 11.05, but ionization at this position is less relevant to the compound's overall charge and solubility compared to the quaternary amine.[6]

Q5: Are there other pH-related factors to consider for this compound solubility?

A5: Yes. While the charge of this compound is pH-independent, other factors can come into play:

  • Stability: Extreme pH values (highly acidic or alkaline) can lead to chemical degradation (e.g., hydrolysis of the ester linkage), which might be misinterpreted as a solubility issue.

  • Excipient Interaction: In complex formulations, the pH can alter the charge and solubility of other components (excipients), which may indirectly affect the solubility of this compound.

  • Common Ion Effect: If the pH-adjusting buffers contain bromide ions, this could potentially suppress the dissolution of this compound bromide, although this is generally a minor effect in typical buffer systems.

Q6: What are the recommended solvents for this compound bromide?

A6: this compound bromide is soluble in organic solvents like DMSO and dimethylformamide (DMF), with solubilities of approximately 30 mg/mL and 5 mg/mL, respectively.[3] Its solubility in aqueous buffer (PBS, pH 7.2) is around 1 mg/mL.[3]

This compound Bromide Solubility Data

While a comprehensive pH-solubility profile for this compound bromide is not widely published, the table below provides known solubility data. As a quaternary ammonium compound, its aqueous solubility is not expected to change significantly across a physiologically relevant pH range (pH 2-8).

Solvent/MediumpHSolubility
PBS7.2~ 1 mg/mL[3][7]
DMSON/A~ 30 mg/mL[3][7]
DMFN/A~ 5 mg/mL[3][7]

Troubleshooting Guide for this compound Solubility Issues

Problem Potential Cause Recommended Solution
This compound bromide fails to dissolve in aqueous buffer. The concentration exceeds its intrinsic solubility limit (~1 mg/mL).Decrease the concentration of this compound bromide. Alternatively, for stock solutions, use an organic solvent like DMSO before diluting into the aqueous medium.[3]
Precipitate forms after dissolving in buffer. The solution is supersaturated or there is a change in temperature. It could also indicate chemical degradation over time.Prepare fresh solutions daily.[3] Ensure the temperature remains constant. If using a co-solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation.
Solution appears cloudy or hazy. Presence of insoluble impurities or formation of a fine precipitate.Filter the solution through a 0.22 µm filter. Ensure high-purity this compound bromide is used.
Inconsistent solubility results between experiments. Variations in buffer preparation, temperature, or equilibration time.Standardize the experimental protocol. Use a reliable method like the shake-flask method for determining equilibrium solubility and allow sufficient time (e.g., 24-72 hours) to reach equilibrium.[8][9]

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Buffer Solutions

This protocol describes the preparation of standard phosphate (B84403) and citrate (B86180) buffer solutions for solubility testing.

  • Prepare Stock Solutions:

    • 0.2 M Monobasic Sodium Phosphate (NaH₂PO₄)

    • 0.2 M Dibasic Sodium Phosphate (Na₂HPO₄)

    • 0.1 M Citric Acid

    • 0.1 M Sodium Citrate

  • Mix for Target pH:

    • Combine the stock solutions in the ratios specified in the table below to achieve the desired pH.

    • Verify the final pH with a calibrated pH meter and adjust with dilute NaOH or HCl if necessary.

  • Sterilization:

    • Filter the final buffer solution through a 0.22 µm sterile filter.

Target pHBuffer SystemComponent AComponent B
3.0Citrate82.0 mL of 0.1 M Citric Acid18.0 mL of 0.1 M Sodium Citrate
5.0Citrate48.5 mL of 0.1 M Citric Acid51.5 mL of 0.1 M Sodium Citrate
7.0Phosphate39.0 mL of 0.2 M NaH₂PO₄61.0 mL of 0.2 M Na₂HPO₄
8.0Phosphate5.3 mL of 0.2 M NaH₂PO₄94.7 mL of 0.2 M Na₂HPO₄
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[8][9]

  • Preparation: Add an excess amount of this compound bromide (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired pH buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Dilute the filtrate with an appropriate solvent for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.

Visual Guides

cluster_input Initial Observation cluster_investigation Troubleshooting Path cluster_solution Solutions start This compound Solubility Issue check_charge Is the issue pH-related ionization? start->check_charge is_quat No, this compound is a quaternary ammonium salt (permanently charged). check_charge->is_quat No check_concentration Is concentration > 1 mg/mL in aqueous buffer? is_quat->check_concentration check_stability Could degradation be occurring (extreme pH, age of solution)? check_concentration->check_stability No solution_conc Reduce concentration or use a co-solvent (DMSO) for stock solutions. check_concentration->solution_conc Yes solution_stability Use fresh solutions; avoid extreme pH values. check_stability->solution_stability Yes solution_verify Verify solubility with Shake-Flask Method. check_stability->solution_verify No

Caption: Troubleshooting workflow for this compound solubility.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis node_prep 1. Add excess this compound Bromide to buffer of known pH and volume. node_equil 2. Agitate at constant temperature for 24-72 hours. node_prep->node_equil node_sep 3. Centrifuge or let stand to sediment excess solid. node_equil->node_sep node_sample 4. Filter supernatant (0.22 µm filter). node_sep->node_sample node_quant 5. Quantify concentration (e.g., via HPLC). node_sample->node_quant

Caption: Experimental workflow for the Shake-Flask Method.

References

Technical Support Center: Minimizing Variability in Mepenzolate Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results involving mepenzolate (B1170382) bromide. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during in vitro experiments.

Troubleshooting Guides

High variability in experimental outcomes can obscure the true effects of this compound bromide. The following guides address common issues, their potential causes, and recommended solutions.

Issue 1: Inconsistent Antagonist Activity (Variable IC50 Values)

Question: My IC50 values for this compound bromide are inconsistent across experiments. What are the potential causes and how can I troubleshoot this?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Solubility and Stability This compound bromide has limited solubility in aqueous solutions.[1] Prepare fresh stock solutions in an appropriate organic solvent like DMSO or DMF and dilute into aqueous buffer immediately before use.[1] Avoid storing aqueous solutions for more than a day.[1] Visually inspect for precipitation after dilution.
Inconsistent Agonist Concentration Ensure the agonist concentration (e.g., carbachol, acetylcholine) is consistent and appropriate for the assay. An excessively high agonist concentration can overcome the competitive antagonism of this compound.
Variability in Cell Health and Passage Number Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. Regularly check for mycoplasma contamination.
Pipetting and Dilution Errors Calibrate pipettes regularly. Use a standardized serial dilution method and ensure thorough mixing at each step.
Inconsistent Incubation Times Standardize the pre-incubation time with this compound bromide before adding the agonist, as well as the agonist stimulation time.
Assay Conditions (pH, Temperature) Maintain consistent pH and temperature of buffers and incubation conditions across all experiments. The stability of some media components can be pH and temperature-dependent.[2][3]
Issue 2: High Background or Non-Specific Binding in Radioligand Binding Assays

Question: I am observing a high level of non-specific binding in my radioligand binding assay with this compound bromide. How can I reduce this?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Radioligand Concentration Too High Use a radioligand concentration at or below its Kd value to minimize non-specific binding.
Hydrophobic Interactions Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Consider adding a small amount of a non-ionic surfactant to the assay buffer.
Insufficient Washing Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.
Inappropriate Blocking Agents Optimize the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer.
Issue 3: No or Low Antagonist Effect Observed

Question: I am not observing the expected antagonist effect of this compound bromide in my functional assay. What should I check?

Potential Causes & Solutions:

Potential CauseRecommended Solution
Degraded this compound Bromide Stock Prepare a fresh stock solution of this compound bromide. Ensure proper storage of the solid compound at -20°C.[1]
Low Receptor Expression Confirm the expression of the target muscarinic receptor subtype (e.g., M2, M3) in your cell line using techniques like qPCR or Western blot.[4]
Incorrect Assay Setup Verify that the chosen functional assay (e.g., calcium influx, cAMP inhibition) is appropriate for the G-protein coupling of the target muscarinic receptor. M1, M3, and M5 receptors typically couple to Gq, leading to calcium mobilization, while M2 and M4 receptors couple to Gi/o, leading to cAMP inhibition.[5]
Off-Target Effects While this compound is a muscarinic antagonist, consider the possibility of off-target effects at high concentrations.[6] If possible, use a structurally different muscarinic antagonist to confirm that the observed effect is specific to muscarinic receptor blockade.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound bromide?

A1: this compound bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7] It competes with the endogenous ligand, acetylcholine, for binding to these receptors, thereby inhibiting downstream signaling pathways. It has shown affinity for both M2 and M3 receptor subtypes.[8]

Q2: How should I prepare and store this compound bromide solutions?

A2: this compound bromide is a solid that should be stored at -20°C.[1] For experimental use, prepare a stock solution in an organic solvent such as DMSO (solubility ~30 mg/mL) or DMF (solubility ~5 mg/mL).[1] Further dilutions into aqueous buffers like PBS (solubility ~1 mg/mL) should be made immediately before the experiment.[1] It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[1]

Q3: What are the expected Ki values for this compound bromide at human muscarinic receptors?

A3: The inhibitory constants (Ki) for this compound bromide at human muscarinic receptors have been reported as follows:

  • hM2R: 0.68 nM

  • hM3R: 2.6 nM

These values were determined in CHO-K1 cells expressing the respective human muscarinic receptors.[8]

Q4: Which cell lines are suitable for in vitro experiments with this compound bromide?

A4: Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells are commonly used for studying muscarinic receptor antagonists.[9][10][11][12] These cell lines can be stably or transiently transfected to express specific human muscarinic receptor subtypes (M1-M5).[9][13]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound bromide. Researchers can use this as a reference to compare with their own experimental results.

ParameterValueReceptor SubtypeCell LineReference
Ki (nM) 0.68hM2RCHO-K1[8]
Ki (nM) 2.6hM3RCHO-K1[8]

Note: IC50 values from functional assays are dependent on specific experimental conditions (e.g., agonist concentration) and may vary.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound bromide.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic receptor of interest.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a suitable radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration at or near its Kd.

  • Competition Curve:

    • In a 96-well plate, add a constant concentration of radioligand to each well.

    • Add increasing concentrations of this compound bromide (e.g., 10-12 concentrations ranging from 1 pM to 10 µM).

    • Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Functional Assay (for M1, M3, M5 Receptors)

Objective: To measure the inhibitory effect of this compound bromide on agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells expressing the target muscarinic receptor (M1, M3, or M5) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound bromide or vehicle control for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a pre-determined concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80 concentration) to stimulate the receptors.

  • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader capable of kinetic reads.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist-induced response against the logarithm of the this compound bromide concentration.

    • Determine the IC50 value for this compound bromide using non-linear regression analysis.

Visualizations

Signaling Pathway of this compound Bromide at M3 Muscarinic Receptors

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound Bromide (Antagonist) This compound->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates

This compound blocks M3 receptor activation.

Experimental Workflow for a Calcium Influx Assay

Calcium_Influx_Workflow Start Start Plate_Cells Plate CHO/HEK293 cells expressing M3 receptor Start->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Pre_incubation Pre-incubate with This compound Bromide Dye_Loading->Pre_incubation Agonist_Addition Add Carbachol (Agonist) Pre_incubation->Agonist_Addition Measure_Fluorescence Measure fluorescence change (Kinetic Read) Agonist_Addition->Measure_Fluorescence Data_Analysis Analyze data and determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a calcium influx assay.

Troubleshooting Logic for Inconsistent IC50 Values

Troubleshooting_Logic Problem Inconsistent IC50 Values Check_Compound Check Compound Preparation & Stability Problem->Check_Compound Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Assay Check Assay Parameters Problem->Check_Assay Solution_Compound Prepare fresh stock, avoid aqueous storage Check_Compound->Solution_Compound Solution_Cells Use consistent, low passage cells Check_Cells->Solution_Cells Solution_Assay Standardize agonist conc., incubation times, pH, temp. Check_Assay->Solution_Assay

Troubleshooting inconsistent IC50 values.

References

Mepenzolate Stock Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term stability of mepenzolate (B1170382) stock solutions, addressing common questions and troubleshooting issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound bromide stock solutions?

A1: this compound bromide is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For aqueous solutions, it can be dissolved directly in aqueous buffers like PBS (pH 7.2).[1]

Q2: What are the recommended storage conditions and stability for solid this compound bromide?

A2: Solid this compound bromide should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q3: What is the recommended storage duration for this compound bromide stock solutions?

A3: The stability of this compound bromide stock solutions depends on the solvent and storage temperature. It is recommended to store stock solutions in sealed containers, protected from moisture.[2] Aqueous solutions are not recommended for storage for more than one day.[1]

Data Presentation: this compound Bromide Stock Solution Stability

Storage TemperatureSolventRecommended Storage Duration
-80°COrganic Solvent (e.g., DMSO)Up to 6 months[2]
-20°COrganic Solvent (e.g., DMSO)Up to 1 month[2]
Room TemperatureAqueous Buffer (e.g., PBS)Not recommended for more than one day[1]

Q4: What are the potential degradation pathways for this compound?

A4: this compound contains an ester linkage, which makes it susceptible to hydrolysis, especially in aqueous solutions.[3] Hydrolysis is a common degradation pathway for pharmaceuticals containing ester groups and can be catalyzed by acidic or basic conditions.[3]

Troubleshooting Guide

Issue 1: Precipitation observed in stock solution upon thawing.

  • Possible Cause: The concentration of the stock solution may be too high, leading to precipitation at lower temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • If the precipitate remains, centrifuge the vial to pellet the precipitate and use the supernatant. Note that the actual concentration may be lower than intended.

    • For future preparations, consider preparing a lower concentration stock solution.

Issue 2: Loss of drug activity in an experiment.

  • Possible Cause 1: Improper storage of the stock solution. Storing aqueous solutions for extended periods or repeated freeze-thaw cycles of organic stock solutions can lead to degradation.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions for critical experiments.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation in experimental media. The aqueous nature and pH of cell culture or assay buffers can lead to the hydrolysis of this compound.

  • Troubleshooting Steps:

    • Prepare working dilutions immediately before use.

    • Minimize the time the compound is in aqueous media before the experiment begins.

    • Perform a quality control check of the stock solution using an analytical method like HPLC to confirm its integrity.

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Stock Solution

  • Material Preparation: Allow the solid this compound bromide vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Aseptically weigh the desired amount of this compound bromide powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.

  • Aliquoting and Storage: Distribute the stock solution into single-use, sterile amber vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound solutions. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound bromide.

  • Procedure:

    • Prepare a standard curve with known concentrations of a freshly prepared this compound bromide solution.

    • Inject samples of the stored stock solution at various time points.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

    • Quantify the amount of remaining this compound bromide by comparing its peak area to the standard curve.

Visualizations

Mepenzolate_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Cellular_Response Cellular Response (e.g., Contraction) M3_Receptor->Cellular_Response Activates This compound This compound This compound->M3_Receptor Blocks

Caption: Mechanism of action of this compound as a muscarinic antagonist.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_m20 Store at -20°C Aliquot->Store_m20 Store_m80 Store at -80°C Aliquot->Store_m80 Store_RT Store at Room Temp (for aqueous stability) Aliquot->Store_RT Time_Points Sample at Various Time Points (T0, T1, T2...) Store_m20->Time_Points Store_m80->Time_Points Store_RT->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify Parent Compound and Degradation Products HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound stock solutions.

References

Validation & Comparative

A Comparative Guide to the Antimuscarinic Activity of Mepenzolate and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimuscarinic properties of mepenzolate (B1170382) bromide and atropine (B194438), focusing on their receptor binding affinities and functional activities supported by experimental data. This compound is a quaternary ammonium (B1175870) antimuscarinic agent primarily used for gastrointestinal disorders, while atropine is a tertiary amine and one of the oldest and most well-characterized non-selective muscarinic receptor antagonists.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs). They bind to these receptors without activating them, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and initiating a cellular response. This blockade of the parasympathetic nervous system leads to various physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate.

ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Binds & Activates Response Cellular Response Receptor->Response Initiates Signal Antagonist This compound / Atropine Antagonist->Receptor Binds & Blocks

Figure 1: General mechanism of competitive antagonism at muscarinic receptors.

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M2 and M3 subtypes are particularly relevant for the peripheral effects of these drugs. M2 receptors, prevalent in the heart, are coupled to Gi proteins, which inhibit adenylyl cyclase. M3 receptors, found in smooth muscle and glands, are coupled to Gq proteins, which activate the phospholipase C pathway.[1]

cluster_M2 M2 Receptor Pathway cluster_M3 M3 Receptor Pathway M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Figure 2: Downstream signaling pathways for M2 and M3 muscarinic receptors.

Comparative Analysis of Antimuscarinic Activity

The activity of this compound and atropine can be compared at the level of receptor binding (affinity) and functional antagonism (potency).

Receptor Binding Affinity

Binding affinity is typically quantified by the inhibitor constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.

The available data, compiled from different studies, shows that both this compound and atropine have high affinity for muscarinic receptors. This compound demonstrates nanomolar affinity for human M2 and M3 receptors.[1] Atropine is a non-selective antagonist with high affinity across all five receptor subtypes.

CompoundReceptor SubtypeSpeciesKi (nM)Source
This compound Bromide hM2RHuman0.68[1]
hM3RHuman2.6[1]
Atropine M1Rat1.21 (pKi 8.92)[2]
M2Rat~1 (KD)[3]
M3Rat~2.75 (pKi 8.56)[2]
M4Rat--
M5Rat--
Note: Data for this compound and atropine are from separate studies and may not be directly comparable due to different experimental conditions.
In Vitro Functional Potency (pA2)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist, with higher values indicating greater potency. To date, published studies reporting a pA2 value for this compound from a Schild plot analysis are not available.

Atropine, however, has been extensively characterized. It consistently demonstrates high potency as a competitive antagonist across various tissues, with pA2 values typically ranging from 8.0 to 9.2.

TissueSpeciesAgonist UsedAtropine pA2 ValueSource
Gastric FundusGuinea PigBethanechol8.16[4][5]
Gastric Smooth MuscleGuinea PigBethanechol8.52[4][5]
Colon (Circular Muscle)HumanCarbachol8.72[6]
Colon (Longitudinal Muscle)HumanCarbachol8.60[6]
Pancreatic AciniRatCarbachol9.15[2]
LungRatAcetylcholine9.01[7]
In Vivo Functional Comparison

A direct comparison of the mydriatic (pupil-dilating) effects of this compound and atropine has been conducted in rabbits. This study provides valuable in vivo data on the onset and duration of their antimuscarinic action. While both agents had a similar rapid onset, this compound showed a significantly longer duration of action.[7]

ParameterThis compoundAtropine
Time to Onset (Half-Time) ~5 minutes~5 minutes
Duration (Half-Time for Offset) ~34 hours~18 hours
Time to Complete Elimination of Effect 74 hours74 hours
Data from a comparative pupillographic analysis in rabbits.[7]

Experimental Methodologies

Accurate comparison of drug activity relies on standardized and robust experimental protocols. The following sections detail the methodologies used to obtain the data presented in this guide.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound by quantifying its ability to compete with a known radiolabeled ligand for binding to a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells transfected with a single human muscarinic receptor subtype).

  • Assay Setup: In a 96-well plate, the following components are added in triplicate:

    • Total Binding Wells: Cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and assay buffer.

    • Non-specific Binding (NSB) Wells: Cell membranes, radiolabeled antagonist, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to saturate the receptors.

    • Competition Wells: Cell membranes, radiolabeled antagonist, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression.

    • The IC50 is converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay and Schild Analysis (for pA2 Determination)

This method determines the potency of a competitive antagonist by measuring its effect on the dose-response curve of an agonist in an isolated tissue preparation.

start Prepare Isolated Tissue (e.g., Guinea Pig Ileum) crc1 Generate Agonist Concentration-Response Curve (CRC) start->crc1 add_ant Wash Tissue & Add Fixed Concentration of Antagonist crc1->add_ant crc2 Generate New Agonist CRC in Presence of Antagonist add_ant->crc2 calc_dr Calculate Dose Ratio (DR) crc2->calc_dr repeat Repeat for Multiple Antagonist Concentrations calc_dr->repeat repeat->add_ant Yes plot Construct Schild Plot: log(DR-1) vs. -log[Antagonist] repeat->plot No pa2 Determine pA2 (x-intercept of plot) plot->pa2

References

A Comparative Analysis of Mepenzolate and Glycopyrrolate for Anticholinergic Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of mepenzolate (B1170382) and glycopyrrolate (B1671915), two quaternary ammonium (B1175870) antimuscarinic agents. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles, supported by available data and experimental methodologies.

Introduction and Chemical Structure

This compound and glycopyrrolate are synthetic anticholinergic drugs that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors.[1][2] Their primary therapeutic applications have been in managing gastrointestinal disorders, such as peptic ulcers, by reducing gastric acid secretion and intestinal motility.[3][4][5]

A key structural feature of both compounds is the presence of a quaternary ammonium group. This positively charged moiety renders the molecules highly polar and limits their ability to cross lipid membranes, most notably the blood-brain barrier.[1][6][7] This structural characteristic significantly reduces the incidence of central nervous system (CNS) side effects (e.g., confusion, drowsiness) that are common with tertiary amine anticholinergics like atropine.[7][8]

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and glycopyrrolate exert their effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the surface of effector cells.[1][9] These receptors are involved in mediating the parasympathetic ("rest and digest") nervous system's functions. By inhibiting ACh, these drugs reduce smooth muscle contraction and secretions in various organs.[6]

In the context of peptic ulcer treatment, the antagonism of M1 and M3 receptors on parietal cells and ECL cells in the stomach lining is particularly relevant, as it leads to a decrease in gastric acid secretion.[3]

G General Signaling Pathway of Muscarinic Antagonists cluster_0 cluster_1 ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M2, M3, M4, M5) ACh->Receptor Binds & Activates G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Block Competitive Blockade Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Secretion, Contraction) Effector->Response Leads to Antagonist Antagonist (this compound or Glycopyrrolate) Antagonist->Receptor Competitively Binds

Figure 1: Mechanism of Muscarinic Receptor Antagonism.

Comparative Pharmacological Profile

While both drugs share a common mechanism, their pharmacological profiles exhibit differences in receptor affinity and pharmacokinetics. Direct head-to-head comparative studies are limited in the published literature; therefore, this analysis is based on data from individual studies.

Muscarinic Receptor Binding Affinity

Glycopyrrolate has been extensively studied, showing high affinity for muscarinic receptors in the nanomolar range.[10][11][12] In contrast, quantitative binding data for this compound is less available.

Parameter This compound Glycopyrrolate
Receptor Subtype Selectivity (R)-enantiomer shows higher affinity for M2 and M3 vs. (S)-enantiomer.[13]Generally considered non-selective for M1-M3 receptors.[10][11][12] Some studies suggest high, equipotent affinity for M1-M5.[14]
Binding Affinity (Ki) Specific Ki values are not readily available in the cited literature.Human Airways: 0.5 - 3.6 nM (non-selective)[10][12] Guinea-pig Brain: 0.60 nM (M1), 0.03 nM (M2)[15]
Pharmacokinetics

The quaternary ammonium structure of both drugs leads to poor and variable oral absorption.

Parameter This compound Glycopyrrolate
Oral Bioavailability Low / Incomplete absorption.[1]Poor, approximately 3%.[16]
Onset of Action (IV) Not applicable (Oral formulation)Within 1 minute.[9]
Elimination Half-life Not well-defined in available literature.~50 minutes (IV).[9]
Excretion 3% to 22% of an oral dose is excreted in urine.Primarily excreted unchanged in urine (~80% after IM injection).[8][16]
CNS Penetration Minimal, due to quaternary structure.[6]Minimal, does not readily cross the blood-brain barrier.[7][8]

Experimental Protocols

The characterization of antimuscarinic agents like this compound and glycopyrrolate relies on standardized in vitro and in vivo assays.

In Vitro: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. It measures the ability of the unlabeled test drug to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, etc.).[17]

  • Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[17][18]

  • Test Compound: this compound or glycopyrrolate, dissolved and serially diluted.

  • Control for Non-specific Binding: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.[17]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[17]

  • Equipment: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. Prepare the radioligand solution at a concentration near its dissociation constant (Kd).

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), the unlabeled antagonist (for non-specific binding), or the test compound (for competition).[19]

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[17]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[19]

G cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay P1 Prepare Reagents: - Cell Membranes (Receptor) - [³H]-Radioligand - Test Compound (Serial Dilutions) - Assay Buffer P2 Plate Setup (96-well): Combine Membranes, Radioligand, & Test Compound/Controls P1->P2 P3 Incubate: Allow binding to reach equilibrium (e.g., 60-90 min at 25°C) P2->P3 P4 Filter & Wash: Separate bound from unbound ligand using a cell harvester P3->P4 P5 Quantify Radioactivity: Use scintillation counter to measure counts per minute (CPM) P4->P5 P6 Data Analysis: - Calculate IC50 from inhibition curve - Convert IC50 to Ki using Cheng-Prusoff equation P5->P6

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

In Vivo: Gastric Acid Secretion Assay (Pentagastrin Stimulation Model)

This in vivo model assesses the ability of an anticholinergic drug to inhibit gastric acid secretion stimulated by an agent like pentagastrin (B549294).

Objective: To evaluate the antisecretory effect of a test compound in an animal model.

Materials:

  • Animals: Rats or other suitable laboratory animals, fasted overnight.

  • Stimulant: Pentagastrin.[20][21]

  • Test Compound: this compound or glycopyrrolate, prepared for oral or parenteral administration.

  • Anesthesia: As required for surgical procedures.

  • Equipment: Gastric tubes, pH meter, titration equipment.

Procedure:

  • Animal Preparation: Healthy adult rats are fasted for 24-36 hours with free access to water.[22]

  • Drug Administration: The test compound or vehicle (control) is administered to the animals at a predetermined time before the stimulant.

  • Stimulation: Gastric acid secretion is stimulated by administering pentagastrin (e.g., via infusion).[21]

  • Sample Collection: At set time intervals, gastric juice is collected via a gastric tube.[21]

  • Analysis: The collected gastric juice is analyzed for volume, pH, and total acid output (determined by titration with NaOH).

  • Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated by comparing the results to the vehicle-treated control group.

Conclusion

This compound and glycopyrrolate are both peripherally acting antimuscarinic agents, a property conferred by their quaternary ammonium structure which limits CNS penetration. Glycopyrrolate has been more extensively characterized, with substantial data available on its high-affinity binding to all muscarinic receptor subtypes and its pharmacokinetic profile. It is used in a variety of clinical settings, including peptic ulcer disease, anesthesia, and for reducing sialorrhea.[4][9]

This compound is also indicated for peptic ulcer disease, but quantitative data, particularly regarding its receptor binding affinities, is less prevalent in the literature. The available information suggests it is effective in reducing gastric secretions, though direct comparative studies with glycopyrrolate are lacking. For researchers, glycopyrrolate offers a more thoroughly documented pharmacological profile, while the study of this compound and its enantiomers could present an opportunity for further characterization.

References

Mepenzolate's Anti-inflammatory Effects: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of mepenzolate (B1170382), supported by available experimental data. This compound, a muscarinic receptor antagonist, has demonstrated anti-inflammatory effects independent of its anticholinergic activity, suggesting a novel mechanism of action with therapeutic potential.

This compound's Anti-inflammatory Profile: Beyond Muscarinic Antagonism

This compound bromide has shown promise in preclinical studies for its ability to mitigate inflammation. This activity is attributed to its chemical structure, particularly the presence of double phenyl rings, rather than its ability to block muscarinic receptors. This distinction is significant, as other muscarinic antagonists have not demonstrated similar anti-inflammatory efficacy.

The proposed mechanisms underlying this compound's anti-inflammatory action include the inhibition of NADPH oxidase activity, leading to a reduction in reactive oxygen species (ROS), and the modulation of the nuclear factor-κB (NF-κB) signaling pathway.[1]

Comparative Efficacy of this compound and its Derivatives

While direct comparisons with classical non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are limited in publicly available literature, studies on this compound derivatives provide valuable insights into its relative potency.

In a mouse model of pulmonary emphysema induced by porcine pancreatic elastase, a derivative of this compound, (R)-(-)-12, demonstrated a significant advantage over tiotropium, a widely used long-acting muscarinic antagonist. While both compounds have bronchodilatory effects, only the this compound derivative suppressed the inflammatory response leading to emphysema. This suggests that this compound's anti-inflammatory action offers a distinct therapeutic benefit beyond what is achievable with standard anticholinergic agents in this disease model.

Furthermore, studies on hybrid compounds of this compound, such as MP-AD and MP-GC, have shown that they retain the anti-inflammatory activity equivalent to the parent this compound molecule.[2] This underscores the robustness of the diphenyl structure for eliciting this effect.

A study on diabetic wound healing in mice provides quantitative data on this compound's effect on key inflammatory mediators. Treatment with this compound bromide led to a significant decrease in the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). Conversely, it increased the levels of the pro-healing cytokine transforming growth factor-β1 (TGF-β1) and vascular endothelial growth factor (VEGF).

Table 1: Effect of this compound Bromide on Cytokine Levels in Diabetic Wound Healing

CytokineChange with this compound Treatment
IL-1βDecreased
TNF-αDecreased
IL-6Decreased
TGF-β1Increased
VEGFIncreased

Experimental Methodologies

The following outlines the typical experimental protocols used to assess the anti-inflammatory effects of this compound and its derivatives.

In Vivo Models
  • Elastase-Induced Pulmonary Emphysema in Mice: This model is used to simulate the inflammatory processes seen in chronic obstructive pulmonary disease (COPD).

    • Induction: Mice are intratracheally administered with porcine pancreatic elastase to induce lung inflammation and damage.

    • Treatment: this compound, its derivatives, or comparator drugs are administered, often intratracheally, before or after elastase instillation.

    • Assessment: The severity of emphysema is evaluated by measuring the mean linear intercept of the alveoli. Inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) is quantified, and cytokine levels in the BALF are measured using ELISA.[1]

  • Diabetic Wound Healing Model: This model assesses the effect of a compound on the inflammatory phase of wound repair.

    • Model: Genetically diabetic mice (e.g., db/db mice) are used. Full-thickness excisional wounds are created on the dorsum.

    • Treatment: this compound bromide is topically applied to the wounds.

    • Assessment: Wound closure rates are measured over time. Histological analysis is performed to assess tissue regeneration and inflammatory cell infiltration. Cytokine levels in the wound tissue are quantified using methods like ELISA or quantitative PCR.

In Vitro Assays
  • Muscarinic Receptor Binding Assay: This assay determines the affinity of this compound and its derivatives for muscarinic receptors (e.g., M3 receptor). This is crucial to differentiate its anti-inflammatory effects from its anticholinergic activity.

  • NADPH Oxidase Activity Assay: This assay measures the production of superoxide (B77818) radicals to assess the inhibitory effect of this compound on NADPH oxidase.

  • NF-κB Activation Assay: The effect of this compound on the NF-κB signaling pathway can be assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) using techniques like Western blotting or immunofluorescence in cell lines stimulated with an inflammatory agent (e.g., lipopolysaccharide).

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Mepenzolate_Anti_Inflammatory_Pathway This compound's Proposed Anti-inflammatory Signaling Pathway cluster_cell Target Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., Elastase, LPS) Receptor Receptor Activation Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_Cytoplasm NF-κB (p65/p50) IkB->NFkB_Cytoplasm Inhibition NFkB_Nucleus NF-κB (p65/p50) NFkB_Cytoplasm->NFkB_Nucleus Translocation Gene_Transcription Gene Transcription NFkB_Nucleus->Gene_Transcription Pro_Inflammatory_Mediators Pro-inflammatory Mediators (IL-1β, TNF-α, IL-6) Gene_Transcription->Pro_Inflammatory_Mediators This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

The following diagram illustrates a general experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.

Experimental_Workflow In Vivo Anti-inflammatory Evaluation Workflow Animal_Model Induce Inflammatory Model (e.g., Elastase-induced Lung Injury) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Comparator Drug Animal_Model->Treatment_Groups Administration Administer Treatment Treatment_Groups->Administration Sample_Collection Sample Collection (BALF, Lung Tissue) Administration->Sample_Collection Analysis Analysis: - Cell Counts - Cytokine Levels (ELISA) - Histopathology Sample_Collection->Analysis Data_Comparison Compare Results Analysis->Data_Comparison

Caption: A generalized workflow for in vivo assessment of this compound's anti-inflammatory effects.

References

A Comparative Analysis of Mepenzolate Enantiomers: Unraveling Stereospecificity in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of mepenzolate (B1170382) bromide. This document synthesizes available experimental data to highlight the stereoselective interactions of these molecules with their biological targets, offering insights for future drug design and development.

This compound bromide, a muscarinic receptor antagonist, possesses a chiral center, leading to the existence of two enantiomeric forms: (R)-mepenzolate and (S)-mepenzolate. Emerging research indicates that these enantiomers exhibit distinct pharmacological profiles, particularly in their interaction with muscarinic receptors and their subsequent physiological effects. This comparison guide delves into the differences in their receptor binding affinity, bronchodilatory activity, and anti-inflammatory effects.

Data Summary: (R)-Mepenzolate vs. (S)-Mepenzolate

The following table summarizes the comparative biological activities of the this compound enantiomers based on available in vitro and in vivo studies.

Biological Activity(R)-Mepenzolate(S)-MepenzolateKey Findings
Muscarinic M3 Receptor Affinity Higher AffinityLower AffinityA filter-binding assay revealed that (R)-mepenzolate has a greater affinity for the muscarinic M3 receptor.[1]
Bronchodilatory Activity (in vivo) SuperiorInferiorIn vivo studies demonstrated that the bronchodilatory effect of (R)-mepenzolate was more potent than that of (S)-mepenzolate.[1][2]
Anti-inflammatory Activity IndistinguishableIndistinguishableThe anti-inflammatory properties of both enantiomers were found to be comparable.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound enantiomers.

Muscarinic M3 Receptor Binding Assay (Filter-Binding Assay)

This in vitro assay is designed to determine the binding affinity of the this compound enantiomers to the human muscarinic M3 receptor (hM3R).

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO)-K1 cells stably expressing the hM3R are prepared.

  • Incubation: The cell membranes are incubated with a radiolabeled ligand, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled competitor (either (R)- or (S)-mepenzolate).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

In Vivo Bronchodilatory Activity Assay (Mouse Model)

This assay evaluates the ability of this compound enantiomers to protect against bronchoconstriction in a living organism.

  • Animal Model: Male BALB/c mice are commonly used.

  • Drug Administration: The this compound enantiomers are administered to the mice, typically via intratracheal instillation to ensure direct delivery to the lungs.

  • Bronchoconstriction Induction: After a set period, bronchoconstriction is induced by administering a contractile agent, such as methacholine, via nebulization.

  • Measurement of Airway Resistance: Airway resistance is measured using a whole-body plethysmography system.

  • Data Analysis: The dose-dependent inhibitory effect of each enantiomer on the methacholine-induced increase in airway resistance is evaluated to determine their respective bronchodilatory potency.

In Vivo Anti-inflammatory Activity Assay

This assay assesses the anti-inflammatory effects of the this compound enantiomers in a mouse model of pulmonary inflammation.

  • Induction of Inflammation: Pulmonary inflammation is induced in mice by intratracheal administration of an inflammatory agent, such as lipopolysaccharide (LPS) from Escherichia coli.

  • Drug Administration: The this compound enantiomers are administered to the mice, typically 30 minutes after the inflammatory challenge.

  • Bronchoalveolar Lavage (BAL): At a specified time point after LPS administration (e.g., 6 hours), the mice are euthanized, and BAL is performed to collect cells from the lungs.

  • Cell Counting: The total number of cells and the number of neutrophils in the BAL fluid are determined using a cell counter and microscopic examination of stained cytospin preparations.

  • Data Analysis: The ability of each enantiomer to reduce the LPS-induced increase in the number of total cells and neutrophils in the BAL fluid is quantified to assess their anti-inflammatory activity.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis R_Mep (R)-Mepenzolate Binding_Assay Muscarinic M3 Receptor Binding Assay R_Mep->Binding_Assay Broncho_Assay Bronchodilatory Activity Assay R_Mep->Broncho_Assay AntiInflam_Assay Anti-inflammatory Activity Assay R_Mep->AntiInflam_Assay S_Mep (S)-Mepenzolate S_Mep->Binding_Assay S_Mep->Broncho_Assay S_Mep->AntiInflam_Assay Affinity Higher Affinity (R > S) Binding_Assay->Affinity Broncho_Result Superior Activity (R > S) Broncho_Assay->Broncho_Result AntiInflam_Result Indistinguishable Activity (R ≈ S) AntiInflam_Assay->AntiInflam_Result M3_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mep This compound (Antagonist) M3R Muscarinic M3 Receptor Mep->M3R Blocks ACh Acetylcholine (Agonist) ACh->M3R Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to

References

A Comparative Guide to the Cross-Validation of Mepenzolate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of mepenzolate (B1170382), a quaternary ammonium (B1175870) anticholinergic agent. The cross-validation of these assays is crucial for ensuring data integrity and consistency across different studies and laboratories in the drug development process. This document summarizes the performance of common analytical techniques, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate assay for your research needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two commonly employed techniques for the analysis of anticholinergic compounds. The following table summarizes the typical performance characteristics of these methods based on validation studies of structurally related anticholinergic drugs, providing a baseline for what can be expected for this compound assays.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Linearity Range 60-140 µg/mL (for Glycopyrrolate)5-30 µg/mL (for Mebendazole)[1]
Correlation Coefficient (r²) > 0.9990.999[1]
Accuracy (% Recovery) 99.12-99.73% (for Glycopyrrolate)[2]99.22-99.54% (for Mebendazole)[1]
Precision (% RSD) < 2.0%Intraday: 0.05-0.20%, Interday: 0.05-0.15% (for Mebendazole)[1]
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range0.986 µg/mL (for Mebendazole)[1]
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range2.988 µg/mL (for Mebendazole)[1]
Specificity High (separation from excipients and degradation products)Lower (potential for interference from absorbing species)
Throughput Lower (longer run times per sample)Higher (faster analysis)
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical assays. Below are representative protocols for HPLC and UV-Vis spectrophotometric methods, adapted from validated assays for similar anticholinergic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the assay of Glycopyrrolate, a quaternary ammonium anticholinergic drug.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3 (or equivalent C18 column).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer), acetonitrile, and methanol. The exact ratio should be optimized for this compound.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 222 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound bromide reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 60-140 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, dissolve and dilute the sample in the mobile phase to a concentration within the linear range of the assay.

3. Validation Parameters:

  • Specificity: Analyze blank, placebo, and this compound-spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same concentration on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

UV-Visible Spectrophotometric Method

This protocol is based on a validated method for the determination of Mebendazole.[1] A similar approach can be adapted for this compound, potentially with the use of a complexing agent to enhance absorbance, as has been done for methscopolamine (B88490) bromide.[3]

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

2. Reagents and Solutions:

  • Solvent: Phosphate buffer (pH 6.8) or another suitable solvent in which this compound is stable and exhibits good absorbance.

  • Standard Stock Solution: Prepare a stock solution of this compound bromide in the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5-30 µg/mL).

3. Analytical Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan the UV spectrum of a this compound standard solution to determine the wavelength of maximum absorbance.

  • Calibration Curve: Measure the absorbance of the working standard solutions at the λmax and plot absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Calculate the concentration of this compound from the calibration curve.

4. Validation Parameters:

  • Linearity: Establish the linear range by analyzing the working standard solutions.

  • Accuracy: Determine the accuracy through recovery studies by adding known amounts of this compound to a placebo.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods or laboratories produce comparable results. This process is essential when transferring a method or when comparing data from different sources.

CrossValidationWorkflow A Method 1 (e.g., HPLC) Validated at Site A D Analysis of Samples by Both Methods A->D B Method 2 (e.g., UV-Vis) Validated at Site B B->D C Sample Set (Spiked QCs & Incurred Samples) C->D E Data Comparison (Statistical Analysis) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated (Data are comparable) F->G Yes H Investigate Discrepancies (Method bias, sample handling, etc.) F->H No MethodSelectionLogic cluster_factors Decision Factors cluster_methods Analytical Methods A High Specificity Required? HPLC HPLC A->HPLC Yes UVVis UV-Vis Spectrophotometry A->UVVis No B High Throughput Needed? B->HPLC No B->UVVis Yes C Low Concentration Levels? C->HPLC Yes C->UVVis No D Budget & Instrument Availability D->HPLC High D->UVVis Low

References

Mepenzolate: A Comparative Efficacy Analysis Against Other Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of mepenzolate (B1170382) bromide with other anticholinergic agents. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of its therapeutic potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

This compound bromide is a quaternary ammonium (B1175870) anticholinergic agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasm and glandular secretion.[2][3] Historically, it has been used as an adjunct in the treatment of peptic ulcer disease and to alleviate symptoms of irritable bowel syndrome (IBS).[4][5] However, the advent of more potent and selective drugs has led to a decline in its use.[6]

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound with other anticholinergics for its primary indications are limited in recent literature. Much of the available data is from older studies. Therefore, this comparison often relies on indirect evidence and comparisons within the broader class of antispasmodic and antisecretory anticholinergic drugs.

Peptic Ulcer Disease

Anticholinergics, including this compound, were historically used to reduce gastric acid secretion in the management of peptic ulcers.[7][8] Their efficacy in this indication has largely been surpassed by proton pump inhibitors (PPIs) and H2 receptor antagonists.[9][10]

One study compared the effect of an anticholinergic/antacid combination with cimetidine (B194882) and a placebo in the treatment of active peptic ulcers. The anticholinergic used in this study was L-hyoscyamine. After 6 weeks of treatment, the healing rate for the antacid/anticholinergic group was 96%, compared to 83% for cimetidine and 33% for placebo.[11] While not a direct comparison with this compound, this study provides context for the efficacy of anticholinergics in this therapeutic area.

Another study highlighted that cimetidine decreased meal-stimulated gastric acid secretion significantly more than an optimal effective dose of propantheline (B1209224) bromide.[12] A comparative study on the effect of glycopyrrolate (B1671915) and propantheline on basal gastric secretion was also identified, though the abstract does not provide quantitative results.[13]

Irritable Bowel Syndrome (IBS)

This compound has been studied in the context of "mucomembranous colitis," an older term for what is now largely understood as IBS.[4] Antispasmodics, a class that includes anticholinergics like this compound and dicyclomine, are recommended for the treatment of global IBS symptoms and abdominal pain.[14][15]

A systematic review of antispasmodic agents for IBS found that as a class, they are more effective than placebo.[14][16] For instance, a meta-analysis showed a significant benefit for antispasmodics over placebo for the improvement of abdominal pain and global assessment of symptoms.[16] However, the quality of many of the included studies was variable.[16]

Data Presentation

Muscarinic Receptor Binding Affinities

The therapeutic and adverse effects of anticholinergic drugs are determined by their binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The table below summarizes the available binding affinities (Ki in nM) for this compound and other selected anticholinergics. A lower Ki value indicates a higher binding affinity.

DrugM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Propantheline Data Not Available[1]Data Not Available[1]Data Not Available[1]Data Not Available[1]Data Not Available[1]
Glycopyrrolate Data Not Available~1.89[8]~1.69[8]Data Not AvailableData Not Available
Atropine ~5.35 (k')[17]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dicyclomine 5.1[4]54.6[4]Lower affinity than M1[4]Data Not AvailableData Not Available
Hyoscyamine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ipratropium Bromide 2.9[2]2.0[2]1.7[2]Data Not AvailableData Not Available
Aclidinium Bromide 0.1[2]0.14[2]0.14[2]0.21[2]0.16[2]

Note: The available quantitative data for the binding affinities of this compound and propantheline are limited in publicly accessible literature.

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the inhibition constant (Ki) of an anticholinergic drug for muscarinic receptors.[1][2]

Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (e.g., this compound bromide).

  • Assay buffer.

  • Wash buffer.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand to a concentration near its dissociation constant (Kd).

  • Assay Setup: In a 96-well filter plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: High concentration of atropine, radioligand, and membrane preparation.

    • Competition Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate and washing with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Clinical Trial Protocol for Efficacy in Irritable Bowel Syndrome

The following is a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an antispasmodic agent in patients with IBS.[14][16]

Objective: To assess the efficacy and safety of the test drug compared to placebo in providing adequate relief of abdominal pain and global IBS symptoms.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Adult patients (e.g., 18-65 years) diagnosed with IBS according to Rome IV criteria.

  • Patients experiencing a certain frequency and severity of abdominal pain and altered bowel habits at baseline.

Exclusion Criteria:

  • History of other gastrointestinal diseases that could explain the symptoms.

  • Previous abdominal surgery that could interfere with the study.

  • Use of medications that could affect gastrointestinal motility or sensitivity.

Intervention:

  • Test Group: Oral administration of the test drug (e.g., this compound bromide) at a specified dose and frequency for a defined period (e.g., 4-12 weeks).

  • Control Group: Oral administration of a matching placebo.

Outcome Measures:

  • Primary Endpoint: Proportion of patients who are responders, defined as having a clinically meaningful improvement in both abdominal pain and stool consistency for a specified number of weeks during the treatment period.

  • Secondary Endpoints:

    • Change from baseline in weekly average of worst abdominal pain score.

    • Change from baseline in stool frequency and consistency (using the Bristol Stool Form Scale).

    • Patient-reported global assessment of symptom relief.

    • Incidence and severity of adverse events.

Data Collection: Patient diaries for daily recording of symptoms, stool characteristics, and any adverse events.

Statistical Analysis: Comparison of the proportion of responders between the treatment and placebo groups using appropriate statistical tests (e.g., chi-square test). Analysis of secondary endpoints using methods such as ANCOVA.

Mandatory Visualization

Anticholinergic_Signaling_Pathway cluster_Gq Gq-coupled Pathway (M1, M3, M5) cluster_Gi Gi-coupled Pathway (M2, M4) ACh_Gq Acetylcholine M_Gq Muscarinic Receptor (M1, M3, M5) ACh_Gq->M_Gq Gq Gq protein M_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) activation DAG->PKC Cell_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cell_Response_Gq PKC->Cell_Response_Gq ACh_Gi Acetylcholine M_Gi Muscarinic Receptor (M2, M4) ACh_Gi->M_Gi Gi Gi protein M_Gi->Gi activates AC Adenylate Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion Cell_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cell_Response_Gi This compound This compound (Anticholinergic) This compound->M_Gq blocks This compound->M_Gi blocks

Muscarinic receptor signaling pathways and anticholinergic inhibition.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of Test Compound - Radioligand solution - Membrane preparations prep_plates Prepare 96-well filter plates prep_reagents->prep_plates add_components Add components to wells: - Total Binding - Non-specific Binding - Competition Binding prep_plates->add_components incubation Incubate to reach equilibrium (e.g., 60-120 min at RT) add_components->incubation filtration Filter and wash wells incubation->filtration add_scintillant Add scintillation cocktail filtration->add_scintillant read_plate Read radioactivity in scintillation counter add_scintillant->read_plate generate_curve Generate competition binding curve read_plate->generate_curve calculate_ic50 Determine IC50 value generate_curve->calculate_ic50 calculate_ki Calculate Ki value using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Comparison of Mepenzolate and Tiotropium Bromide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Muscarinic Receptor Antagonists

This guide provides a detailed comparison of mepenzolate (B1170382) bromide and tiotropium (B1237716) bromide, two muscarinic receptor antagonists with distinct therapeutic applications. While no direct head-to-head clinical trials comparing the two drugs have been identified, this document synthesizes available data to offer a comparative overview of their pharmacological profiles, mechanisms of action, and clinical efficacy in their respective indications. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Core Pharmacological and Clinical Characteristics

This compound bromide is an antimuscarinic agent primarily indicated for the adjunctive treatment of peptic ulcer disease.[1][2] It acts by blocking the action of acetylcholine (B1216132) on muscarinic receptors in the gastrointestinal tract, which reduces gastric acid secretion and slows intestinal motility.[1][2] In contrast, tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[3] Its therapeutic effect is derived from the relaxation of airway smooth muscle, leading to bronchodilation.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound bromide and tiotropium bromide, focusing on receptor binding affinity, pharmacokinetic properties, and clinical trial outcomes.

Table 1: Muscarinic Receptor Binding Affinity
Receptor SubtypeThis compound Bromide (Ki in nM)Tiotropium Bromide (Ki in nM)Tiotropium Bromide (pKi)
M1 Data not available0.459.35
M2 0.68[2]1.158.94
M3 2.6[2]0.319.51
M4 Data not available0.629.21
M5 Data not available0.589.24

Note: Lower Ki and higher pKi values indicate higher binding affinity.

Table 2: Pharmacokinetic Profile
ParameterThis compound BromideTiotropium Bromide
Administration OralInhalation
Absorption Low oral absorptionBioavailability of 19.5% (inhalation)
Metabolism Data not available~25% by CYP2D6 and CYP3A4
Elimination Half-life Data not available5-6 days
Excretion 3-22% in urine, remainder in fecesPrimarily unchanged in urine
Table 3: Clinical Efficacy Data
Indication & StudyThis compound BromideTiotropium Bromide (UPLIFT Trial)
Primary Indication Peptic Ulcer DiseaseChronic Obstructive Pulmonary Disease (COPD)
Key Efficacy Endpoint Reduction of gastric acid secretion and intestinal motilityImprovement in lung function (FEV1)
Quantitative Results Specific clinical trial data on healing rates or percentage of acid reduction is limited.Change in Trough FEV1: - Improvement vs. placebo: 87-127 mL (P < 0.001)[6]Annual Decline in Post-Bronchodilator FEV1: - Tiotropium: 41 mL/year- Control: 49 mL/year (P = 0.07)[6]

Mechanism of Action and Signaling Pathways

Both this compound and tiotropium bromide act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), preventing the binding of the endogenous neurotransmitter acetylcholine. This blockade inhibits the downstream signaling cascades initiated by acetylcholine.

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that couple to different intracellular signaling pathways.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Tiotropium bromide exhibits a kinetic selectivity, dissociating slowly from M1 and M3 receptors and more rapidly from M2 receptors.[3][4] This prolonged blockade of M3 receptors on airway smooth muscle is thought to be the primary mechanism for its long-acting bronchodilator effect.[4][5] this compound's therapeutic effect in peptic ulcer disease is attributed to its antagonism of M3 receptors on parietal cells, reducing gastric acid secretion, and on gastrointestinal smooth muscle, decreasing motility.[2]

Signaling Pathway Diagram

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_antagonists Antagonist Action ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse1 Smooth Muscle Contraction Glandular Secretion Ca->CellularResponse1 PKC->CellularResponse1 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP CellularResponse2 Inhibition of Neurotransmitter Release cAMP->CellularResponse2 This compound This compound This compound->M135 Blocks Tiotropium Tiotropium Tiotropium->M135 Blocks Tiotropium->M24 Blocks

Caption: Muscarinic receptor signaling pathways and points of antagonist action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of muscarinic receptor antagonists.

Experimental Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and tiotropium bromide for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding competitor: Atropine (1 µM).

  • Test compounds: this compound bromide and tiotropium bromide at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation counter.

Procedure:

  • Competition Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL [³H]-NMS (at a concentration near its Kd), 50 µL assay buffer, and 150 µL of the specific receptor membrane preparation.

    • Non-specific Binding (NSB): 50 µL [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of membrane preparation.

    • Competition: 50 µL [³H]-NMS, 50 µL of varying concentrations of the test compound (this compound or tiotropium), and 150 µL of membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Receptor Membranes - [3H]-NMS Radioligand - Test Compounds - Buffers start->prep_reagents setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_assay incubate Incubate at Room Temp (60-90 min) setup_assay->incubate filter_wash Rapid Vacuum Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Experimental Protocol 2: Assessment of Clinical Efficacy in COPD (Adapted from UPLIFT Trial)

Objective: To evaluate the long-term efficacy of tiotropium bromide in patients with COPD.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: Patients aged 40 years or older with a diagnosis of COPD, a smoking history of 10 pack-years or more, and a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) of 70% or less of the predicted value, and an FEV1/Forced Vital Capacity (FVC) ratio of 0.70 or less.

Intervention:

  • Treatment Group: Tiotropium bromide 18 µg administered once daily via a dry powder inhaler.

  • Control Group: Placebo administered once daily via the same inhaler.

Primary Endpoint: Rate of decline in the mean FEV1, measured before and after bronchodilator use, from day 30 to the end of the 4-year trial.

Secondary Endpoints:

  • Change in trough FEV1 (measured before the morning dose).

  • Health-related quality of life, assessed using the St. George's Respiratory Questionnaire (SGRQ).

  • Incidence of COPD exacerbations.

Procedure:

  • Screening and Randomization: Eligible patients undergo a screening period, and qualifying patients are randomized to either the tiotropium or placebo group.

  • Treatment and Follow-up: Patients receive the assigned treatment for 4 years. Follow-up visits are conducted at regular intervals (e.g., every 3 months).

  • Spirometry: Spirometry (FEV1 and FVC) is performed at each visit, both before and after administration of a short-acting bronchodilator, to assess lung function.

  • Data Collection: SGRQ scores and the occurrence of any COPD exacerbations are recorded at each visit.

  • Statistical Analysis: The rate of decline in FEV1 is analyzed using a random-effects regression model. Changes in trough FEV1 and SGRQ scores are compared between the two groups using appropriate statistical tests. The time to first exacerbation is analyzed using survival analysis methods.

Comparative Summary and Conclusion

This compound bromide and tiotropium bromide are both effective muscarinic receptor antagonists, but their distinct pharmacological profiles and routes of administration have led to their use in very different therapeutic areas.

This compound Bromide:

  • Strengths: Effective in reducing gastrointestinal motility and acid secretion.

  • Limitations: Low oral bioavailability and a lack of comprehensive modern clinical trial data. Its binding affinity for all muscarinic receptor subtypes has not been fully characterized in publicly available literature.

Tiotropium Bromide:

  • Strengths: A well-characterized, potent, long-acting bronchodilator with a favorable kinetic selectivity for M1/M3 receptors over M2 receptors. Its efficacy and safety in COPD have been established in large-scale clinical trials.

  • Limitations: As a quaternary ammonium (B1175870) compound, it has low systemic absorption after inhalation, which minimizes systemic anticholinergic side effects but also limits its potential for systemic therapeutic effects.

References

Validating the Bronchodilatory Effects of Mepenzolate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilatory performance of novel mepenzolate (B1170382) derivatives against established bronchodilator alternatives. The information is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in drug development.

Comparative Efficacy of Bronchodilators

The landscape of therapies for obstructive airway diseases is continually evolving. This section summarizes the quantitative data on the efficacy of this compound derivatives and other commonly used bronchodilators. This compound and its derivatives are muscarinic receptor antagonists, a class of drugs that prevent the binding of acetylcholine (B1216132) to its receptors on airway smooth muscle, leading to bronchodilation.[1][2] A promising new derivative, MP-AD, has been shown to exhibit long-lasting bronchodilatory activity.[1][2]

Compound ClassCompoundMechanism of ActionOnset of ActionDuration of ActionPotency (IC50/EC50)
This compound Derivatives This compound Bromide (MP)M3 Muscarinic Receptor Antagonist-Short-acting (<24 hours)[1]Not Available
MP-ADM3 Muscarinic Receptor Antagonist-Long-acting (significant bronchodilation at 48 hours)[1]Not Available
Long-Acting Muscarinic Antagonists (LAMAs) Glycopyrronium (B1196793)M3 Muscarinic Receptor AntagonistRapid24 hours[3][4]Not Available
Aclidinium (B1254267) BromideM3 Muscarinic Receptor Antagonist~30 minutes[5]Up to 24 hours[6][7]Not Available
Tiotropium BromideM1/M3 Muscarinic Receptor Antagonist~30 minutes[8]≥24 hours[8][9]Not Available
Short-Acting Beta-Agonists (SABAs) Salbutamol (Albuterol)Beta-2 Adrenergic Receptor Agonist5-15 minutes[10]3-6 hours[10][11]Not Available
Long-Acting Beta-Agonists (LABAs) FormoterolBeta-2 Adrenergic Receptor Agonist~5 minutes[12]Up to 12 hours[12][13]Not Available

Experimental Protocols

The validation of bronchodilatory effects in preclinical studies often relies on standardized experimental protocols. A key method used to assess airway hyperresponsiveness and the efficacy of bronchodilators is the methacholine (B1211447) challenge test in animal models, such as mice.

Methacholine Challenge Protocol in Mice

This protocol outlines the steps to induce bronchoconstriction using methacholine and measure the protective effects of a test compound.

1. Animal Preparation:

  • Mice are anesthetized with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • The trachea is surgically exposed, and a cannula is inserted to allow for mechanical ventilation.

  • The animal is placed in a whole-body plethysmography chamber to measure respiratory parameters.

2. Baseline Measurement:

  • Baseline airway resistance is recorded before the administration of any substances.

3. Test Compound Administration:

  • The this compound derivative or other test bronchodilator is administered, typically via intratracheal or intranasal instillation, at a predetermined dose.

4. Methacholine Challenge:

  • After a set period following the administration of the test compound, the mouse is exposed to nebulized methacholine at increasing concentrations.

  • Airway resistance is measured after each dose of methacholine.

5. Data Analysis:

  • The increase in airway resistance in response to methacholine is measured and compared between animals treated with the test compound and a control group (vehicle-treated).

  • The effectiveness of the bronchodilator is determined by its ability to attenuate the methacholine-induced increase in airway resistance.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates Mepenzolate_Derivative Mepenzolate_Derivative Mepenzolate_Derivative->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Bronchoconstriction Ca2->Contraction Initiates Experimental_Workflow Start Start Animal_Anesthesia Anesthetize Mouse Start->Animal_Anesthesia Tracheal_Cannulation Tracheal Cannulation Animal_Anesthesia->Tracheal_Cannulation Plethysmography Place in Whole-Body Plethysmograph Tracheal_Cannulation->Plethysmography Baseline_Measurement Measure Baseline Airway Resistance Plethysmography->Baseline_Measurement Compound_Administration Administer Test Compound (e.g., this compound Derivative) Baseline_Measurement->Compound_Administration Methacholine_Challenge Administer Increasing Doses of Nebulized Methacholine Compound_Administration->Methacholine_Challenge Measure_Resistance Measure Airway Resistance After Each Dose Methacholine_Challenge->Measure_Resistance Data_Analysis Analyze and Compare Airway Resistance Data Measure_Resistance->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to the Comparative Pharmacokinetics of Mepenzolate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mepenzolate (B1170382) bromide, a quaternary ammonium (B1175870) anticholinergic agent, has historically been used in the management of gastrointestinal disorders, primarily for its ability to reduce gastric secretions and motility.[1] As with many established drugs, the exploration of its analogs—enantiomers and hybrid compounds—offers a promising avenue for developing therapies with improved efficacy, duration of action, and safety profiles. This guide provides a comparative overview of the known pharmacokinetic properties of this compound and a framework for the evaluation of its analogs, supported by detailed experimental protocols and data presentation templates.

Understanding this compound Pharmacokinetics: A Baseline

This compound, as a quaternary ammonium compound, exhibits characteristic pharmacokinetic properties. Its structure, which includes a permanently charged nitrogen atom, significantly influences its absorption and distribution.[1]

Absorption: Oral absorption of this compound is generally low and variable. Studies in mice have shown that this compound is detectable in plasma after oral administration only at very high doses, with peak levels achieved around 30 minutes post-administration.[2] In contrast, intravenous administration results in rapid detection within 1 minute, followed by a sharp decline, suggesting instability in the bloodstream.[2] Intratracheal administration appears to be a more efficient route for systemic absorption compared to oral administration.[2]

Distribution: The highly polar nature of this compound suggests a limited ability to cross lipid membranes, such as the blood-brain barrier. This property is believed to reduce the incidence of central nervous system side effects often associated with other anticholinergic agents.[1]

Metabolism: The metabolic fate of this compound is not extensively detailed in publicly available literature. However, it is presumed to be metabolized primarily in the liver.[1][3][4]

Excretion: The primary routes of elimination for drugs and their metabolites are through urine and feces.[5][6] The specific excretion profile of this compound has not been fully elucidated.

This compound Analogs: The Next Frontier

The development of this compound analogs aims to enhance its therapeutic properties. Key areas of investigation include the synthesis of its enantiomers and the creation of hybrid molecules.

  • (R)- and (S)-Mepenzolate: this compound possesses a chiral center, allowing for the synthesis of (R)- and (S)-enantiomers. In vitro studies have indicated that (R)-mepenzolate has a higher affinity for the muscarinic M3 receptor compared to (S)-mepenzolate.[7] In vivo studies have further demonstrated that (R)-mepenzolate exhibits superior bronchodilatory activity.[7]

  • Hybrid Compounds: Researchers have synthesized hybrid molecules incorporating the structural features of this compound with other long-acting muscarinic antagonists like glycopyrronium (B1196793) and aclidinium. These efforts have yielded compounds with prolonged bronchodilatory effects and retained anti-inflammatory properties.[8]

A direct comparison of the pharmacokinetic profiles of these analogs is crucial for understanding their therapeutic potential. While specific data is not yet widely available, the following sections outline the methodologies to conduct such a comparative analysis.

Data Presentation: A Comparative Framework

To facilitate a clear comparison of the pharmacokinetic profiles of this compound and its analogs, a structured data table is essential. The following template can be used to summarize key parameters obtained from in vivo studies.

CompoundDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compound
(R)-Mepenzolate
(S)-Mepenzolate
Analog X
Analog Y

Caption: Comparative Pharmacokinetic Parameters of this compound and its Analogs.

Experimental Protocols

A comprehensive understanding of the comparative pharmacokinetics of this compound and its analogs requires rigorous experimental investigation. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Drug Administration:

    • This compound and its analogs are formulated in a suitable vehicle (e.g., saline or a suspension).

    • For oral administration, the compounds are administered by gavage.

    • For intravenous administration, the compounds are administered via the tail vein.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma.

  • Sample Analysis:

    • Plasma concentrations of this compound and its analogs are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), are calculated from the plasma concentration-time data using non-compartmental analysis software.

In Vitro Muscarinic Receptor Binding Assay
  • Materials:

    • Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5).

    • A radiolabeled ligand (e.g., [3H]-N-methylscopolamine).

    • This compound and its analogs.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compounds (this compound or its analogs).

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The inhibitory constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). A lower Ki value indicates a higher binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative pharmacokinetic study of this compound and its analogs.

G cluster_0 Compound Synthesis & Formulation cluster_1 In Vivo Pharmacokinetic Study cluster_2 Bioanalysis & Data Interpretation cluster_3 In Vitro Activity Assessment This compound This compound Formulation Formulation in Suitable Vehicle This compound->Formulation Analogs Analog Synthesis ((R/S)-Mepenzolate, Hybrids) Analogs->Formulation Drug_Admin Drug Administration (Oral or IV) Formulation->Drug_Admin Receptor_Binding Muscarinic Receptor Binding Assay Formulation->Receptor_Binding Animal_Model Animal Model (e.g., Rats) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_MS HPLC-MS/MS Analysis Plasma_Separation->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) HPLC_MS->PK_Analysis Data_Comparison Comparative Data Table PK_Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Draw Conclusions on Comparative Pharmacokinetics Functional_Assay Functional Cellular Assay Receptor_Binding->Functional_Assay

Caption: Workflow for Comparative Pharmacokinetic Analysis.

References

A Comparative Analysis of Mepenzolate's Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the receptor selectivity profile of mepenzolate (B1170382), a muscarinic receptor antagonist, with other commonly used antagonists. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data to facilitate informed decisions in pharmacology and medicinal chemistry.

This compound is a quaternary ammonium (B1175870) compound used to treat gastrointestinal disorders by reducing smooth muscle spasm and acid secretion.[1] Its therapeutic effects are mediated through the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs). However, its selectivity across the five muscarinic receptor subtypes (M1-M5) is a critical factor in determining its overall pharmacological profile and potential side effects. This guide focuses on its comparative binding affinities and functional potencies at the M1, M2, and M3 receptor subtypes, which are key to its action and potential off-target effects.

Quantitative Comparison of Receptor Binding Affinities

The selectivity of this compound and other antagonists is quantified by their binding affinity (Ki) and functional inhibition (IC50) values at different muscarinic receptor subtypes. A lower value indicates a higher affinity or potency. The following table summarizes data from competitive radioligand binding assays and functional assays.

CompoundReceptor SubtypeBinding Affinity Ki (nM)Functional Potency IC50 (nM)
This compound hM2 0.68[2][3][4]-
hM3 2.6[2][3][4]-
Rat Brain (Mixed) -3.06[5]
(R)-Mepenzolate hM3 1.83[6]-
(S)-Mepenzolate hM3 10.6[6]-
Tiotropium (B1237716) hM2 0.38[1]-
hM3 0.16[1]-
Rat Brain (Mixed) -0.39[5]
Glycopyrronium hM2 1.0[1]-
hM3 0.45[1]-
Rat Brain (Mixed) -3.78[5]
Aclidinium hM2 0.35[1]-
hM3 0.19[1]-
Rat Brain (Mixed) -0.049[5]
Atropine Rat Brain (Mixed) -0.58[5]
Pirenzepine Human M4 -23[7]
Propantheline Rat Brain (Mixed) -0.12[5]

Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting absolute values. The "Rat Brain (Mixed)" data represents overall binding to a mix of muscarinic receptors present in rat brain homogenates.

Based on available Ki values, this compound shows a slight preference for the M2 receptor over the M3 receptor (Ki of 0.68 nM vs 2.6 nM).[2][3][4] However, when compared to long-acting muscarinic antagonists (LAMAs) like tiotropium, glycopyrronium, and aclidinium, this compound generally exhibits a lower binding affinity for both M2 and M3 receptors.[1] Studies on its enantiomers reveal that (R)-mepenzolate has a significantly higher affinity for the hM3 receptor than (S)-mepenzolate.[6]

Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed protocols representative of the methods used to determine the receptor binding affinities and functional potencies of muscarinic antagonists.

Receptor Binding Assay (Competitive Displacement)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the inhibitor constant (Ki) of this compound and other antagonists at human M2 and M3 muscarinic receptors (hM2R, hM3R).

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the target human muscarinic receptor subtype.

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

    • Test Compounds: this compound and other antagonists at a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁶ M).[8]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.[8]

    • Non-specific binding control: Atropine (2.5 µM).[8]

    • GF/C glass fiber filters, pre-treated with 1.0% polyethylenimine.[8]

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]NMS and varying concentrations of the unlabeled antagonist in the assay buffer.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).[5]

    • Terminate the reaction by rapid vacuum filtration through the GF/C filters, which traps the receptor-bound radioligand.[8]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.[8]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[5][8]

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]NMS against the logarithm of the antagonist concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [3H]NMS binding).[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Functional Assay (cAMP-based Luminescence)

This assay measures the ability of an antagonist to block agonist-induced changes in intracellular second messenger signaling, providing a measure of its functional potency. This example is for Gi-coupled receptors like M2 and M4.

  • Objective: To determine the functional potency (IC50) of antagonists by measuring their inhibition of agonist-induced changes in cAMP levels.

  • Materials:

    • HEK293 cells co-transfected with the target muscarinic receptor (e.g., hM2 or hM4) and a cAMP response element-luciferase (CRE-Luc) reporter gene.[7][9]

    • Muscarinic Agonist: Carbachol.[7]

    • Test Compounds: this compound and other antagonists.

    • Assay medium: FluoroBrite DMEM.[9]

    • Dual-Glo Luciferase Assay System.[9]

    • Luminometer.

  • Procedure:

    • Plate the transfected cells in 12-well plates and grow for 48 hours.[9]

    • Replace the growth medium with assay medium containing various concentrations of the antagonist and a fixed, submaximal concentration of the agonist (e.g., 10 µM carbachol).[7][9]

    • Incubate the cells for 4 hours at 37°C.[9]

    • Lyse the cells and measure the CRE-Luc luminescence according to the manufacturer's protocol (e.g., Dual-Glo system). Luminescence is proportional to the intracellular cAMP level.[9]

  • Data Analysis:

    • Normalize the CRE-Luc signal to a control (e.g., Renilla luciferase signal if co-transfected).[7]

    • Plot the normalized luminescence against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of antagonist that causes 50% inhibition of the agonist-induced response.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in assessing receptor selectivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cell Culture (e.g., HEK293 cells) B Transfection with Muscarinic Receptor cDNA A->B C Membrane Preparation B->C D Incubation: Membranes + [3H]NMS + Antagonist C->D E Rapid Filtration D->E F Scintillation Counting E->F G Generate Competition Curve F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff) H->I

Workflow for Radioligand Binding Assay.

G cluster_M1_M3 M1/M3/M5 Pathway cluster_M2_M4 M2/M4 Pathway ACh1 Acetylcholine M1M3 M1 / M3 / M5 Receptor ACh1->M1M3 Gq Gq Protein M1M3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC ACh2 Acetylcholine M2M4 M2 / M4 Receptor ACh2->M2M4 Gi Gi Protein M2M4->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways.
Conclusion

The experimental data indicate that this compound is a potent muscarinic antagonist but is generally less potent and selective compared to newer agents like tiotropium and aclidinium.[1] It displays a slight selectivity for M2 over M3 receptors.[2][3][4] This profile explains its utility in gastrointestinal applications, which are primarily mediated by M3 receptors, but also suggests a potential for cardiac (M2-mediated) side effects at higher concentrations. The higher affinity of the (R)-enantiomer for the M3 receptor suggests that stereoselective synthesis could yield a more targeted therapeutic agent.[6] For researchers, this comparative analysis underscores the importance of evaluating selectivity across all muscarinic subtypes when developing new antagonists or selecting compounds for specific therapeutic applications.

References

Mepenzolate Research Findings: A Statistical Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mepenzolate (B1170382) bromide's performance against other anticholinergic agents used in the management of peptic ulcer disease. The information is based on available clinical research, with a focus on quantitative data to facilitate a comprehensive evaluation.

Comparative Efficacy of Anticholinergic Agents in Peptic Ulcer Treatment

The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in treating peptic ulcers. It is important to note that direct head-to-head clinical trials comparing this compound with other anticholinergics are limited. The data presented here is compiled from various studies and should be interpreted with this limitation in mind.

Table 1: Ulcer Healing Rates

MedicationDosageDuration of TreatmentHealing Rate (%)ComparatorComparator Healing Rate (%)
This compound Bromide 25-50 mg q.i.d.-Data not available in comparative trials--
Pirenzepine (B46924) 150 mg/day2 weeks60Placebo10[1]
150 mg/day4 weeks90Placebo50[1]
100-150 mg/day-54-84--[2]
75 mg/day4 weeks60Placebo40[3]
150 mg/day4 weeks86.7Placebo40[3]
100-150 mg/day-74 (Duodenal Ulcer)--[4]
100-150 mg/day-72 (Gastric Ulcer)--[4]
Propantheline (B1209224) Bromide Optimally effective dose3 weeks47Cimetidine63[5]
Optimally effective dose6 weeks86Cimetidine94[5]
Glycopyrrolate Not specified1 yearNot significantly superior to placeboPlacebo~80% symptomatic improvement in both groups[6]

Table 2: Effect on Gastric Acid Secretion

MedicationDosageEffect on Gastric Acid Secretion
This compound Bromide 25-50 mg q.i.d.Diminishes gastric acid and pepsin secretion (quantitative data not specified)[7]
Pirenzepine 150 mg/day69% decrease in Basal Acid Output (BAO) after 2 weeks[1]
150 mg/day33% decrease in Maximal Acid Output (MAO) after 2 weeks[1]
150 mg/day34% decrease in Peak Acid Output (PAO) after 2 weeks[1]
Propantheline Bromide 7.5 mg/h (IV infusion)Moderate to marked decrease in basal and pentagastrin-stimulated acid secretion[8]

Table 3: Effect on Gastrointestinal Motility

MedicationDosageEffect on Gastrointestinal Motility
This compound Bromide 25-50 mg q.i.d.Suppresses spontaneous contractions of the colon; may delay gastric emptying[7]
Propantheline Bromide 30 mg (oral)Doubles the mean gastric half-emptying time in healthy subjects[9]

Comparative Safety Profile

Anticholinergic drugs share a common profile of side effects due to their mechanism of action. The incidence and severity of these effects can vary between specific drugs.

Table 4: Common Adverse Effects of Anticholinergic Agents

Adverse EffectThis compound BromidePirenzepinePropantheline BromideGlycopyrrolate
Dry Mouth Yes[7]Yes (7.3% - 13.5%)[2][10]YesYes[11]
Blurred Vision Yes[7]Yes (6.3%)[2]YesYes[11]
Constipation YesYes (2.6%)[2]YesYes[11]
Urinary Retention YesYesYesYes[11]
Tachycardia YesNo significant effect on heart rateYesYes[11]
Drowsiness/Dizziness Yes[7]YesYesYes[11]

Mechanism of Action

This compound bromide is a quaternary ammonium (B1175870) anticholinergic agent.[7] It exerts its effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors on effector cells. In the context of peptic ulcer disease, this action has two primary consequences:

  • Reduction of Gastric Acid Secretion: By blocking muscarinic receptors on parietal cells in the stomach, this compound reduces both basal and stimulated gastric acid secretion.

  • Decreased Gastrointestinal Motility: It also acts on the smooth muscle of the gastrointestinal tract, leading to a decrease in tone and motility, which can delay gastric emptying.

cluster_0 Cholinergic Nerve Terminal cluster_1 Parietal Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic M3 Receptor Muscarinic M3 Receptor Acetylcholine (ACh)->Muscarinic M3 Receptor Binds to H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Muscarinic M3 Receptor->H+/K+ ATPase (Proton Pump) Activates HCl Secretion HCl Secretion H+/K+ ATPase (Proton Pump)->HCl Secretion Stimulates This compound This compound This compound->Muscarinic M3 Receptor Blocks

This compound's anticholinergic mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anticholinergic drugs are provided below.

Measurement of Gastric Acid Secretion

This protocol is a standard method for assessing the efficacy of drugs that inhibit gastric acid secretion.

  • Subject Preparation: Human subjects or experimental animals are fasted overnight to ensure a basal secretory state.

  • Gastric Intubation: A nasogastric or orogastric tube is inserted into the stomach to allow for the collection of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric juice is collected for a defined period (e.g., one hour) to determine the basal rate of acid secretion. The volume is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.

  • Stimulation of Acid Secretion: A secretagogue such as pentagastrin (B549294) or histamine (B1213489) is administered to stimulate gastric acid secretion.

  • Maximal Acid Output (MAO) or Peak Acid Output (PAO) Measurement: Following stimulation, gastric juice is collected at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., one to two hours). The acid output is measured for each sample to determine the maximal or peak secretory response.

  • Drug Administration and Effect Measurement: The investigational drug (e.g., this compound) is administered, and the entire procedure of basal and stimulated acid secretion measurement is repeated to quantify the inhibitory effect of the drug.

start Subject Fasting tube Gastric Intubation start->tube bao Basal Acid Output (BAO) Collection tube->bao stim Administer Secretagogue bao->stim mao Maximal Acid Output (MAO) Collection stim->mao drug Administer Test Drug mao->drug repeat_bao Repeat BAO Collection drug->repeat_bao repeat_mao Repeat MAO Collection repeat_bao->repeat_mao end Data Analysis repeat_mao->end

Workflow for measuring gastric acid secretion.
Assessment of Gastrointestinal Motility (Charcoal Meal Test)

The charcoal meal test is a common preclinical method to evaluate the effect of drugs on gastrointestinal transit time.

  • Animal Preparation: Animals (typically mice or rats) are fasted for a specific period (e.g., 12-24 hours) with free access to water.

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered orally or via another relevant route.

  • Charcoal Meal Administration: After a predetermined time to allow for drug absorption, a charcoal meal (a suspension of charcoal in a viscous solution like gum acacia) is administered orally.

  • Transit Time: After a set period (e.g., 20-30 minutes), the animals are euthanized.

  • Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

  • Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage compared to the control group indicates a slowing of intestinal motility.

start Animal Fasting drug_admin Administer Test Drug/Vehicle start->drug_admin charcoal_admin Administer Charcoal Meal drug_admin->charcoal_admin wait Wait for Set Transit Time charcoal_admin->wait euthanize Euthanize Animal wait->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length and Charcoal Distance dissect->measure calculate Calculate % Transit measure->calculate end Compare with Control calculate->end

Workflow for the charcoal meal test.

Conclusion

The available data indicates that this compound bromide, as an anticholinergic agent, reduces gastric acid secretion and gastrointestinal motility, which are the intended therapeutic effects for the adjunctive treatment of peptic ulcer disease. However, a lack of direct, modern, comparative clinical trials makes it challenging to definitively position its efficacy and safety against other anticholinergics like pirenzepine and glycopyrrolate, or against other classes of anti-ulcer drugs. The quantitative data for alternatives, particularly pirenzepine, is more robust in the scientific literature. The choice of an anticholinergic agent should be guided by a careful consideration of the balance between its therapeutic benefits and its potential side effects. Further research, including well-designed comparative clinical trials, would be beneficial to provide a clearer statistical validation of this compound's research findings in the context of current therapeutic options.

References

Safety Operating Guide

Mepenzolate Safety and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of mepenzolate (B1170382) is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As a quaternary ammonium (B1175870) anticholinergic agent, this compound and its containers must be managed as pharmaceutical waste. The following procedures provide detailed, step-by-step guidance for researchers, scientists, and drug development professionals on its safe handling and disposal.

This compound bromide is classified as harmful if swallowed (Acute toxicity - oral 4 H302)[1]. It is essential to handle this compound with appropriate personal protective equipment and to prevent its release into the environment.

Quantitative Data Summary

For easy reference, the table below summarizes key quantitative data for this compound bromide.

PropertyValueSource
Oral LD50 (Mouse) >750 mg/kg[2]
Oral LD50 (Rat) >1000 mg/kg[2]
Solubility in DMSO ~30 mg/ml[3]
Solubility in DMF ~5 mg/ml[3]
Solubility in PBS (pH 7.2) ~1 mg/ml[3]

Experimental Protocols: this compound Disposal Procedure

The primary and highly recommended method for disposing of this compound is through a licensed and approved hazardous waste contractor. This ensures compliance with all local, state, and federal regulations concerning pharmaceutical waste[4][5][6].

Step 1: Waste Characterization

Before disposal, the waste must be characterized. While this compound is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[7][8]. All pharmaceutical waste should be handled with caution[6].

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, appropriate PPE is mandatory to prevent exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or glasses with side shields.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 3: Segregation and Containment

Proper segregation and containment are crucial to prevent cross-contamination and ensure safe handling.

  • Segregate: Do not mix this compound waste with regular trash, sharps (unless the this compound is in a syringe), or other chemical waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Contain:

    • Place solid this compound waste into a designated, leak-proof container that can be securely sealed.

    • For trace amounts, such as empty vials or contaminated labware (e.g., pipette tips, gloves), place them in a designated pharmaceutical waste container.

    • Ensure the container is clearly labeled as "Pharmaceutical Waste for Incineration" or as required by your institution and local regulations.

Step 4: Disposal Workflow

The recommended disposal path is through a licensed contractor for incineration. This is the most effective method for destroying active pharmaceutical ingredients.

  • Contact EHS: Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

  • Licensed Contractor: The waste will be collected by a licensed hazardous waste contractor who will transport it to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure a hazardous waste manifest is completed for tracking the waste from its point of origin to its final disposal[6].

Step 5: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Contain Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, use a chemical spill kit or absorbent pads.

  • Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: All cleanup materials must be disposed of as hazardous pharmaceutical waste.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

MepenzolateDisposal cluster_prep Preparation & Characterization cluster_contain Segregation & Containment cluster_disposal Disposal & Documentation start This compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe characterize Characterize Waste (Hazardous vs. Non-Hazardous) ppe->characterize segregate Segregate from Other Waste Streams characterize->segregate container Place in Labeled, Leak-Proof Container segregate->container labeling Label as 'Pharmaceutical Waste for Incineration' container->labeling ehs Contact EHS for Pickup labeling->ehs contractor Transfer to Licensed Waste Contractor ehs->contractor manifest Complete Hazardous Waste Manifest contractor->manifest incineration Final Disposal via Incineration manifest->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Mepenzolate Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of mepenzolate (B1170382) bromide, a muscarinic acetylcholine (B1216132) receptor antagonist. Adherence to these procedures is critical to minimize exposure risks and ensure operational integrity.

This compound bromide is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory to prevent accidental ingestion and contact.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound bromide. It is crucial to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or dust particles.[3][4]
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Although specific material recommendations are not available, nitrile and neoprene gloves generally offer good protection against a range of chemicals.[1][3]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A NIOSH-approved N95 or higher respirator is recommended if handling large quantities or if dust generation is likely.Minimizes inhalation of airborne particles.[4]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact with spills or dust.

Operational Plan for Handling this compound Bromide

Follow these step-by-step procedures to ensure the safe handling of this compound bromide from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust inhalation.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Weigh and transfer the material carefully to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly. This compound bromide is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF).[5]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if a large amount of dust is generated.

  • For solid spills, carefully sweep or vacuum the material. Avoid dry sweeping that can create dust. Use a wet-wipe or a HEPA-filtered vacuum.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material has been removed.

Disposal Plan

Proper disposal of this compound bromide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound bromide and any solutions containing the compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Dispose of the rinsed container as per institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound bromide in a laboratory setting.

start Start: Receive this compound Bromide assess_procedure Assess Handling Procedure (e.g., weighing, dissolution) start->assess_procedure select_ppe Select Appropriate PPE assess_procedure->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe prepare_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) don_ppe->prepare_workspace handle_chemical Handle this compound Bromide prepare_workspace->handle_chemical spill Spill Occurs? handle_chemical->spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes decontaminate Decontaminate Workspace spill->decontaminate No cleanup_spill->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste end End dispose_waste->end

Workflow for Safe Handling of this compound Bromide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.